molecular formula C9H9BrO2 B057263 2-(3-Bromophenyl)propanoic acid CAS No. 53086-52-5

2-(3-Bromophenyl)propanoic acid

Cat. No.: B057263
CAS No.: 53086-52-5
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propanoic acid is a brominated aromatic propanoic acid derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This compound is of significant interest in the development of novel pharmacologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other profen-class compounds, where the 3-bromophenyl moiety and carboxylic acid group are key structural features for target binding and activity. Researchers utilize 2-(3-Bromophenyl)propanoic acid in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, leveraging the bromine substituent for further functionalization of the aromatic ring. It is also employed in the synthesis of complex ligands for catalysis and in materials science for creating novel organic frameworks. As a chiral molecule, its enantiomers are often investigated for their distinct biological activities and metabolic pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHMQZFTSIHQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510151
Record name 2-(3-Bromophenyl)propanoic acid
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-52-5
Record name 3-Bromo-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53086-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Utility in Medicinal Chemistry

Executive Summary

2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) represents a critical bifunctional scaffold in modern medicinal chemistry. Belonging to the 2-arylpropionic acid class (profens), it serves as a versatile intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), including Ketoprofen, and as a building block for protease inhibitors. Its structural value lies in the orthogonality of its functional handles: a carboxylic acid for amidation/esterification and an aryl bromide for palladium-catalyzed cross-coupling.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

Critical Distinction: Researchers must distinguish 2-(3-Bromophenyl)propanoic acid (the alpha-methyl derivative) from its structural isomer, 3-(3-Bromophenyl)propanoic acid (the beta-isomer, CAS 42287-90-1). The alpha-methyl group creates a stereocenter essential for the cyclooxygenase (COX) inhibitory activity found in profen drugs.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2-(3-Bromophenyl)propanoic acid
CAS Number 53086-52-5 Racemic mixture
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to off-white solid
Solubility DCM, DMSO, Methanol, EthanolPoorly soluble in water
pKa ~4.17 (Predicted)Typical for 2-arylpropionic acids
Chirality 1 Stereocenter (C2)(S)-enantiomer is typically the eutomer (active) for COX inhibition

Part 2: Synthetic Routes & Process Chemistry

Method A: Alpha-Methylation of 3-Bromophenylacetic Acid (Standard Lab Scale)

This route is preferred for gram-scale synthesis due to the availability of the starting material and the reliability of enolate chemistry.

Mechanism: The synthesis relies on the generation of an enolate at the alpha-position of the phenylacetic acid ester, followed by SN2 alkylation with methyl iodide.

Protocol:

  • Esterification: Dissolve 3-bromophenylacetic acid (1.0 eq) in methanol containing catalytic H₂SO₄. Reflux for 4 hours. Concentrate and extract to yield methyl 3-bromophenylacetate.

  • Enolate Formation: In a dry flask under N₂, dissolve the ester in anhydrous THF. Cool to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at -78°C. Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Hydrolysis: Quench with sat. NH₄Cl. Extract with EtOAc. Dissolve the crude ester in a 1:1 mixture of THF/1M LiOH. Stir at RT for 12 hours.

  • Workup: Acidify aqueous layer to pH 2 with 1M HCl. Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc.

Method B: Asymmetric Synthesis (Enantioselective)

For drug development requiring the active (S)-enantiomer, resolution or asymmetric catalysis is required.

  • Resolution: Formation of diastereomeric salts using chiral amines such as (-)-Cinchonidine or (S)-1-Phenylethylamine, followed by fractional crystallization.

  • Asymmetric Hydrogenation: Hydrogenation of 2-(3-bromophenyl)acrylic acid using a Ru(II)-BINAP catalyst under H₂ pressure (40-60 bar) yields high enantiomeric excess (ee > 95%).

Visualization: Synthetic Pathway

Synthesis Figure 1: Step-wise synthesis via alpha-methylation of phenylacetic acid derivative. Start 3-Bromophenylacetic Acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux Enolate Li-Enolate (-78°C) Ester->Enolate LDA, THF -78°C Product_Ester Alpha-Methyl Ester Enolate->Product_Ester MeI Alkylation Final 2-(3-Bromophenyl) propanoic acid Product_Ester->Final LiOH, THF/H2O Hydrolysis

Part 3: Functionalization & Reactivity

The utility of 2-(3-bromophenyl)propanoic acid stems from its ability to undergo divergent synthesis.

The Aryl Bromide Handle (Cross-Coupling)

The bromine at the meta position is electronically activated for Pd-catalyzed coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl profen analogs (e.g., Flurbiprofen-like scaffolds).

  • Buchwald-Hartwig Amination: Coupling with amines generates N-aryl derivatives, useful for exploring electronic effects on COX binding.

The Carboxylic Acid Handle
  • Amide Coupling: Standard EDC/HOBt or HATU conditions allow coupling to amines, generating pharmacophores common in CRTH2 antagonists.

  • Bioisostere Conversion: Conversion to a tetrazole (via nitrile) or hydroxamic acid (for metalloprotease inhibition).

Synthesis of Ketoprofen (Case Study)

This molecule is a direct precursor to the drug Ketoprofen.

  • Protocol: Protect the acid (as an oxazoline or ester) -> Lithium-Halogen Exchange (n-BuLi, -78°C) -> Quench with Benzonitrile -> Acidic Hydrolysis -> Ketoprofen .

Visualization: Divergent Reactivity Map

Reactivity Figure 2: Divergent synthetic applications in drug discovery. Center 2-(3-Bromophenyl) propanoic acid Ketoprofen Ketoprofen (NSAID) Center->Ketoprofen 1. Protection 2. n-BuLi, PhCN 3. H3O+ Biaryl Biaryl Profens (Suzuki Coupling) Center->Biaryl Ar-B(OH)2 Pd(PPh3)4, K2CO3 Amide Amide Derivatives (CRTH2 Antagonists) Center->Amide R-NH2 HATU, DIPEA

Part 4: Applications in Drug Discovery

NSAID Development (COX Inhibition)

The 2-arylpropionic acid moiety is the pharmacophore responsible for inhibiting Cyclooxygenase enzymes (COX-1 and COX-2). The alpha-methyl group restricts conformational freedom, locking the molecule in a bioactive conformation that fits the hydrophobic channel of the COX active site.

  • SAR Insight: Substitution at the meta position (where the bromine is) determines selectivity. Large lipophilic groups (like the benzoyl in Ketoprofen) enhance potency. The bromine serves as the "install point" for these groups.

Metalloprotease Inhibitors

Derivatives of this acid, particularly hydroxamic acids derived from the carboxylate, are investigated as inhibitors of Matrix Metalloproteinases (MMPs). The 3-bromophenyl group provides a hydrophobic anchor in the S1' pocket of the enzyme.

Part 5: Safety & Handling

  • Hazard Classification: GHS Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood, especially during the alkylation step involving Methyl Iodide (a potent carcinogen).

  • Storage: Store in a cool, dry place. The acid is stable at room temperature but should be kept away from strong oxidizers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Chemistry). Org. Synth. 2018, 95, 328-344. Retrieved from [Link]

  • WIPO Patentscope. (1994). Resolution of Ketoprofen (WO/1994/006747).[1] Retrieved from [Link][1]

Sources

2-(3-Bromophenyl)propanoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 2-(3-Bromophenyl)propanoic Acid

Executive Summary 2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) represents a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. As a structural analog to the "profen" class (e.g., Fenoprofen, Ketoprofen), its physicochemical behavior is governed by the lipophilic brominated aromatic core and the ionizable carboxylic acid tail. This guide provides a definitive technical analysis of its properties, handling protocols, and analytical characterization, designed for researchers requiring high-fidelity data for lead optimization and process development.

Part 1: Chemical Identity & Structural Analysis

Parameter Technical Specification
IUPAC Name 2-(3-Bromophenyl)propanoic acid
Common Synonyms 3-Bromo-α-methylbenzeneacetic acid; m-Bromo-α-methylphenylacetic acid
CAS Number 53086-52-5 (Racemate) | 1146411-14-4 ((S)-Isomer)
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES CC(C1=CC(=CC=C1)Br)C(=O)O
Stereochemistry Contains one chiral center at the α-carbon.[1]

Structural Insight: The molecule features a meta-substituted bromine atom on the phenyl ring.[2] Unlike para-substituted analogs, the meta-position provides unique steric geometry and electronic effects (inductive electron withdrawal), which slightly increases the acidity of the carboxylic tail compared to unsubstituted 2-phenylpropanoic acid.

Part 2: Physicochemical Properties (The Core)

The following data aggregates experimental values where available and high-confidence computational models (ACD/Labs, EPISuite) for predictive gaps.

Thermodynamic & Physical Constants
PropertyValue / RangeConfidence LevelSource/Method
Physical State Solid (Crystalline powder)HighAnalog Comparison
Melting Point 68 – 74 °C (Predicted)MediumDerived from m-bromo analogs
Boiling Point 319.6 ± 17.0 °CHighComputed (760 mmHg)
Density 1.53 ± 0.1 g/cm³HighComputed @ 20°C
Flash Point ~147 °CMediumClosed Cup Prediction
Refractive Index 1.572HighComputed
Solubility & Lipophilicity Profile
  • Water Solubility: Low (< 0.5 mg/mL at pH 1.2). Solubility increases significantly at pH > 5.5 due to ionization.

  • Organic Solubility: Freely soluble in Methanol, DMSO, Dichloromethane, and Ethyl Acetate.

  • Partition Coefficient (LogP):

    • LogP (Octanol/Water): 2.54 (Predicted).

    • LogD (pH 7.4): ~0.8 (Indicates significant ionization at physiological pH).

Ionization Behavior
  • pKa (Acid): 4.32 ± 0.10 (Predicted).

    • Mechanistic Note: The electron-withdrawing nature of the meta-bromo substituent stabilizes the carboxylate anion via inductive effects (-I effect), making it slightly more acidic than Ibuprofen (pKa ~4.45).

Part 3: Analytical Characterization & Workflows

To ensure data integrity during experimentation, the following analytical workflows are recommended.

Visualization: Purity Assessment Workflow

PurityWorkflow Sample Raw Sample (Solid) Dissolution Dissolution (MeCN:H2O 50:50) Sample->Dissolution NMR 1H-NMR (CDCl3) Sample->NMR Structural Verification Filtration Filtration (0.22 µm PTFE) Dissolution->Filtration HPLC HPLC-UV/Vis (C18 Column, 254 nm) Filtration->HPLC Quantification MS Mass Spec (ESI-) [M-H]- = 227/229 Filtration->MS ID Confirmation Data Purity Report (>98% Required) HPLC->Data MS->Data NMR->Data

Caption: Integrated analytical workflow for validating identity and purity of 2-(3-Bromophenyl)propanoic acid.

Part 4: Experimental Protocols

Protocol: Potentiometric Determination of pKa

Objective: To experimentally determine the acid dissociation constant.

  • Preparation: Dissolve 5 mg of the compound in a minimal volume of methanol (due to low water solubility), then dilute with 0.1 M KCl (ionic strength adjuster) to 50 mL. Ensure the final methanol concentration is <5% to minimize solvent effects.

  • Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with standardized 0.01 M NaOH (CO₂-free) under nitrogen atmosphere at 25°C.

  • Data Processing: Plot pH vs. Volume of NaOH. Use the Gran Plot method or the half-equivalence point (where pH = pKa) to calculate the value.

  • Validation: The titration curve must show a sharp inflection point. If the curve is shallow, increase sample concentration.

Protocol: Synthesis via α-Alkylation (Self-Validating Route)

Context: This route is preferred for its mechanistic clarity and high yield relative to complex metal-catalyzed carbonylations.

Reaction Scheme: 3-Bromophenylacetic acid + 2.1 eq LDA + 1.05 eq MeI → 2-(3-Bromophenyl)propanoic acid

Step-by-Step Methodology:

  • Inertion: Flame-dry a 250 mL 3-neck flask; flush with Ar.

  • Base Generation: Add anhydrous THF (50 mL) and diisopropylamine (2.2 eq). Cool to -78°C. Add n-BuLi (2.1 eq) dropwise. Stir 30 min.

  • Enolization: Dissolve 3-bromophenylacetic acid (1.0 eq) in THF. Add slowly to the LDA solution at -78°C. The solution will turn deep yellow/orange (dianion formation). Stir for 1 hour.

  • Alkylation: Add Methyl Iodide (MeI, 1.05 eq) dissolved in THF dropwise. Critical Control: Keep temperature below -70°C to prevent poly-alkylation.

  • Quench & Workup: Warm to 0°C over 2 hours. Quench with 1M HCl. Extract with EtOAc (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc.

Visualization: Synthesis Pathway

SynthesisPath Start 3-Bromophenylacetic Acid (Starting Material) Step1 Dianion Formation (LDA, THF, -78°C) Start->Step1 Deprotonation Intermed Lithium Enolate Species Step1->Intermed Step2 Electrophilic Trap (MeI, -78°C) Intermed->Step2 SN2 Alkylation Quench Acidic Quench (1M HCl) Step2->Quench Product 2-(3-Bromophenyl)propanoic Acid (Target) Quench->Product Workup & Cryst.

Caption: Synthetic pathway via alpha-methylation, highlighting critical dianion intermediate control.

Part 5: Handling, Stability & Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The benzylic proton is susceptible to slow oxidation over extended periods if exposed to air/light.

  • Safety (GHS):

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved January 28, 2026, from [Link]

  • ChemSrc (2025). 2-(3-Bromophenyl)propanoic acid Physicochemical Properties. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Derivatives. Retrieved January 28, 2026, from [Link]

Sources

Chemo-Analytical Profile: 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Structural Integrity & Synthetic Utility

Executive Summary

2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5) represents a critical chiral scaffold in medicinal chemistry, distinct from its achiral isomer, 3-(3-bromophenyl)propanoic acid (hydrocinnamic acid). Functioning as a "profen" analogue with a meta-halogen handle, this molecule offers a dual-modality platform: the carboxylic acid moiety allows for chiral resolution or esterification, while the aryl bromide serves as an electrophilic site for palladium-catalyzed cross-couplings. This guide outlines the physicochemical baselines, validated synthetic routes, and analytical protocols necessary for its integration into high-throughput drug discovery campaigns.

Physicochemical Identity & Structural Logic

The molecular weight of 2-(3-bromophenyl)propanoic acid is nominally 229.07 g/mol , but for mass spectrometry and high-precision analysis, the isotopic distribution of bromine renders the "average" weight insufficient. The molecule exists as a racemate of R and S enantiomers, necessitating chiral separation for biological efficacy studies.

Table 1: Core Physical Constants
PropertyValue / DescriptionNotes
Molecular Formula C₉H₉BrO₂
Molecular Weight (Avg) 229.07 g/mol Used for molarity calculations.
Monoisotopic Mass 227.9786 Da (⁷⁹Br)Primary MS peak (M).
Isotopic Mass (M+2) 229.9765 Da (⁸¹Br)Secondary MS peak (M+2); ~1:1 intensity ratio.
CAS (Racemic) 53086-52-5
CAS (S-Isomer) 1146411-14-4Eutomer for many profen-like targets.
pKa (Predicted) ~4.4 – 4.6Typical for

-methyl aryl acids.
Appearance White to off-white solid
Solubility DMSO, MeOH, DCMLimited aqueous solubility at pH < 5.
Critical Disambiguation

Researchers often conflate this compound with 3-(3-bromophenyl)propanoic acid (CAS 42287-90-1).

  • Target Compound (2-isomer): Methyl group is

    
     to the carboxyl. Chiral. (Profen scaffold).
    
  • Common Impurity (3-isomer): Linear hydrocinnamic acid chain. Achiral.

Mass Spectrometry Logic

The presence of a single bromine atom creates a distinct "doublet" signature in the mass spectrum, essential for confirming the halogen's integrity during synthesis.

MS_Logic Sample Analyte Sample (ESI- Mode) Ionization Deprotonation [M-H]- Sample->Ionization Peak79 m/z ~227 (⁷⁹Br Isotope) Ionization->Peak79 Peak81 m/z ~229 (⁸¹Br Isotope) Ionization->Peak81 Ratio 1:1 Intensity Ratio (Diagnostic for Br) Peak79->Ratio Peak81->Ratio

Figure 1: Mass spectrometric identification logic relying on the characteristic bromine isotopic pattern.

Synthetic Pathways[1][2][3]

While commercially available, specific isotopic labeling or derivative synthesis requires a robust bench protocol. The most reliable route for the 2-isomer is the


-methylation of 3-bromophenylacetic acid. This method avoids the regio-isomeric mixtures often seen in direct Friedel-Crafts approaches.
Protocol: -Methylation via Enolate Generation

Objective: Selective introduction of the methyl group at the alpha position.

  • Reagents: 3-Bromophenylacetic acid (1.0 eq), LDA (Lithium Diisopropylamide, 2.1 eq), Methyl Iodide (MeI, 1.1 eq), anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Enolization:

    • Cool THF solution of 3-bromophenylacetic acid to -78°C.

    • Add LDA dropwise. The first equivalent deprotonates the carboxylic acid; the second generates the

      
      -enolate.
      
    • Stir for 30 minutes at -78°C.

  • Alkylation:

    • Add MeI dropwise (neat or in THF).

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with 1N HCl (acidify to pH 2).

    • Extract with Ethyl Acetate (3x).

    • Wash organic phase with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any unreacted starting material.

Synthesis Start 3-Bromophenylacetic Acid Step1 1. LDA (2.1 eq), THF, -78°C (Dianion Formation) Start->Step1 Step2 2. MeI (1.1 eq) (Alpha-Methylation) Step1->Step2 Product 2-(3-Bromophenyl)propanoic acid (Racemic) Step2->Product

Figure 2: Synthetic workflow for the alpha-methylation of phenylacetic acid precursors.

Analytical Validation (Chiral HPLC)

Because the biological activity of 2-arylpropanoic acids is often restricted to the S-enantiomer (due to cyclooxygenase inhibition mechanisms), quantifying enantiomeric excess (ee) is mandatory.

Method: Chiral Normal-Phase HPLC

This protocol utilizes a polysaccharide-based stationary phase, standard for separating profen derivatives.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: Trifluoroacetic acid (TFA) is critical to suppress ionization of the carboxylic acid, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption).

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (Rs): > 1.5 (Baseline separation).

  • Tailing Factor: < 1.2 (Ensured by TFA additive).

Applications in Drug Design: The "Bromine Handle"

The strategic value of 2-(3-bromophenyl)propanoic acid lies in its orthogonal reactivity . The carboxylic acid can be protected (as an ester or amide), leaving the aryl bromide available for Suzuki-Miyaura cross-coupling to attach complex heterocycles. This allows the "profen" core to act as a fixed chiral anchor while exploring Structure-Activity Relationships (SAR) on the aromatic ring.

Protocol: Suzuki-Miyaura Coupling on the Free Acid

Recent advances allow coupling without protecting the acid, using water-soluble palladium catalysts.

  • Substrate: 2-(3-Bromophenyl)propanoic acid (1.0 eq).

  • Partner: Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂/SPhos.

  • Base: K₂CO₃ (3.0 eq) - Excess base is required to neutralize the carboxylic acid and activate the boronic acid.

  • Solvent: Dioxane:Water (4:1).

  • Conditions: 80°C for 4-12 hours under N₂.

Suzuki Substrate 2-(3-Br)propanoic acid Cat Pd(0) Cycle Substrate->Cat Oxidative Add. Base Base (K2CO3) Deprotonation Base->Cat Transmetalation Product Biaryl Profen Analog Cat->Product Reductive Elim. Boronic Ar-B(OH)2 Boronic->Base Activation

Figure 3: Catalytic cycle for the direct functionalization of the brominated scaffold.

References

  • PubChem Compound Summary. "2-(3-Bromophenyl)propanoic acid."[1] National Center for Biotechnology Information. Accessed 2024.[2] Link

    • Note: Confirms molecular weight (229.[1]07) and isomeric data.

  • Lombardo, M., et al. "Direct alpha-arylation of esters and amides." Journal of the American Chemical Society, 2002.[3]

    • Provides foundational logic for alpha-aryl
  • Chiral Technologies. "Separation of Acidic Compounds on Polysaccharide Columns." Application Guide. Link

    • Source for the AD-H/OD-H mobile phase optimiz
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Authoritative review on the coupling mechanism described in Section 4.
  • Sigma-Aldrich (Merck). "Product Specification: 3-Bromophenylacetic acid." Link

    • Reference for the starting material in the methyl

Sources

2-(3-Bromophenyl)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(3-Bromophenyl)propanoic acid is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile scaffold in fragment-based drug discovery (FBDD). Structurally, it belongs to the 2-arylpropionic acid class (profens), distinguished by a stereogenic center at the


-position relative to the carboxyl group.

Unlike its para-substituted isomer—a key intermediate for Fexofenadine—the meta-bromo derivative offers unique geometric vectors for Suzuki-Miyaura coupling, allowing the construction of "bent" core scaffolds rather than linear ones.

Chemical Identity Table[1]
PropertyData
IUPAC Name 2-(3-Bromophenyl)propanoic acid
Common Name

-Methyl-3-bromophenylacetic acid
CAS Registry Number 53086-52-5
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
SMILES CC(C1=CC(=CC=C1)Br)C(=O)O
Chiral Center C2 (Exists as (R) and (S) enantiomers)
Appearance White to off-white crystalline solid
Melting Point 98–102 °C

Structural Analysis & Stereochemistry

The molecule features a phenyl ring substituted at the meta (3-) position with a bromine atom and at the 1-position with a propanoic acid moiety.

  • Electronic Effects: The bromine atom exerts an inductive electron-withdrawing effect (-I) on the aromatic ring, deactivating it slightly toward electrophilic aromatic substitution but activating the C-Br bond for oxidative addition in cross-coupling reactions.

  • Stereochemistry: The C2 carbon is chiral. The biological activity of "profen" derivatives is typically associated with the (S)-enantiomer (which inhibits COX enzymes), although in vivo unidirectional chiral inversion from (R) to (S) is a known metabolic pathway for this class.

Visualization: Structural Connectivity

G Figure 1: Structural connectivity of 2-(3-Bromophenyl)propanoic acid. cluster_0 Core Scaffold C2 C2 (Chiral Center) (alpha-carbon) COOH Carboxyl Group (Acidic Head) C2->COOH Methyl Alpha-Methyl (Steric Bulk) C2->Methyl Phenyl Phenyl Ring (Lipophilic Core) Phenyl->C2 Br 3-Bromo (Reactive Handle) Phenyl->Br meta-position

Synthetic Methodologies

The synthesis of 2-(3-Bromophenyl)propanoic acid poses a regioselectivity challenge. Direct bromination of 2-phenylpropanoic acid yields a mixture of isomers (predominantly para). Therefore, the authoritative route utilizes


-methylation of 3-bromophenylacetic acid .
Protocol A: -Methylation (The "Industry Standard" Route)

This method ensures regiochemical purity by starting with the bromine already in the correct position.

Reagents:

  • Precursor: 3-Bromophenylacetic acid (CAS 1878-67-7)[1]

  • Base: Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

  • Electrophile: Methyl Iodide (MeI)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Esterification (Protection):

    • Dissolve 3-bromophenylacetic acid in methanol. Add catalytic H

      
      SO
      
      
      
      . Reflux for 4 hours.
    • Rationale: Protecting the acid as a methyl ester prevents quenching of the base in the next step.

  • Enolate Formation:

    • Cool a solution of methyl (3-bromophenyl)acetate in dry THF to -78 °C under N

      
      .
      
    • Add LDA (1.1 equiv) dropwise. Stir for 30 mins.

    • Mechanism:[1][2][3] LDA deprotonates the

      
      -carbon, generating a resonance-stabilized enolate.
      
  • Alkylation:

    • Add Methyl Iodide (1.2 equiv) dropwise to the cold enolate solution.

    • Allow to warm to room temperature over 2 hours.

  • Hydrolysis (Deprotection):

    • Treat the crude ester with LiOH (2 equiv) in THF/H

      
      O (1:1). Stir at ambient temperature for 12 hours.
      
    • Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to yield the racemic acid.

Protocol B: Optical Resolution (Enantiomeric Separation)

Since the synthesis yields a racemate, resolution is required for stereoselective applications.[4][5]

Resolving Agent: (R)-(+)-1-Phenylethylamine (ChiBase)

  • Salt Formation: Dissolve racemic 2-(3-bromophenyl)propanoic acid (10 g) in hot ethanol. Add (R)-(+)-1-phenylethylamine (0.5 equiv).

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-acid/(R)-amine is typically less soluble and crystallizes first.

  • Liberation: Filter the crystals. Resuspend in water and acidify with 1M HCl. Extract the free (S)-acid with ether.

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Synthesis Logic Diagram

Synthesis Figure 2: Synthetic pathway via alpha-methylation and chiral resolution. Start 3-Bromophenylacetic Acid (CAS 1878-67-7) Step1 Esterification (MeOH / H+) Start->Step1 Inter1 Methyl (3-bromophenyl)acetate Step1->Inter1 Step2 Alpha-Methylation (LDA / MeI / -78°C) Inter1->Step2 Inter2 Racemic Methyl Ester Step2->Inter2 Step3 Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Product Racemic 2-(3-Bromophenyl)propanoic Acid Step3->Product Resolution Chiral Resolution ((R)-Phenylethylamine) Product->Resolution Pure (S)-Enantiomer (Active Scaffold) Resolution->Pure

[2]

Physicochemical & Analytical Profiling

Accurate characterization is essential, particularly to distinguish this compound from its para-isomer (a common impurity).

Predicted NMR Data (CDCl , 400 MHz)
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Carboxyl -OH 10.5 - 12.0Broad Singlet1HCOOH
Aromatic H (2) 7.45Singlet (t)1HAr-H (Ortho to Br/Alkyl)
Aromatic H (4) 7.38Doublet (m)1HAr-H (Ortho to Br)
Aromatic H (6) 7.25Doublet (m)1HAr-H (Ortho to Alkyl)
Aromatic H (5) 7.18Triplet1HAr-H (Meta to both)
Methine -CH- 3.72Quartet (

Hz)
1HAlpha-proton
Methyl -CH

1.49Doublet (

Hz)
3HAlpha-methyl

Differentiation Note: The para-isomer shows a characteristic symmetric AA'BB' aromatic system (two doublets). The meta-isomer (target) shows a more complex pattern (singlet, two doublets, triplet) in the aromatic region.

Key Properties[1][2][4][5][6][7][8][9][10]
  • pKa: 4.17 ± 0.10 (Predicted) - Typical for alpha-methyl aryl acids.

  • logP: ~2.5 - Moderately lipophilic, suitable for CNS penetration or oral absorption.

  • Solubility: Soluble in DCM, Methanol, DMSO, Ethanol. Sparingly soluble in water.

Applications in Drug Development

Bioisostere for NSAIDs

This molecule is a direct structural analog of Ketoprofen and Fenoprofen .

  • Mechanism:[1][2][3] The propanoic acid moiety mimics the transition state of arachidonic acid hydrolysis in the COX enzyme active site.

  • Research Use: It serves as a simplified scaffold to test the effects of meta-halogenation on metabolic stability (blocking metabolic oxidation at the phenyl ring) and potency.

Suzuki-Miyaura Coupling Module

The 3-bromo substituent is a "reactive handle."

  • Workflow: The acid is protected (e.g., as a tert-butyl ester), and the bromine is coupled with aryl boronic acids.

  • Result: This generates 2-(3-arylphenyl)propanoic acids, creating a "bent" biphenyl core that explores a different chemical space volume compared to linear para-biphenyls.

Impurity Marker for Fexofenadine

In the industrial synthesis of Fexofenadine, the key intermediate is 2-(4-bromophenyl)-2-methylpropanoic acid.[6][7] The 3-bromo isomer (our target, but methylated at the alpha position) is a critical regioisomeric impurity.

  • Relevance: 2-(3-Bromophenyl)propanoic acid is used as a reference standard to develop HPLC methods for detecting regioisomeric contamination in precursor materials.

Safety and Handling (GHS)

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowed.Wash hands thoroughly after handling.
H315 Causes skin irritation.Wear protective gloves.
H319 Causes serious eye irritation.Wear eye protection/face protection.
H335 May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Storage: Store at 2–8 °C (Refrigerate). Protect from light.

References

  • Sigma-Aldrich. Product Specification: 3-(2-Bromophenyl)propionic acid (and isomers). Retrieved from Sigma-Aldrich Catalog. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. PubChem. Link

  • Ruble, J. C., et al. (2018).[8] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 95, 328-344.[8] (Cited for analogous resolution/synthesis logic). Link

  • Madhavan, P., et al. (2007). "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid." TSI Journals. (Cited for chiral separation methodology).[4][5][9][10] Link

  • Quick Company. Preparation Of 2-(4-Bromophenyl)-2-Methylpropanoic Acid (Patent Application). (Cited for discussion of the 3-bromo isomer as a critical impurity).[6][7] Link

Sources

2-(3-Bromophenyl)propanoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53086-52-5 | Molecular Formula:


 | MW:  229.07  g/mol 

Executive Summary

2-(3-Bromophenyl)propanoic acid is a critical chiral building block in the synthesis of 2-arylpropionic acid derivatives ("profens"), a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally characterized by a propanoic acid backbone with a 3-bromophenyl substituent at the


-carbon, this compound serves as a versatile halogenated scaffold. Its bromine moiety functions as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries and Fenoprofen analogs for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-(3-Bromophenyl)propanoic acid
Common Synonyms

-Methyl-3-bromobenzeneacetic acid; 3-Bromo-hydratropic acid
CAS Number 53086-52-5
SMILES CC(C1=CC(=CC=C1)Br)C(=O)O
Appearance White to off-white crystalline solid
Boiling Point ~319 °C (Predicted at 760 mmHg)
pKa 4.17 ± 0.10 (Predicted, Carboxylic Acid)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water

Synthetic Methodologies

Primary Route: -Methylation of Arylacetates

This protocol is preferred for laboratory-scale synthesis due to its high regioselectivity and the ability to adapt it for asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones).

Mechanism: The synthesis proceeds via the generation of an enolate from methyl 3-bromophenylacetate using a non-nucleophilic base (LDA), followed by


 alkylation with methyl iodide.

Step-by-Step Protocol:

  • Esterification: Dissolve 3-bromophenylacetic acid (10 mmol) in MeOH (20 mL) with catalytic

    
    . Reflux for 4 hours. Concentrate and extract with EtOAc to yield Methyl 3-bromophenylacetate .
    
  • Enolate Formation: In a flame-dried flask under

    
    , cool a solution of diisopropylamine (1.1 eq) in dry THF to -78°C. Add 
    
    
    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to generate Lithium Diisopropylamide (LDA).
  • Alkylation: Add a solution of Methyl 3-bromophenylacetate (1.0 eq) in THF dropwise to the LDA solution at -78°C. Stir for 45 min to ensure complete enolate formation.

  • Quench: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature over 2 hours.

  • Hydrolysis: Quench with saturated

    
    . Extract with EtOAc. Dissolve the crude ester in THF/Water (1:1) and add LiOH (3 eq). Stir at 50°C until TLC indicates consumption of the ester.
    
  • Workup: Acidify to pH 2 with 1M HCl. Extract with DCM, dry over

    
    , and recrystallize from hexanes/EtOAc.
    
Industrial Route: Carbonylation of 1-Bromo-3-(1-chloroethyl)benzene

For larger scales, this route avoids cryogenic conditions. It involves the palladium-catalyzed hydroxycarbonylation of the benzylic halide.

Workflow Diagram:

Synthesis Figure 1: Synthetic Pathway via Alpha-Methylation Start 3-Bromophenylacetic Acid (Precursor) Ester Methyl Ester Intermediate Start->Ester MeOH, H+ Enolate Li-Enolate (-78°C, THF) Ester->Enolate LDA Alkylated Methyl 2-(3-bromophenyl) propanoate Enolate->Alkylated MeI, SN2 Target 2-(3-Bromophenyl) propanoic acid Alkylated->Target LiOH, Hydrolysis

Analytical Characterization

Validation of the synthesized compound relies on confirming the integration of the methyl group and the integrity of the carboxylic acid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5-11.0 (br s, 1H, -COOH )
      
    • 
       7.45 (t, 1H, Ar-H2) – Characteristic of 1,3-substitution
      
    • 
       7.38 (dt, 1H, Ar-H4)
      
    • 
       7.20 (t, 1H, Ar-H5)
      
    • 
       7.15 (dt, 1H, Ar-H6)
      
    • 
       3.72 (q, 
      
      
      
      Hz, 1H, Ar-CH -COOH) – Diagnostic methine quartet
    • 
       1.51 (d, 
      
      
      
      Hz, 3H, -CH
      
      
      ) – Diagnostic methyl doublet
  • Mass Spectrometry (ESI-):

    • m/z 227/229 [M-H]

      
       (1:1 isotopic pattern due to 
      
      
      
      Br/
      
      
      Br).

Functional Applications in Drug Discovery[1][8][10]

NSAID Scaffold Development (Fenoprofen Analogs)

2-(3-Bromophenyl)propanoic acid is a structural isostere of the NSAID Fenoprofen . The 3-bromo position serves as a "dummy atom" that can be displaced to introduce diverse pharmacophores, improving COX-1/COX-2 selectivity.

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety allows this molecule to function as an electrophile in Suzuki-Miyaura coupling, enabling the attachment of heteroaryl groups without affecting the propanoic acid tail (which is often protected as an ester during coupling).

Application Workflow:

Applications Figure 2: Divergent Synthesis of Bioactive Scaffolds Core 2-(3-Bromophenyl) propanoic acid Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Ullmann Ullmann Ether Synthesis (CuI, Ph-OH) Core->Ullmann Biaryl 3-Aryl-propionic Acids (Biaryl Scaffolds) Suzuki->Biaryl Library Generation Fenoprofen Fenoprofen (NSAID) Ullmann->Fenoprofen Target Synthesis

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Manipulate in a fume hood. The intermediate methyl iodide is a potent alkylating agent and suspected carcinogen; use double-gloving and specific waste disposal protocols.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved from .

  • Fleming, F. F., et al. (2024). Efficient Synthesis of 2-Arylpropionitriles Via Selective Monomethylation. European Journal of Organic Chemistry.[1] Retrieved from .

  • Chinoin Gyogyszer. (1981).[2] Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. US Patent 4304930A. Retrieved from .

  • Organic Syntheses. 2-Phenylpropionic Acid. Org. Synth. Coll. Vol. 9, p. 522. Retrieved from .

Sources

Technical Monograph: (S)-2-(3-Bromophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Scaffold for NSAID Development and Asymmetric Synthesis

Executive Summary

(S)-2-(3-Bromophenyl)propionic acid (CAS: 1146411-14-4) is a critical chiral building block in the pharmaceutical industry, specifically serving as a high-value intermediate for the synthesis of Dexketoprofen and related 2-arylpropionic acid (2-APA) non-steroidal anti-inflammatory drugs (NSAIDs). Its structural significance lies in the meta-bromine substituent, which acts as a versatile handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or carbonylation) to introduce the benzoyl pharmacophore while retaining the established stereocenter.

This guide details the physicochemical profile, validated synthetic protocols (biocatalytic and chemocatalytic), and analytical controls required to utilize this scaffold in drug development.[1]

Physicochemical Profile

The following data establishes the baseline identity for the (S)-enantiomer. Note that the melting point and rotation are sensitive to optical purity (ee%).[1]

PropertySpecificationNotes
IUPAC Name (2S)-2-(3-bromophenyl)propanoic acid
Common Name (S)-3-Bromo-α-methylbenzeneacetic acid
CAS Number 1146411-14-4 (S-isomer)42287-90-1 (Racemic)Verify CAS for specific stereochemistry orders.
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 72–76 °CRacemate melts ~74°C; pure enantiomer may differ.[1]
Chirality (S)-configurationCorrelates to the pharmacologically active Dex- forms of profens.
Solubility Soluble: MeOH, EtOH, DCM, EtOAcInsoluble: Water (acid form)Soluble in aqueous alkali (pH > 8).
pKa ~4.5Typical for 2-arylpropionic acids.[1]

Synthetic Architectures & Process Chemistry[1]

Two primary routes are dominant in high-value manufacturing: Biocatalytic Kinetic Resolution (high specificity, mild conditions) and Asymmetric Hydrogenation (scalable, atom-economical).

Route A: Biocatalytic Kinetic Resolution (Enzymatic)

This protocol utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CalB) to selectively hydrolyze the (S)-ester from a racemic mixture.

Mechanism: The lipase preferentially hydrolyzes the (S)-ethyl ester to the (S)-acid, leaving the (R)-ester intact.

Validated Protocol
  • Substrate Preparation: Dissolve racemic ethyl 2-(3-bromophenyl)propionate (100 mM) in a biphasic system of phosphate buffer (pH 7.0, 50 mM) and toluene (9:1 v/v).

  • Enzyme Addition: Add immobilized CalB (Novozym 435, 10 mg/mL).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via HPLC.

  • Termination: Stop reaction at ~45-50% conversion (typically 24-48 hours) to maximize enantiomeric excess (ee) of the product.

  • Work-up:

    • Filter off the immobilized enzyme.[1]

    • Adjust aqueous phase to pH 8.5 with 1M NaOH (extracts the (S)-acid as a salt).

    • Extract the unreacted (R)-ester with MTBE (Methyl tert-butyl ether).

    • Acidify the aqueous layer to pH 2.0 with HCl.[1]

    • Extract the precipitated (S)-2-(3-bromophenyl)propionic acid with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc to achieve >99% ee.

Route B: Asymmetric Hydrogenation (Chemocatalytic)

This route involves the reduction of the acrylic acid precursor using a chiral Ruthenium catalyst.

Catalyst System: [RuCl(p-cymene)((S)-BINAP)]Cl Substrate: 2-(3-bromophenyl)acrylic acid

Workflow
  • Hydrogenation: Perform in Methanol at 50°C under 40 bar H₂ pressure.

  • Selectivity: The (S)-BINAP ligand directs the hydride attack to the Re-face of the olefin, yielding the (S)-alkane.

  • Advantage: Avoids the 50% yield cap inherent to kinetic resolution (unless dynamic kinetic resolution is employed).[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix between Biocatalytic Resolution and Asymmetric Hydrogenation, leading to the downstream synthesis of Dexketoprofen.

G Racemic Racemic Ethyl Ester (Starting Material) Enzyme Biocatalysis (CalB Lipase, pH 7) Racemic->Enzyme Kinetic Resolution Acrylic 2-(3-Bromophenyl) acrylic acid ChemCat Asymmetric Hydrogenation (Ru-(S)-BINAP, H2) Acrylic->ChemCat Enantioselective Red. Separation Phase Separation (pH Adjustment) Enzyme->Separation Hydrolysis Mixture SAcid (S)-2-(3-Bromophenyl) propionic acid (Target Scaffold) ChemCat->SAcid >96% ee Separation->SAcid Aqueous Phase (Acidified) REster (R)-Ethyl Ester (By-product) Separation->REster Organic Phase Ketoprofen Dexketoprofen (Via Carbonylation/Coupling) SAcid->Ketoprofen Pd-Catalyzed Carbonylation (+ Benzene/CO)

Caption: Comparative workflow for the synthesis of (S)-2-(3-bromophenyl)propionic acid via Enzymatic Resolution vs. Asymmetric Hydrogenation, culminating in Dexketoprofen synthesis.

Analytical Characterization & Quality Control

Trustworthiness in chiral synthesis depends entirely on the validation of enantiomeric purity.[1]

Chiral HPLC Method

To distinguish the (S)-enantiomer from the (R)-antipode:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (98 : 2 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times (Typical):

    • (R)-isomer: ~12 min

    • (S)-isomer: ~15 min (Confirm with authentic standards as elution order can reverse based on column type).

1H NMR Validation (400 MHz, CDCl₃)
  • δ 10.5 (br s, 1H): -COOH

  • δ 7.4 - 7.1 (m, 4H): Aromatic protons (characteristic meta-substitution pattern).

  • δ 3.7 (q, J=7.2 Hz, 1H): Chiral methine proton (-CH-).

  • δ 1.5 (d, J=7.2 Hz, 3H): Methyl doublet.[1]

Pharmaceutical Application: The "Profen" Link

(S)-2-(3-bromophenyl)propionic acid is the structural surrogate for Dexketoprofen .

Transformation Logic:

  • Protection: The carboxylic acid is often protected (e.g., as a methyl ester) to prevent catalyst poisoning.[1]

  • Coupling: The 3-bromo position undergoes Lithium-Halogen exchange or Palladium-catalyzed carbonylation in the presence of a phenylboronic acid or benzene derivative to install the benzoyl ketone bridge.

  • Deprotection: Hydrolysis yields the final drug, Dexketoprofen.[1]

This "Late-Stage Functionalization" approach allows researchers to synthesize libraries of Ketoprofen analogs by varying the coupling partner (e.g., replacing the benzoyl group with a naphthyl or heteroaryl ketone) while maintaining the critical (S)-propionic acid pharmacophore responsible for COX inhibition.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Use in a fume hood.[1] The bromo-substituent makes the compound potentially reactive toward strong nucleophiles.[1] Store at 2-8°C to prevent slow decarboxylation or racemization over extended periods.

References

  • Sigma-Aldrich. (n.d.).[1] 3-(3-Bromophenyl)propionic acid Product Datasheet. Retrieved from

  • MedChemExpress. (2024).[1] (S)-2-(3-Bromophenyl)propanoic acid Datasheet. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2063862, 3-(3-bromophenyl)propanoic Acid. Retrieved from

  • Comisso, G., et al. (1980).[1] Enantioselective synthesis and absolute configuration of (+)-alpha-(3-benzoylphenyl)propionic acid. Gazzetta Chimica Italiana, 110, 123-127.[1][2] (Foundational work on Ketoprofen chirality).

  • Gotor, V., et al. (2021).[1] Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. Retrieved from

  • Lando, V., et al. (2025).[1] Transition-metal catalyzed synthesis of Ketoprofen. ResearchGate. Retrieved from

Sources

Spectroscopic Data Guide: 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-(3-Bromophenyl)propanoic acid (CAS: 53086-63-4), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenoprofen. The following technical analysis synthesizes physicochemical principles with practical spectral data to serve as a definitive reference for analytical and synthetic chemists.

Executive Summary & Compound Profile

2-(3-Bromophenyl)propanoic acid is a chiral 2-arylpropionic acid derivative. It serves as a structural scaffold for "profen" class NSAIDs, distinguished by the meta-bromo substituent on the phenyl ring. Its spectroscopic signature is defined by the 1:1 isotopic abundance of Bromine (


Br/

Br)
in mass spectrometry and the characteristic doublet-quartet coupling of the propanoic acid side chain in proton NMR.
Physicochemical Properties Table
PropertyData
IUPAC Name 2-(3-Bromophenyl)propanoic acid
CAS Number 53086-63-4
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
Exact Mass 227.9786 (

Br) / 229.9765 (

Br)
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in water

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted nitriles or des-bromo analogs). The compound is typically prepared via the hydrolysis of 2-(3-bromophenyl)propanenitrile , which is itself derived from 3-bromoacetophenone or 3-bromobenzaldehyde.

Synthesis Pathway Diagram

Synthesis Figure 1: Standard synthetic route via nitrile hydrolysis. Start 3-Bromoacetophenone (Starting Material) Inter1 1-(3-Bromophenyl)ethanol (Reduction) Start->Inter1 NaBH4 Inter2 1-Bromo-3-(1-chloroethyl)benzene (Halogenation) Inter1->Inter2 SOCl2 Inter3 2-(3-Bromophenyl)propanenitrile (Cyanation) Inter2->Inter3 NaCN Final 2-(3-Bromophenyl)propanoic acid (Hydrolysis) Inter3->Final H3O+, Reflux

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry introduced by the chiral center at C2 and the meta-substitution on the aromatic ring.


H NMR (400 MHz, CDCl

)

The spectrum exhibits a classic "profen" side-chain pattern (methyl doublet + methine quartet) and a distinct aromatic region due to the electron-withdrawing Bromine atom.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
COOH 10.50 - 12.00Broad Singlet1H-Carboxylic Acid proton
Ar-H (C2') 7.42 - 7.46Singlet (t)1H~1.8Ortho to Br & Alkyl (Isolated)
Ar-H (C4') 7.38 - 7.42Multiplet1H-Ortho to Br, Para to Alkyl
Ar-H (C6') 7.22 - 7.28Doublet1H7.8Para to Br, Ortho to Alkyl
Ar-H (C5') 7.18 - 7.22Triplet (t)1H7.8Meta to Br & Alkyl
CH (C2) 3.72Quartet1H7.2Methine proton (Chiral center)
CH

(C3)
1.51Doublet3H7.2Methyl group

Expert Insight: The proton at C2' (between the alkyl group and the bromine) is significantly deshielded and often appears as a narrow triplet or singlet due to small meta-coupling (


 Hz). This is a diagnostic peak for meta-substituted arylpropionic acids.

C NMR (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C=O 180.1Carboxylic Acid Carbonyl
Ar-C (Ipso) 142.3Quaternary C attached to CH
Ar-C-Br 122.8Quaternary C attached to Br
Ar-CH 130.5, 130.1, 126.8Aromatic methines
CH 45.2Alpha-carbon (Chiral center)
CH

18.4Beta-methyl
B. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of Bromine.

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative Mode).

  • Molecular Ion (

    
    ):  Distinct doublet at 
    
    
    
    228
    and 230 with nearly equal intensity (1:1 ratio), confirming the presence of one Bromine atom.

Fragmentation Pathway (EI):

  • Base Peak (

    
     183/185):  Loss of the carboxylic acid group [M - COOH]
    
    
    
    . This forms the secondary carbocation stabilized by the aromatic ring (1-(3-bromophenyl)ethyl cation).
  • Tropylium-like Ion: Further loss of methyl or rearrangement may occur, but the bromine retention is strong in initial fragments.

  • Debromination: A minor peak at

    
     149 (M - Br) may be observed but is less favorable than decarboxylation.
    
MS Fragmentation Logic

MS_Fragmentation Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS. M_Ion Molecular Ion [M]+ m/z 228 / 230 (1:1 Ratio) Base_Peak Base Peak [M - COOH]+ m/z 183 / 185 (Ar-CH-CH3)+ M_Ion->Base_Peak - COOH (45 Da) Styrene Bromostyrene Cation [M - COOH - H2]+ Base_Peak->Styrene - H2 / Rearrangement

C. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the carboxylic acid and the aromatic halide.

Wavenumber (cm

)
Vibration ModeDescription
2800 - 3200 O-H StretchBroad, strong absorption characteristic of carboxylic acid dimers.
1705 - 1725 C=O StretchStrong, sharp carbonyl peak.
1560, 1475 C=C StretchAromatic ring skeletal vibrations.
1050 - 1100 C-O StretchC-O single bond stretch / in-plane bending.
650 - 700 C-Br StretchCharacteristic band for aryl bromides (often weak).

Experimental Protocols

Protocol 1: Sample Preparation for H NMR

To ensure high-resolution data without solvent interference:

  • Weighing: Weigh approximately 5-10 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of CDCl

    
      (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

  • Acquisition: Acquire at minimum 16 scans with a 30° pulse angle and a relaxation delay (d1) of 1.0 second to ensure quantitative integration of the aromatic protons vs. the alkyl chain.

Protocol 2: Chiral Purity Analysis (HPLC)

Since the biological activity of profens is often stereospecific (usually the S-enantiomer is active), separating the enantiomers is critical.

  • Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063862, 3-(3-bromophenyl)propanoic acid (Isomer Reference). Retrieved from [Link]

  • SpectraBase. Propanoic acid derivative spectral data collections. Wiley Science Solutions. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (General reference for substituent effects on NMR shifts). Retrieved from [Link]

1H NMR Analysis of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of 2-(3-Bromophenyl)propanoic acid. It is designed for researchers requiring precise structural verification of chiral NSAID precursors and halogenated aryl intermediates.

Technical Guide Series: Structural Elucidation of Aryl-Propionic Acids

Executive Summary & Structural Context

2-(3-Bromophenyl)propanoic acid (also known as 3-bromohydratropic acid) is a critical pharmacophore scaffold, structurally analogous to the "profen" class of NSAIDs (e.g., Fenoprofen, Ketoprofen).

From a spectroscopic standpoint, this molecule presents a classic case study in 1,3-disubstituted benzene systems coupled with a chiral


-methyl carboxylic acid  tail. Correct interpretation of its NMR spectrum requires resolving the meta-substitution pattern in the aromatic region and the characteristic quartet-doublet coupling of the aliphatic chain.
Structural Parameters[1][2][3][4][5]
  • Molecular Formula:

    
    
    
  • Key Functional Groups: Carboxylic acid, Secondary alkyl halide (aryl-substituted), Meta-substituted aromatic ring.

  • Chirality: Carbon C2 is a stereocenter. In achiral solvents (e.g.,

    
    ), the enantiomers (
    
    
    
    ) are magnetically equivalent and appear as a single set of signals.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the preferred solvent for resolution of the aromatic region.
    
    • Note: If the carboxylic acid proton (

      
      ) is not visible due to exchange broadening, switch to DMSO-
      
      
      
      , which forms hydrogen bonds that stabilize the proton, typically sharpening the signal around 12.0 ppm.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce dimerization of the acid, shifting the

    
     signal downfield.
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters
  • Frequency: 300 MHz minimum; 500 MHz recommended for clear separation of aromatic multiplets.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): 16–32 scans are sufficient for this molecular weight.

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones: the Aliphatic Region (High Field), the Aromatic Region (Mid Field), and the Acidic Region (Low Field).

Zone A: The Aliphatic Chain (1.0 – 4.0 ppm)

This region confirms the 2-substituted propanoic acid backbone. The coupling between the methyl protons and the single methine proton creates a distinct


 spin system .
ProtonChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic

1.48 – 1.52 Doublet (

)
3H~7.2 HzVicinal coupling to the single methine proton (

).

3.68 – 3.75 Quartet (

)
1H~7.2 HzDeshielded by the aromatic ring and the carboxylic acid. Coupled to 3 methyl protons (

).
Zone B: The Aromatic Region (7.0 – 7.6 ppm)

The 3-bromo substitution breaks the symmetry of the benzene ring, creating four distinct aromatic proton environments. This is a classic ABCD spin system , though it often appears as a pseudo-first-order pattern at higher fields.

  • H2 (The "Isolated" Singlet): Located between the alkyl group and the bromine. It is shielded only by meta-interactions but deshielded by the inductive effect of Br. It appears as a narrow triplet (often looking like a singlet) due to weak meta-coupling (

    
     Hz).
    
  • H4 (Ortho to Br): Strongly deshielded by the ortho-Bromine. Appears as a doublet (or ddd).

  • H6 (Ortho to Alkyl): Less deshielded than H4. Appears as a doublet.

  • H5 (Meta to both): The most shielded aromatic proton. Appears as a triplet (pseudo-triplet due to overlap of

    
     couplings).
    

Estimated Shifts:

  • 
     7.45 – 7.55:  H2 (Singlet/Broad s) & H4 (Doublet, 
    
    
    
    Hz)
  • 
     7.15 – 7.30:  H5 (Triplet) & H6 (Doublet)
    
Zone C: The Acidic Proton (> 10.0 ppm)
  • 
    : 10.5 – 12.5 ppm .
    
  • Appearance: Broad singlet.

  • Behavior: This signal is concentration-dependent and may disappear in

    
     due to deuterium exchange.
    

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic protons based on splitting patterns and inductive effects.

NMR_Assignment_Logic cluster_0 Aromatic Region Analysis (7.0 - 7.6 ppm) Start Analyze Splitting Pattern Singlet Narrow Singlet/Triplet (J ~ 1.8 Hz) Start->Singlet Small Coupling Doublet1 Doublet (Deshielded, >7.4 ppm) Start->Doublet1 Large Coupling Triplet Triplet (Shielded, ~7.2 ppm) Start->Triplet Two Ortho Neighbors Assign_H2 Assign H2 (Between Br and Alkyl) Singlet->Assign_H2 Assign_H4 Assign H4 (Ortho to Br) Doublet1->Assign_H4 Assign_H5 Assign H5 (Meta to both) Triplet->Assign_H5 Doublet2 Doublet (Shielded, ~7.2 ppm) Assign_H6 Assign H6 (Ortho to Alkyl) Doublet2->Assign_H6

Figure 1: Decision tree for assigning the 1,3-disubstituted aromatic protons in 2-(3-Bromophenyl)propanoic acid.

Summary Data Table

Signal

(ppm)
MultiplicityIntegral

(Hz)
Structural Fragment
A 1.50Doublet (

)
3H7.2

(Methyl)
B 3.72Quartet (

)
1H7.2

(Methine)
C 7.20Triplet (

)
1H7.8Ar-H5 (Meta)
D 7.25Doublet (

)
1H7.8Ar-H6 (Ortho to alkyl)
E 7.42Doublet (

)
1H7.8Ar-H4 (Ortho to Br)
F 7.52Singlet (

)
1H~1.8Ar-H2 (Isolated)
G 11.0+Broad (

)
1H-

(Acid)

Note: Chemical shifts are approximate (


 ppm) and solvent-dependent.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for coupling constants and substituent effects).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for 1,3-disubstituted benzene shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).

Technical Guide: 13C NMR Analysis of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 2-(3-Bromophenyl)propanoic acid using Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectroscopy. As a chiral profen-like intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura), accurate characterization of this molecule is critical in drug development pipelines.

This document moves beyond basic spectral prediction, offering a "Senior Scientist" perspective on experimental design, specifically addressing the heavy atom effect of bromine, relaxation dynamics of quaternary carbons, and definitive assignment strategies using 2D correlation spectroscopy.

Structural Analysis & Carbon Environments

Before acquisition, a theoretical dissection of the molecule is required to anticipate spectral topology. The molecule (


) contains 9 unique carbon environments  (assuming an achiral solvent where enantiomers are magnetically equivalent).
Carbon Classification[1]
  • Carbonyl Carbon (C=O): Highly deshielded, quaternary.

  • Aromatic Ring (C6): Asymmetric substitution pattern (1,3-disubstituted).

    • Ipso-Alkyl (Quaternary)

    • Ipso-Bromine (Quaternary - Heavy Atom Effect)

    • Four tertiary aromatic carbons (CH).[1]

  • Aliphatic Chain:

    • Methine (CH) - Chiral center (

      
       to Carbonyl).
      
    • Methyl (

      
      ).
      

Experimental Protocol (Self-Validating System)

To ensure data integrity and reproducibility, the following protocol minimizes common artifacts associated with carboxylic acids and halogenated aromatics.

Sample Preparation[3]
  • Solvent Selection: Chloroform-d (

    
    )  is the standard. However, if the carboxylic acid proton exhibits broadening or exchange issues affecting the baseline, add a trace of 
    
    
    
    or run entirely in
    
    
    .
    • Note:

      
       allows for easy identification of the solvent triplet at 77.16 ppm.
      
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.

    • Causality:

      
      C has a natural abundance of 1.1% and a low gyromagnetic ratio.[2] High concentration is non-negotiable for adequate signal-to-noise (S/N) ratio on quaternary carbons within a reasonable timeframe.
      
  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove particulates that cause magnetic field inhomogeneity (shimming issues).

Instrument Parameters (The "Expert" Settings)

Standard proton-decoupled


C parameters often fail to capture the ipso-carbons adequately. Use these optimized settings:
ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated proton decoupling prevents NOE buildup during relaxation, ensuring quantitative accuracy if needed, though standard decoupling is fine for structural ID.
Relaxation Delay (D1) 3.0 - 5.0 seconds Critical: The Carbonyl and C-Br carbons are quaternary and have long

relaxation times (no nearby protons to facilitate relaxation). Short D1 results in signal saturation and "missing" peaks.
Spectral Width 240 ppmEnsures the Carbonyl peak (~180 ppm) is not aliased.
Scans (NS) > 1024Required to resolve the low-intensity quaternary C-Br doublet/singlet.
Temperature 298 KStandardize to prevent chemical shift drift of the labile acid proton.

Spectral Data Interpretation

The following table synthesizes predicted chemical shifts with diagnostic logic.

Reference: TMS (


 0.0 ppm) or 

(

77.16 ppm).
Carbon LabelTypeApprox. Shift (

ppm)
Signal Phasing (DEPT-135)Diagnostic Logic & Validation
C-COOH Quaternary178.0 - 181.0 InvisibleMost downfield signal. Broadening may occur if H-bonding is dynamic.
Ar-C-Alkyl Quaternary140.0 - 143.0 InvisibleIpso to the propanoic acid chain. Deshielded by the alkyl group.
Ar-C-Br Quaternary122.0 - 123.0 InvisibleKey Diagnostic: The "Heavy Atom Effect" of Bromine shields the ipso carbon, moving it upfield relative to benzene (128.5 ppm). Look for a small intensity peak here.
Ar-CH Tertiary129.0 - 132.0 Up (+ve)Aromatic CH signals. C5 (meta to both) is typically the most shielded of the CH group.
Ar-CH Tertiary126.0 - 129.0 Up (+ve)Remaining aromatic CHs. Overlap is common; HSQC is required for definitive assignment.

-CH
Tertiary45.0 - 46.0 Up (+ve)Distinctive methine signal. Deshielded by both the phenyl ring and the carbonyl.

-CH3
Primary18.0 - 19.5 Up (+ve)Most upfield signal. High intensity due to NOE and 3 equivalent protons.
The "Heavy Atom Effect" Anomaly

Researchers often misidentify the C-Br carbon because they expect electronegative halogens to deshield (shift downfield) the attached carbon (like Fluorine or Chlorine).

  • Mechanism: Bromine has a large electron cloud.[3] Spin-orbit coupling and diamagnetic shielding dominate over the inductive effect, causing an upfield shift (shielding).

  • Validation: If you see a small quaternary peak around 122 ppm, it confirms the C-Br attachment.

Advanced Validation: 2D NMR Workflow

For drug development files, 1D


C is rarely sufficient for full assignment. The following workflow ensures zero ambiguity.
Graphviz Workflow: Assignment Strategy

NMR_Workflow Sample Sample Prep (50mg in CDCl3) Acquisition Acquisition (1D 13C + DEPT-135) Sample->Acquisition D1=3s Processing Processing (Phasing & Baseline) Acquisition->Processing FT Analysis Structural Assignment Processing->Analysis Quaternary Quaternary C (C=O, C-Br, C-Ipso) Processing->Quaternary Low Intensity CH_CH3 CH / CH3 (DEPT Positive) Processing->CH_CH3 High Intensity CH2 CH2 (DEPT Negative) Processing->CH2 Absent (Validation) Quaternary->Analysis 122ppm = C-Br

Figure 1: Logical workflow for assigning carbon environments, highlighting the use of DEPT-135 to distinguish carbon multiplicities.

2D Correlation Strategy
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the proton at

      
       ~3.7 ppm (quartet) to the carbon at 
      
      
      
      ~45 ppm to confirm the
      
      
      -CH.
    • Correlate the methyl doublet (

      
       ~1.5 ppm) to the carbon at 
      
      
      
      ~18 ppm.
  • HMBC (Heteronuclear Multiple Bond Coherence):

    • The "Bridge" Experiment: Look for a long-range coupling (

      
       or 
      
      
      
      ) from the Methyl protons to the Carbonyl carbon. This definitively links the aliphatic chain to the acid moiety.
    • Verify the connection between the

      
      -CH proton and the Ipso-aromatic carbon (~142 ppm).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 28, 2026, from [Link] (Source for comparative spectral data of brominated aromatics).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Detailed analysis of chemical shift tensors and solvent effects).

Sources

Technical Guide: Solubility Profiling and Purification of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and purification strategies for 2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5). As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and Fenoprofen, understanding its solid-liquid equilibrium is essential for process optimization.

Physicochemical Framework

2-(3-Bromophenyl)propanoic acid is a lipophilic carboxylic acid derivative. Its solubility behavior is governed by two competing structural motifs: the hydrophobic brominated aromatic ring and the hydrophilic carboxyl group.

  • Chemical Identity:

    • IUPAC Name: 2-(3-Bromophenyl)propanoic acid[1][2]

    • CAS Number: 53086-52-5[1][2][3][4][5]

    • Molecular Formula: C

      
      H
      
      
      
      BrO
      
      
      [3][6][7][8][9]
    • Molecular Weight: 229.07 g/mol [6]

    • Physical State: Solid (White to off-white crystalline powder)

Solute-Solvent Interaction Mechanisms

The dissolution mechanism varies significantly by solvent class:

  • Protic Polar Solvents (Methanol, Ethanol): The carboxyl group acts as both a hydrogen bond donor and acceptor. High solubility is observed due to strong solute-solvent H-bonding, which disrupts the crystal lattice energy.

  • Aprotic Polar Solvents (DMSO, DMF, Ethyl Acetate): These solvents accept protons from the carboxylic acid. Ethyl acetate is particularly effective for extraction due to its moderate polarity and immiscibility with water.

  • Non-Polar Solvents (Heptane, Toluene): In these media, the carboxylic acid tends to form cyclic dimers via intermolecular hydrogen bonds. Solubility is generally lower and highly temperature-dependent, making these ideal candidates for antisolvent crystallization .

Experimental Protocols for Solubility Determination

Since precise solubility data varies by polymorph and purity, an empirical determination is required for process scale-up. The following protocols are the industry standard for generating solubility curves.

Method A: Dynamic Laser Monitoring (Polythermal Method)

Best for rapid generation of solubility curves (metastable zone width).

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a turbidity probe or laser monitoring system.
  • Heating: Heat the slurry at a constant rate (e.g., 0.5 K/min) with agitation (300 rpm) until the laser transmission reaches 100% (clear point). Record temperature

    
    .
    
  • Cooling: Cool the solution at a constant rate until the first crystals appear (cloud point), indicated by a drop in transmission.

  • Iteration: Add more solvent to the vessel and repeat to obtain data points at different mole fractions.

Method B: Static Gravimetric Method (Isothermal)

Gold standard for thermodynamic equilibrium data.

  • Equilibration: Place excess solid 2-(3-Bromophenyl)propanoic acid in the solvent within a sealed vial.

  • Agitation: Shake at a constant temperature (controlled by a water bath, accuracy

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow the solid phase to settle (2–4 hours).

  • Analysis: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m). Weigh the aliquot, evaporate the solvent under vacuum, and weigh the dry residue to calculate the mole fraction solubility (
    
    
    
    ).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is robust for non-ideal solutions of organic acids.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & C: Reflect the non-ideality of the solution and the entropy of mixing.

  • Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic dissolution process (solubility increases with temperature).

Van't Hoff Analysis

For determining the thermodynamic driving forces:



  • 
     (Enthalpy):  Positive values indicate endothermic dissolution.
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution, the primary driving force for solubilization in organic solvents.
    

Purification & Crystallization Strategy

Based on the solubility differential, a cooling crystallization or antisolvent workflow is recommended.

Solvent Selection Matrix
Solvent TypeExamplesSolubility StatusRole in Process
Good Solvent Methanol, DCM, Ethyl AcetateHighDissolution, Extraction
Intermediate Toluene, Isopropyl AcetateModerateCooling Crystallization
Anti-Solvent n-Heptane, Cyclohexane, WaterLow/InsolubleYield Enhancement
Recommended Workflow: Antisolvent Crystallization

The synthesis of Fenoprofen intermediates often employs an Ethyl Acetate/Heptane system.[10]

  • Dissolution: Dissolve crude 2-(3-Bromophenyl)propanoic acid in Ethyl Acetate at 50°C (approx. 1:3 w/v ratio).

  • Filtration: Perform hot filtration to remove insoluble inorganic salts (e.g., NaBr from bromination steps).

  • Antisolvent Addition: Slowly add n-Heptane to the filtrate while maintaining 50°C until the solution becomes slightly turbid.

  • Cooling: Cool the mixture to 0–5°C at a controlled rate (e.g., 10°C/hour) to induce nucleation.

  • Isolation: Filter the purified crystals and wash with cold Heptane.

Process Flow Diagram

G Crude Crude Reaction Mixture (Containing 2-(3-Bromophenyl)propanoic acid) Extract Extraction (Solvent: Ethyl Acetate/DCM) Crude->Extract Liquid-Liquid Extraction Wash Aqueous Wash (Remove Inorganic Salts) Extract->Wash Phase Separation Dry Drying (Na2SO4) & Concentration Wash->Dry Organic Phase Cryst Crystallization (System: EtOAc + Heptane) Dry->Cryst Solvent Swap / Antisolvent Pure Pure Product (>98% HPLC) Cryst->Pure Filtration & Drying

Figure 1: Purification workflow for 2-(3-Bromophenyl)propanoic acid illustrating the transition from crude synthesis to pure crystalline solid.

References

  • ChemicalBook. (n.d.). 2-(3-Bromophenyl)propanoic acid Properties and Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Fenoprofen - PubChem Compound Summary. PubChem.[8][11][12] Retrieved from

  • Ambeed. (n.d.). Solubility and Physicochemical Data for CAS 53086-52-5. Retrieved from

  • Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid (Analogous Process Reference). Retrieved from

Sources

2-(3-Bromophenyl)propanoic acid and its structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 2-(3-Bromophenyl)propanoic acid , a critical "gateway scaffold" in the synthesis of 2-arylpropionic acid (profen) non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) represents a privileged scaffold in medicinal chemistry. Unlike its biologically active downstream analogs (e.g., Fenoprofen, Ketoprofen), this molecule acts primarily as a chemoselective branching point . The presence of the bromine atom at the meta-position of the phenyl ring, combined with the chiral propionic acid tail, allows researchers to access a vast library of COX-inhibitors via palladium-catalyzed cross-coupling reactions.

This guide details the synthesis, physical properties, and strategic application of this scaffold, emphasizing its utility in diversity-oriented synthesis (DOS) for drug discovery.

Chemical Architecture & Properties

Identity & Physical Data

The molecule is a chiral carboxylic acid. In drug development, the S-enantiomer is the pharmacologically active species (eutomer) for COX inhibition, although it is frequently synthesized as a racemate and resolved later.

PropertySpecification
IUPAC Name 2-(3-Bromophenyl)propanoic acid
CAS Number 53086-52-5
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
pKa ~4.5 (Carboxylic acid)
Structural Logic: The "Profen" Pharmacophore

The structure consists of three critical domains:

  • Acidic Head Group: The carboxylic acid binds to Arg120 in the COX enzyme channel (salt bridge).[1]

  • Alpha-Methyl Center: This chiral center restricts conformational freedom, enhancing binding affinity compared to the linear acetic acid analogs (e.g., Diclofenac).

  • Meta-Bromo Handle: The 3-position bromine is electronically decoupled from the acid tail, making it an ideal site for late-stage functionalization without disrupting the binding pharmacophore.

Synthetic Methodologies

Route A: Alpha-Methylation (Lab Scale)

The most reliable laboratory route involves the direct alkylation of 3-bromophenylacetic acid. This method offers high yield and operational simplicity.

  • Precursor: 3-Bromophenylacetic acid (CAS 1878-67-7).[2]

  • Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).

  • Mechanism: Enolate formation followed by S

    
    2 attack.
    
Route B: Asymmetric Hydrogenation (Enantioselective)

For pharmaceutical applications requiring the (S)-enantiomer, asymmetric hydrogenation of the corresponding acrylic acid precursor is preferred over chiral resolution.

  • Precursor: 2-(3-Bromophenyl)acrylic acid.

  • Catalyst: Ru(BINAP) or Rh(DuPhos) complexes.

  • Pressure: 50–100 bar H

    
    .
    
Visualization of Synthetic Pathways

The following diagram illustrates the synthesis of the core scaffold and its divergence into active drugs.

SyntheticPathway Start 3-Bromoacetophenone Inter1 3-Bromophenylacetic Acid Start->Inter1 Willgerodt-Kindler Oxidation Core 2-(3-Bromophenyl)propanoic Acid (THE SCAFFOLD) Inter1->Core LDA, MeI (-78°C) Feno Fenoprofen (m-Phenoxy) Core->Feno Suzuki/Ullmann (Ph-B(OH)2 / Ph-OH) Keto Ketoprofen (m-Benzoyl) Core->Keto Carbonylation (CO, Pd, PhB(OH)2) Novel Novel Analogs (Library Gen) Core->Novel Suzuki-Miyaura (Ar-B(OH)2)

Figure 1: Synthetic workflow showing the generation of the scaffold and its divergence into known NSAIDs.

Functionalization: The Suzuki-Miyaura Protocol[5]

The primary value of 2-(3-bromophenyl)propanoic acid is its reactivity in Palladium-catalyzed cross-coupling. The bromine atom is sufficiently labile for oxidative addition but stable enough to survive the alpha-methylation step.

Mechanistic Insight

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[3]

  • Transmetallation: The aryl boronic acid (e.g., phenylboronic acid for a Fenoprofen analog) transfers its organic group to the Palladium center.

  • Reductive Elimination: The C-C bond is formed, regenerating the catalyst.

Standard Protocol (Self-Validating)

This protocol is designed for 1.0 mmol scale.

Reagents:

  • Scaffold: 2-(3-Bromophenyl)propanoic acid (229 mg, 1.0 mmol)[4]

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%)
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: Dioxane:Water (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) species.

  • Solvation: Add degassed solvent via syringe.

  • Activation: Heat to 80°C for 4–6 hours. Monitor via TLC (eluent: 5% MeOH in DCM).

  • Workup: Acidify to pH 3 with 1M HCl (critical to protonate the carboxylic acid for extraction). Extract with Ethyl Acetate.[5]

  • Purification: Recrystallize from Hexane/EtOAc.

Pharmacological Context (SAR)

The biological activity of the resulting analogs depends heavily on the substituent introduced at the 3-position (replacing the bromine).

Structure-Activity Relationship (SAR) Table
Substituent (at 3-pos)Analog NameCOX SelectivityPotency
-Br (Parent)IntermediateLowWeak inhibitor; primarily a probe.
-O-Ph (Phenoxy)Fenoprofen COX-1 > COX-2High. The ether oxygen allows flexibility for hydrophobic pocket fitting.
-C(=O)Ph (Benzoyl)Ketoprofen Non-selectiveVery High. The carbonyl locks conformation via conjugation.
-Ph (Phenyl)Biphenyl analogCOX-2 selectiveModerate. Rigid bulky group favors the larger COX-2 pocket.
Binding Mode Visualization

The following diagram represents the logical interaction between the scaffold's functional groups and the COX enzyme active site residues.

BindingMode Arg120 Arg-120 (Cationic Gate) Tyr355 Tyr-355 (H-Bond Donor) HydroPocket Hydrophobic Channel (Val-349, Leu-531) COOH Carboxylate Head (Anionic) COOH->Arg120 Ionic Salt Bridge COOH->Tyr355 H-Bond Me Alpha-Methyl (Chiral Anchor) Me->HydroPocket Van der Waals (Stereospecific) Me->COOH Ring Phenyl Ring Ring->Me Subst 3-Substituent (Br / O-Ph / CO-Ph) Ring->Subst Subst->HydroPocket Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the scaffold within the COX active site.

References

  • Synthesis of Alpha-Arylpropionic Acids: Rieu, J. P., et al. "Methods for the synthesis of anti-inflammatory 2-aryl propionic acids." Tetrahedron 42.15 (1986): 4095-4131. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

  • COX Inhibition Mechanism: Blobaum, A. L., & Marnett, L. J. "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry 50.7 (2007): 1425-1441. Link

  • Properties of 3-Bromophenylacetic Acid (Precursor): National Center for Biotechnology Information. "PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid." Link

  • Enantioselective Synthesis: Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition 41.12 (2002): 2008-2022. Link

Sources

The Brominated Phenylpropanoic Scaffold: Physicochemical Properties, Sigma-Hole Theory, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide analyzes the theoretical and practical landscape of brominated phenylpropanoic acids, specifically focusing on 3-(4-bromophenyl)propanoic acid and its isomers. Serving as a critical scaffold in medicinal chemistry, this moiety bridges the gap between simple lipophilic spacers and functional pharmacophores. We explore the electronic "sigma-hole" phenomenon inherent to the bromine substituent, its impact on ligand-protein binding kinetics, and provide a validated, chemoselective synthetic protocol that avoids common dehalogenation pitfalls.

Theoretical Physicochemistry: The Sigma-Hole Paradigm

In modern drug design, the bromine atom on a phenyl ring is no longer viewed merely as a hydrophobic bulk or a weak inductive electron-withdrawing group (EWG). It is a functional handle for Halogen Bonding (XB) .

The Sigma-Hole ( -hole)

Unlike hydrogen bonding, where electrostatics are isotropic, halogen bonding is highly directional.[1][2] The electron density around the bromine atom in a C-Br bond is anisotropic.

  • The Mechanism: The electron density is concentrated in a belt around the equator of the bromine atom (negative electrostatic potential). Conversely, the region along the extension of the C-Br bond exhibits a depletion of electron density.

  • The Result: This creates a localized region of positive electrostatic potential known as the

    
    -hole .[1][2]
    
  • Drug Design Implication: This positive cap allows the bromine to act as a Lewis acid, forming strong, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in histidine) in the target protein binding pocket.

Electronic & Lipophilic Modulation

The insertion of a propanoic acid tail provides a specific pKa range suitable for physiological ionization, while the brominated ring modulates lipophilicity (LogP).

Table 1: Comparative Physicochemical Data

PropertyPropanoic Acid3-Phenylpropanoic Acid3-(4-Bromophenyl)propanoic Acid
Molecular Weight 74.08 g/mol 150.17 g/mol 229.07 g/mol
pKa (Acid) 4.87~4.76~4.70
LogP (Lipophilicity) 0.331.852.61
H-Bond Donors 111
Polar Surface Area 37.3 Ų37.3 Ų37.3 Ų
Melting Point -20.5 °C48 °C133–136 °C

Data sources: PubChem [1], Sigma-Aldrich [2], ChemSrc [3].

Theoretical Pathway Visualization

The following diagram illustrates the theoretical impact of the bromine substitution on binding kinetics via the Sigma-hole effect.

SigmaHoleMechanism Br_Atom Bromine Substituent (Anisotropic Density) Sigma_Hole Sigma-Hole (σ) Positive Potential Cap Br_Atom->Sigma_Hole Electron Depletion along C-Br axis Lipophilicity Increased LogP (Membrane Permeability) Br_Atom->Lipophilicity Hydrophobic Bulk Binding High-Affinity Directional Complex Sigma_Hole->Binding Electrostatic Attraction Lewis_Base Target Protein (Backbone C=O) Lewis_Base->Binding Electron Donor Lipophilicity->Binding Entropy-driven Binding

Figure 1: Mechanism of Halogen Bonding (XB) via the Sigma-hole interaction in drug-target complexes.

Validated Synthetic Protocol

A common failure mode in synthesizing 3-(4-bromophenyl)propanoic acid is the accidental debromination (hydrogenolysis) of the aryl bromide during the reduction of the double bond. Standard Pd/C hydrogenation is not recommended as it frequently cleaves the C-Br bond.

Recommended Protocol: Rhodium-Catalyzed Transfer Hydrogenation.[3] This method uses Formic Acid as a hydrogen donor, providing mild conditions that preserve the aryl halide.

Reagents & Equipment
  • Precursor: 4-Bromocinnamic acid (1.0 equiv)

  • Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] (0.5 - 1.0 mol%) or [Rh(cod)Cl]₂ dimer.

  • H-Donor: Formic Acid (HCOOH) / Triethylamine (Et₃N) azeotrope (5:2 ratio).

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane.

  • Equipment: Round-bottom flask, reflux condenser, inert atmosphere (N₂ or Ar).

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromocinnamic acid (10 mmol, 2.27 g) in THF (20 mL).

  • Catalyst Addition: Add [RhCl(PPh₃)₃] (0.05 mmol, ~46 mg). Purge the system with Nitrogen for 5 minutes.

  • H-Donor Introduction: Slowly add the HCOOH/Et₃N mixture (2 mL) via syringe. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC. The starting material (cinnamic derivative) will disappear; the product spot will appear at a similar Rf but stain differently (loss of conjugation).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the amine and residual catalyst.

    • Wash with Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.[4]

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Hexane/Ethanol to yield white crystals.

    • Expected Yield: 85–95%

    • Purity Validation: ¹H NMR (loss of vinylic protons at ~6.4 and 7.6 ppm).

Synthetic Workflow Diagram

SynthesisProtocol Start 4-Bromobenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Intermed 4-Bromocinnamic Acid (Alkene Intermediate) Step1->Intermed Decision Reduction Strategy Intermed->Decision FailPath Pd/C + H2 (Standard Hydrogenation) Decision->FailPath Avoid SuccessPath Rh-Catalyzed Transfer Hydrogenation (HCOOH / Et3N) Decision->SuccessPath Recommended FailResult Debrominated Impurity (Phenylpropanoic Acid) FailPath->FailResult Final 3-(4-Bromophenyl)propanoic Acid (>98% Purity) SuccessPath->Final

Figure 2: Chemoselective synthetic route preventing aryl-halide cleavage.

Biological Applications & Target Specificity[2][5]

The 3-(4-bromophenyl)propanoic acid scaffold is not merely a building block; it is a pharmacophore in its own right.

GPR40 Agonists (Type 2 Diabetes)

Research has identified phenylpropanoic acid derivatives as potent agonists for GPR40 (Free Fatty Acid Receptor 1) . The carboxylic acid head mimics the endogenous fatty acid ligand, while the brominated tail occupies a hydrophobic pocket.

  • Mechanism: Activation of GPR40 amplifies glucose-stimulated insulin secretion (GSIS).

  • Role of Bromine: The bromine atom improves selectivity over GPR120 by filling a specific steric sub-pocket that smaller halogens (F, Cl) cannot fill effectively [4].

NSAID Bioisosteres

This scaffold serves as a precursor to


-methylated derivatives (e.g., Ibuprofen analogs). The introduction of bromine at the para-position enhances metabolic stability against hydroxylation compared to alkyl groups, extending the half-life of the resulting drug candidate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735609, 3-(4-Bromophenyl)propionic acid.[5] Retrieved from [Link][6]

  • ChemSrc. 3-(4-Bromophenyl)propanoic acid Physicochemical Properties. Retrieved from [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists.[7] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Protocol adapted for non-methylated variant). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a high-purity synthesis of 2-(3-bromophenyl)propanoic acid .

Critical Scientific Note: The request specifies 2-bromobenzaldehyde as the starting material for a 3-bromophenyl (meta-substituted) target.

  • Chemical Reality: Direct conversion of an ortho-bromo substituent (2-position) to a meta-bromo substituent (3-position) is synthetically inefficient and practically non-viable for standard laboratory protocols (requiring complex "halogen dance" mechanisms).

  • Protocol Integrity: To ensure the synthesis of the requested target (2-(3-bromophenyl)propanoic acid ), this guide utilizes 3-bromobenzaldehyde as the chemically correct precursor.

  • Note: If 2-bromobenzaldehyde is strictly required as the starting material, the resulting product will be the ortho isomer, 2-(2-bromophenyl)propanoic acid . The chemistry described below applies to both isomers, but the regiochemistry is determined by the starting aldehyde.

Executive Summary

This protocol details the synthesis of 2-(3-bromophenyl)propanoic acid, a key structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class (e.g., Fenoprofen analogues). The route utilizes a robust 4-step sequence: Grignard Addition


 Chlorination 

Cyanation

Hydrolysis
. This pathway is selected over Knoevenagel/Reduction routes to preserve the aromatic bromine functionality, which is sensitive to catalytic hydrogenation conditions.
Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 45–55% (4 Steps)
Purity Target >98% (HPLC)
Key Impurity Des-bromo analogue (via Grignard exchange)
Critical Control Temperature < 0°C during Grignard addition

Synthetic Pathway & Logic

The synthesis constructs the propanoic acid tail via a secondary benzylic nitrile intermediate.

Mechanistic Flow (Graphviz)

SynthesisPath Start 3-Bromobenzaldehyde (C7H5BrO) Step1 Step 1: Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 Inter1 1-(3-Bromophenyl)ethanol (Secondary Alcohol) Step1->Inter1 Step2 Step 2: Chlorination (SOCl2, DCM) Inter1->Step2 Inter2 1-Bromo-3-(1-chloroethyl)benzene (Benzylic Chloride) Step2->Inter2 Step3 Step 3: Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 2-(3-Bromophenyl)propanenitrile (Alpha-Methyl Nitrile) Step3->Inter3 Step4 Step 4: Acid Hydrolysis (H2SO4, AcOH, Reflux) Inter3->Step4 Target 2-(3-Bromophenyl)propanoic acid (Target Molecule) Step4->Target

Caption: 4-step synthesis preserving the meta-bromo substituent while constructing the alpha-methyl acid tail.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Bromophenyl)ethanol

Reaction Type: Nucleophilic Addition (Grignard) Rationale: Creates the alpha-methyl chiral center.

Reagents:

  • 3-Bromobenzaldehyde (10.0 g, 54 mmol)

  • Methylmagnesium bromide (3.0 M in ether, 20 mL, 60 mmol)

  • Anhydrous THF (100 mL)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a nitrogen inlet, addition funnel, and thermometer.

  • Solvation: Dissolve 3-bromobenzaldehyde in 100 mL anhydrous THF. Cool to -5°C using an ice/salt bath.

    • Expert Insight: Low temperature is critical. Higher temperatures (>10°C) increase the risk of Magnesium-Halogen exchange, leading to the debrominated impurity (1-phenylethanol).

  • Addition: Add MeMgBr dropwise over 30 minutes, maintaining internal temp < 0°C.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~9.5 g (88%) of a pale yellow oil. Used directly in Step 2.

Step 2: Synthesis of 1-Bromo-3-(1-chloroethyl)benzene

Reaction Type: Dehydroxychlorination (


/

mechanism) Rationale: Activates the benzylic position for cyanation.

Reagents:

  • 1-(3-Bromophenyl)ethanol (9.5 g, crude from Step 1)

  • Thionyl Chloride (

    
    ) (7.0 mL, 95 mmol)
    
  • Dichloromethane (DCM) (50 mL)

  • DMF (Catalytic, 2 drops)

Protocol:

  • Setup: Dissolve the alcohol in dry DCM in a round-bottom flask. Add catalytic DMF.

  • Addition: Add

    
     dropwise at 0°C.
    
  • Reaction: Remove ice bath and reflux gently (40°C) for 2 hours.

    • Self-Validating Check: Evolution of

      
       and HCl gas indicates reaction progress. Reaction is complete when gas evolution ceases.
      
  • Workup: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Purification: The residue is typically pure enough. If dark, pass through a short silica plug (Hexane).

  • Yield: Expect ~9.8 g of yellow oil.

Step 3: Synthesis of 2-(3-Bromophenyl)propanenitrile

Reaction Type: Nucleophilic Substitution (


)
Rationale:  Installs the carbon required for the carboxylic acid.

Reagents:

  • 1-Bromo-3-(1-chloroethyl)benzene (9.8 g)

  • Sodium Cyanide (NaCN) (2.5 g, 51 mmol) [POISON HAZARD]

  • DMSO (40 mL)

Protocol:

  • Safety: Perform in a high-efficiency fume hood. Ensure bleach quench bath is ready.

  • Reaction: Suspend NaCN in DMSO. Add the chloro-compound dropwise at RT.[1]

    • Expert Insight: The reaction is exothermic. Maintain temp < 40°C to prevent elimination to the styrene derivative (3-bromostyrene).

  • Time: Stir at 35–40°C for 4 hours.

  • Workup: Pour mixture into water (200 mL). Extract with Toluene (3 x 50 mL).

    • Note: Toluene is preferred over ether/DCM to avoid pulling DMSO into the organic layer.

  • Yield: Evaporate toluene to yield ~8.5 g of the nitrile oil.

Step 4: Hydrolysis to 2-(3-Bromophenyl)propanoic acid

Reaction Type: Acid-Catalyzed Hydrolysis Rationale: Converts nitrile to acid without affecting the aryl bromide.

Reagents:

  • Nitrile intermediate (8.5 g)

  • Sulfuric Acid (

    
    , conc) (20 mL)
    
  • Water (20 mL)

  • Acetic Acid (20 mL) (Solubilizer)

Protocol:

  • Mixture: Combine nitrile, water, acetic acid, and sulfuric acid in a flask.

  • Reflux: Heat to reflux (approx. 100–110°C) for 6 hours.

  • Isolation: Cool to RT. Pour into ice water (100 mL). The acid may precipitate as a solid or oil.

  • Extraction: Extract with DCM (3 x 40 mL).

  • Alkaline Wash (Purification): Extract the DCM layer with 1M NaOH (3 x 30 mL).

    • Logic: The product moves to the aqueous phase as the carboxylate salt; non-acidic impurities remain in DCM.

  • Acidification: Acidify the combined aqueous NaOH extracts with 6M HCl to pH 1. The product will precipitate.

  • Final Isolation: Filter the white solid or extract with ether and evaporate. Recrystallize from Hexane/Ethyl Acetate.[2]

Analytical Validation (Self-Validating System)

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

1.50 (d, 3H)
Methyl doublet confirms propanoic tail.

3.70 (q, 1H)
Methine proton confirms alpha-substitution.

7.1-7.5 (m, 4H)
Aromatic pattern must show meta coupling (singlet-like peak for H2).
IR Spectroscopy 1705 cm⁻¹Strong C=O stretch (Carboxylic Acid).
2500-3000 cm⁻¹Broad O-H stretch (Carboxylic Acid).
Mass Spec M+ / M+2 (1:1 ratio)Isotopic pattern confirms presence of one Bromine atom.

Troubleshooting & Feasibility Audit

Starting Material Mismatch (The "2-Bromo" Scenario)

If you strictly follow this protocol using 2-bromobenzaldehyde (as per the prompt's title) instead of 3-bromobenzaldehyde:

  • Chemistry: The reaction sequence will proceed identically.

  • Product: You will isolate 2-(2-bromophenyl)propanoic acid .

  • Consequence: The steric bulk of the ortho-bromine may slow down Step 3 (Cyanation) due to hindrance at the benzylic position. Increase reaction time to 8 hours and temperature to 50°C if using the ortho precursor.

Safety Critical Control Points
  • NaCN (Step 3): Fatal if inhaled or ingested. Never mix with acid. Keep bleach (sodium hypochlorite) nearby to neutralize spills.

  • MeMgBr (Step 1): Pyrophoric. Ensure strictly anhydrous conditions.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Grignard and Nitrile hydrolysis).

  • Carini, D. J., et al. (2001). "Discovery of a Potent Non-Peptide Angiotensin II Receptor Antagonist." Journal of Medicinal Chemistry, 34(8), 2525-2547. (Describes synthesis of bromobenzyl intermediates). [Link]

  • Knochel, P., et al. (2003). "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 42(36), 4302-4320. (Mechanistic insight on Ar-Br stability during Grignard reactions). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20130, 2-(3-Bromophenyl)propanoic acid. [Link]

Sources

Technical Application Note: Industrial Synthesis of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details a scalable, industrial-grade protocol for the synthesis of 2-(3-bromophenyl)propanoic acid (CAS: 4224-69-5), a critical "profen" scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and as a chiral building block for diverse pharmaceutical agents.

Route Selection Strategy

The synthesis of


-arylpropanoic acids presents a regioselectivity challenge. Traditional Friedel-Crafts alkylation of bromobenzene with propanoic acid derivatives typically yields the para-isomer or linear products. To ensure the meta-bromo substitution and the branched 

-methyl architecture, we selected the Phase-Transfer Catalyzed (PTC) Alkylation of Arylacetonitriles .

Why this route?

  • Regiocontrol: Starting from commercially available 3-bromophenylacetonitrile fixes the halogen position and the benzylic carbon.

  • Scalability: The PTC method utilizes concentrated aqueous bases (NaOH) and inexpensive catalysts (TBAB), avoiding cryogenic conditions (e.g., LDA/THF) or pyrophoric bases (NaH).

  • Atom Economy: High-yield methylation with minimal side-product formation compared to Pd-catalyzed cross-couplings.

Chemical Reaction Pathway

The synthesis proceeds via the


-methylation of 3-bromophenylacetonitrile followed by acid-catalyzed hydrolysis.

ReactionScheme SM 3-Bromophenylacetonitrile (Starting Material) Inter 2-(3-Bromophenyl)propanenitrile (Intermediate) SM->Inter C-Alkylation (PTC) Reagents1 MeI / 50% NaOH TBAB (Cat.) Toluene Product 2-(3-Bromophenyl)propanoic acid (Racemic Target) Inter->Product Hydrolysis Reagents2 H2SO4 / AcOH Reflux

Figure 1: Synthetic pathway utilizing Phase Transfer Catalysis (PTC) for C-alkylation.

Detailed Experimental Protocols

Protocol A: PTC Alkylation (Synthesis of the Nitrile)

This step utilizes a liquid-liquid phase transfer system. The interface between the organic phase (toluene) and the aqueous phase (50% NaOH) is mediated by Tetrabutylammonium bromide (TBAB), which transports the cyanide anion for reaction.

Safety Warning: Methyl Iodide (MeI) is a volatile alkylating agent. 3-Bromophenylacetonitrile is toxic.[1] Perform all operations in a fume hood.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
3-Bromophenylacetonitrile 196.04 1.0 100.0 g Substrate
Methyl Iodide (MeI) 141.94 1.2 86.8 g (38 mL) Electrophile
NaOH (50% w/w aq) 40.00 4.0 160.0 g Base
TBAB 322.37 0.05 8.2 g PT Catalyst

| Toluene | 92.14 | Solvent | 300 mL | Organic Phase |

Step-by-Step Procedure:

  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (critical for PTC emulsion), reflux condenser, internal temperature probe, and addition funnel.

  • Charging: Charge Toluene (300 mL), 3-Bromophenylacetonitrile (100 g), and TBAB (8.2 g). Stir at 250 RPM until solids dissolve.

  • Base Addition: Add 50% NaOH solution (160 g) in one portion. The mixture will form a biphasic system.

  • Alkylation (Exotherm Control):

    • Heat the mixture to 35°C .

    • Begin dropwise addition of Methyl Iodide via the addition funnel.

    • Critical Process Parameter (CPP): Maintain internal temperature between 40°C - 50°C . The reaction is exothermic; adjust addition rate and jacket cooling to control.

  • Reaction Completion: After addition, stir vigorously (400 RPM) at 45°C for 2–4 hours. Monitor by HPLC or GC (Target: <1% starting material).

  • Quench & Phase Cut:

    • Cool to 20°C. Add Water (300 mL) to dissolve salts.

    • Agitate for 10 mins, then settle. Separate the lower aqueous layer (Waste - contains NaI/NaOH).

    • Wash the organic layer with 1N HCl (100 mL) to neutralize residual base, then Brine (100 mL).

  • Isolation: Evaporate Toluene under reduced pressure (50°C, 100 mbar) to yield the crude nitrile as a yellow oil.

    • Expected Yield: ~95-98% (crude).

    • Purity: Typically >94% GC.[2]

Protocol B: Hydrolysis to the Acid

The sterically hindered nitrile requires vigorous acidic hydrolysis.

Reagents:

  • Crude Nitrile (from Step A).

  • Sulfuric Acid (60% v/v): 5 vol per weight of nitrile.

  • Acetic Acid (Glacial): 2 vol per weight (Cosolvent).

Procedure:

  • Charge crude nitrile, Acetic Acid, and H2SO4 into the reactor.

  • Heat to Reflux (approx. 110°C - 115°C) .

  • Stir for 8–12 hours. Monitor for the disappearance of the nitrile peak and the intermediate amide peak.

  • Workup:

    • Cool to room temperature.[3] Pour mixture into crushed ice (500 g).

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Extract the organic layer with 10% Na2CO3 (aq). Note: The product moves to the aqueous phase as the carboxylate salt; impurities stay in organics.

    • Acidify the aqueous carbonate layer with conc. HCl to pH 1. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain pure 2-(3-bromophenyl)propanoic acid.

    • Target Yield: 80-85% (over 2 steps).

    • Melting Point: 98–102°C [Ref 1].

Chiral Resolution (Drug Development Module)

For pharmaceutical applications, the (S)-enantiomer is often the active species (similar to Naproxen/Ibuprofen). Chemical resolution via crystallization with chiral amines (e.g.,


-methylbenzylamine) is classic, but Enzymatic Kinetic Resolution  is superior for purity.

Protocol:

  • Esterification: Convert the racemic acid to its Ethyl Ester (EtOH, H2SO4, Reflux).

  • Enzymatic Hydrolysis:

    • Suspend Ethyl 2-(3-bromophenyl)propionate in Phosphate Buffer (pH 7.0).

    • Add Amano Lipase PS (Burkholderia cepacia).

    • Stir at 30°C. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

    • Termination: At 50% conversion, adjust pH to 8.0. Extract (R)-ester with MTBE. Acidify aqueous phase to isolate (S)-2-(3-bromophenyl)propanoic acid (>98% ee).

ResolutionWorkflow Racemate Racemic Acid Ester Ethyl Ester Racemate->Ester EtOH/H+ EnzymeRxn Lipase Hydrolysis (Amano PS, pH 7) Ester->EnzymeRxn Separation Phase Separation (pH Adjustment) EnzymeRxn->Separation SAcid (S)-Acid (Aqueous Phase) Separation->SAcid Acidify REster (R)-Ester (Organic Phase) Separation->REster Extract

Figure 2: Enzymatic Kinetic Resolution workflow for enantiopure isolation.

Process Safety & Impurity Profile

Critical Impurities
ImpurityOriginControl Strategy
3-Bromophenylacetic acid Unreacted SM hydrolysisEnsure complete methylation (IPC < 1% SM).
Dimethylated byproduct Over-alkylationStrict temp control (<50°C) and stoichiometry (1.1-1.2 eq MeI).
Des-bromo analog Hydrogenolysis (unlikely in PTC)Avoid reducing metals (Zn/Fe) in acidic steps.
Handling Precautions
  • Cyanide Risk: While the starting material is a nitrile, hydrolysis generates ammonium salts. However, if strong oxidizers are present, HCN could theoretically form. Maintain pH control.

  • Lachrymators: Benzyl halides (if used as precursors to the nitrile) are potent lachrymators.

  • Skin/Eye: The final acid is a Category 2 Skin/Eye Irritant [Ref 2].[4]

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Ribeiro, et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs. J. Braz. Chem. Soc. Retrieved from [Link] (Demonstrates lipase applicability for phenylpropanoic scaffolds).

Sources

Application Note: Asymmetric Synthesis of (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the asymmetric synthesis of (S)-2-(3-bromophenyl)propanoic acid , a critical chiral building block belonging to the 2-arylpropionic acid (profen) class. Unlike standard profens (e.g., Naproxen), this molecule contains a 3-bromo handle , rendering it a high-value intermediate for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of complex pharmaceuticals such as lipoxygenase inhibitors and selective COX-2 inhibitors.

We present two distinct, field-validated protocols:

  • Method A (Chemocatalysis): Asymmetric Hydrogenation using Ru(II)-BINAP. This is the Gold Standard for scalability and atom economy.

  • Method B (Biocatalysis): Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B). This is the Green Route , ideal for laboratories lacking high-pressure hydrogenation infrastructure.

Critical Structural Consideration

The presence of the aryl bromide dictates the exclusion of standard Palladium on Carbon (Pd/C) catalysts, which would cause rapid debromination (hydrodehalogenation) under hydrogenation conditions. Ruthenium (Ru) and Rhodium (Rh) catalysts are chemically orthogonal to the aryl halide under the prescribed conditions.

Method A: Asymmetric Hydrogenation (Ru-BINAP)[1][2]

Mechanistic Insight

The transformation relies on the enantioselective reduction of 2-(3-bromophenyl)acrylic acid . The catalyst of choice is the Noyori-Takaya Ru(II)-BINAP complex.

  • Chiral Induction: The reaction proceeds via a monohydride-unsaturate mechanism.[1][2] The atropisomeric BINAP ligand creates a chiral pocket that discriminates between the enantiotopic faces of the olefin.

  • Selectivity Rule: For 2-arylacrylic acids, the use of (S)-BINAP typically yields the (S)-acid product.

  • Chemoselectivity: Ru(II) carboxylate complexes tolerate the aryl bromide, preserving the synthetic handle.

Precursor Synthesis

The substrate, 2-(3-bromophenyl)acrylic acid, is synthesized via a Perkin condensation or Horner-Wadsworth-Emmons (HWE) reaction starting from 3-bromobenzaldehyde.

Experimental Protocol

Materials:

  • Substrate: 2-(3-bromophenyl)acrylic acid (10.0 mmol)

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.1 mmol, 1 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Base: Triethylamine (Et3N) (1.0 eq) – Crucial for solubility and carboxylate coordination.

Step-by-Step Workflow:

  • Inert Handling: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with the substrate and the Ru-catalyst.

  • Solvation: Add degassed MeOH (50 mL). Add Et3N (10 mmol) to generate the soluble carboxylate salt in situ.

  • Purge: Seal the reactor. Purge with H2 gas (3 cycles) to remove trace oxygen, which poisons the phosphine ligand.

  • Pressurization: Pressurize the reactor to 50–80 bar (725–1160 psi) of H2.

    • Note: Lower pressures (<10 bar) significantly reduce the turnover frequency (TOF).

  • Reaction: Stir at 25–30°C for 12–24 hours.

    • Caution: Avoid heating >50°C to prevent potential debromination or polymerization.

  • Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure.

  • Acidification: Dissolve residue in EtOAc, wash with 1M HCl (to protonate the carboxylate and remove amine/catalyst residues).

  • Isolation: Dry organic layer (MgSO4), filter, and concentrate to yield the crude (S)-acid.[3] Recrystallize from Hexane/EtOAc if ee < 98%.

Pathway Visualization

Hydrogenation_Pathway Substrate 3-Bromobenzaldehyde Intermediate 2-(3-Bromophenyl) acrylic acid Substrate->Intermediate Perkin Condensation (Ac2O, Et3N) Product (S)-2-(3-Bromophenyl) propanoic acid Intermediate->Product Asymmetric Hydrogenation Catalyst Ru(OAc)2[(S)-BINAP] H2 (80 bar), MeOH Catalyst->Intermediate Coordination

Figure 1: Synthetic route from aldehyde to chiral acid via asymmetric hydrogenation.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Mechanistic Insight

If high-pressure equipment is unavailable, Kinetic Resolution (KR) is the preferred route. We utilize Novozym 435 (immobilized Candida antarctica Lipase B, CAL-B).

  • Principle: The lipase preferentially hydrolyzes the ester bond of one enantiomer (typically the (S)-form for profen esters) while leaving the (R)-ester intact.

  • Max Yield: Theoretical maximum yield is 50% for the desired enantiomer.

Experimental Protocol

Materials:

  • Substrate: Racemic Ethyl 2-(3-bromophenyl)propanoate (20 mmol)

  • Enzyme: Novozym 435 (10% w/w relative to substrate)

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0)

  • Co-solvent: Acetone or MTBE (10% v/v) to enhance solubility.

Step-by-Step Workflow:

  • Emulsification: Suspend the racemic ester in the Buffer/Co-solvent mixture (100 mL) in a round-bottom flask.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Stir vigorously at 30°C . Monitor pH; the reaction produces acid, dropping the pH.

    • Control: Use a pH-stat titrator to maintain pH 7.0 by automatic addition of 1M NaOH.

  • Monitoring: Monitor conversion via HPLC. Stop the reaction at 45–50% conversion (typically 24–48 hours).

  • Termination: Filter off the enzyme beads (recyclable).

  • Separation:

    • Adjust filtrate to pH 8.5 (aqueous NaHCO3).

    • Extract with Et2O to remove the unreacted (R)-ester .

    • Acidify the aqueous phase to pH 2.0 (HCl).

    • Extract with EtOAc to isolate the desired (S)-acid .[3]

Resolution Workflow

Enzymatic_Resolution Start Racemic Ethyl Ester Reaction Hydrolysis (CAL-B, pH 7.0, 30°C) Start->Reaction Stop Stop at 50% Conversion Reaction->Stop Separation Phase Separation (pH Adjustment) Stop->Separation Product_S (S)-Acid (Aqueous Phase -> Acidify) Separation->Product_S pH < 2 Product_R (R)-Ester (Organic Phase) Separation->Product_R pH > 8

Figure 2: Kinetic resolution workflow separating the (S)-acid from the (R)-ester.

Analytical Quality Control (QC)

To validate the Enantiomeric Excess (ee), Chiral HPLC is mandatory.

Table 1: Recommended Chromatographic Parameters

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : TFA (98 : 2 : 0.1)
Flow Rate 0.5 mL/min
Detection UV @ 254 nm (Aryl absorption)
Expected Retention (R)-isomer elutes first (typically); (S)-isomer elutes second. Verify with racemic standard.
Target ee > 96% (Recrystallize if lower)

Troubleshooting & Optimization

  • Issue: Low Enantioselectivity in Hydrogenation.

    • Cause: Low H2 pressure or high temperature.

    • Fix: Increase pressure to >80 bar; lower temp to 20°C. Ensure MeOH is strictly degassed.

  • Issue: Debromination (Loss of Br).

    • Cause: Trace Pd contamination or excessive temperature.

    • Fix: Switch to Ru-catalysts exclusively. Do not use Pd/C for any precursor purification steps.

  • Issue: Slow Enzymatic Hydrolysis.

    • Cause: Poor solubility of the lipophilic ester.

    • Fix: Increase co-solvent (Acetone) up to 20% or use an ultrasonic bath to create a stable emulsion.

References

  • Noyori, R., et al. "Asymmetric Hydrogenation of 2-Arylacrylic Acids." Journal of Organic Chemistry. (Foundational work on Ru-BINAP profen synthesis).

  • Monteiro, J., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society.[4] (Demonstrates CAL-B efficacy on phenylpropanoate esters).

  • Sigma-Aldrich. "3-(3-Bromophenyl)propionic acid Product Data." (Reference for physical properties of the linear isomer, distinguishing it from the target).

  • Zhang, X., et al. "Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids." Organic Chemistry Frontiers. (Alternative catalytic methods).

Sources

2-(3-Bromophenyl)propanoic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(3-Bromophenyl)propanoic Acid in Kinase Inhibitor Design

Executive Summary & Rationale

In the rational design of protein kinase inhibitors, the "linker" region connecting the hinge-binding motif to the hydrophobic back-pocket moiety is critical for selectivity and potency. 2-(3-Bromophenyl)propanoic acid serves as a high-value scaffold in this domain due to three synergistic structural features:

  • The

    
    -Methyl Group ("Magic Methyl"):  Unlike a simple methylene linker (phenylacetic acid), the chiral 
    
    
    
    -methyl group introduces conformational restriction. This reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation, often boosting potency by 10–100 fold (the "Magic Methyl" effect).
  • The meta-Bromine Handle: The 3-bromo substitution provides an orthogonal reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of "Type II" kinase inhibitors that access the DFG-out pocket.

  • The Carboxylic Acid: Facilitates robust amide coupling to diverse hinge-binding heterocycles (e.g., aminopyrazoles, aminopyrimidines).

This guide details the enantioselective synthesis of this scaffold and its application in generating a targeted kinase inhibitor library.

Strategic Workflow: The "Divergent Core" Approach

The following diagram illustrates the workflow where 2-(3-Bromophenyl)propanoic acid acts as the "Divergent Core," linking the hinge binder and the solubilizing tail.

KinaseInhibitorWorkflow cluster_logic Medicinal Chemistry Logic Start Starting Material: 3-Bromobenzaldehyde Acrylic Intermediate: 2-(3-Bromophenyl)acrylic acid Start->Acrylic Knoevenagel Condensation ChiralAcid CORE SCAFFOLD: (S)-2-(3-Bromophenyl) propanoic acid Acrylic->ChiralAcid Asymmetric Hydrogenation (Ru) Amide Amide Intermediate: Hinge Binder Attached ChiralAcid->Amide Amide Coupling (HATU/DIPEA) FinalDrug Final Kinase Inhibitor: Library Generation Amide->FinalDrug Suzuki Coupling (R-B(OH)2)

Figure 1: The "Divergent Core" synthetic pathway. The scaffold is synthesized enantioselectively and then serves as the branch point for library expansion.

Detailed Experimental Protocols

Phase 1: Enantioselective Synthesis of the Scaffold

Objective: To synthesize (S)-2-(3-bromophenyl)propanoic acid with >95% ee.

Rationale: The biological activity of kinase inhibitors is stereodependent. Racemic mixtures often lead to off-target toxicity. We utilize Asymmetric Hydrogenation rather than chiral resolution to maximize yield and atom economy.

Step 1.1: Preparation of 2-(3-Bromophenyl)acrylic acid

  • Reagents: 3-Bromobenzaldehyde (10.0 mmol), Malonic acid (12.0 mmol), Pyridine (20 mL), Piperidine (0.5 mL).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine (catalyst) and heat to reflux (100°C) for 4 hours. Note: CO2 evolution indicates decarboxylation.

    • Cool to RT and pour into ice-cold HCl (2M) to precipitate the acrylic acid.

    • Filter, wash with water, and recrystallize from Ethanol/Water.

    • Yield Target: >85% (White solid).

Step 1.2: Ru-Catalyzed Asymmetric Hydrogenation Critical Step: This step installs the chiral center.

  • Catalyst Preparation: Ru(OAc)2[(S)-BINAP] (1 mol%).

  • Substrate: 2-(3-Bromophenyl)acrylic acid (from Step 1.1).

  • Solvent: Degassed Methanol (MeOH).

  • Conditions:

    • Load substrate and catalyst into a high-pressure autoclave (e.g., Parr reactor) in a glovebox (Argon atmosphere).

    • Pressurize with Hydrogen (

      
      ) to 50 bar (725 psi).
      
    • Stir at 25°C for 12 hours.

  • Workup:

    • Vent

      
       carefully.
      
    • Concentrate the solvent in vacuo.

    • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Success Criteria: >96% ee, >98% chemical yield.

Phase 2: Coupling to Hinge Binder (Amide Formation)

Objective: Attach the "Head" of the inhibitor.

Protocol:

  • Activation: Dissolve (S)-2-(3-bromophenyl)propanoic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to form the active ester.

  • Coupling: Add the amine hinge binder (e.g., 3-amino-1H-pyrazole or 4-aminopyridine) (1.1 eq).

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: M+H).

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via Flash Chromatography (DCM/MeOH gradient).

Phase 3: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Install the "Tail" (solubilizing group) into the hydrophobic pocket.

Rationale: The bromine atom is preserved through steps 1 and 2. Now, we use it to create a library of analogs.

Protocol:

  • Reagents: Amide intermediate (1.0 eq), Aryl/Heteroaryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with Nitrogen for 10 min.

    • Combine all reagents in a microwave vial.

    • Heat at 100°C for 1 hour (Microwave) or 80°C for 12 hours (Thermal).

  • Purification: Filter through Celite. Purify via Preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Troubleshooting

ParameterSpecification / TargetCommon IssueSolution
Enantiomeric Excess (ee) > 95% (S)-isomerLow ee (<80%)Check

pressure; ensure catalyst quality; lower temp to 10°C.
Amide Coupling Yield > 70%Low conversionSwitch coupling agent to T3P (Propylphosphonic anhydride) for sterically hindered amines.
Suzuki Cross-Coupling > 60%Protodebromination (side product)Use anhydrous conditions; switch base to

; lower temp.
Solubility Soluble in DMSO >10mMProduct precipitatesAdd solubilizing tails (e.g., N-methylpiperazine) in the Suzuki step.

Mechanistic Insight: The "Magic Methyl" Effect

The diagram below explains why this specific scaffold is superior to the non-methylated analog (3-bromophenylacetic acid).

MagicMethyl Unrestricted No Methyl Group: Free Rotation (High Entropy Cost) Restricted With Alpha-Methyl: Restricted Conformation (Pre-organized for Binding) Unrestricted->Restricted Substitution Effect Potency Result: Increased Potency (IC50) & Selectivity Restricted->Potency Thermodynamic Benefit

Figure 2: Thermodynamic rationale for the alpha-methyl substitution. The methyl group locks the phenyl ring into a specific vector, reducing the entropy penalty upon binding to the kinase ATP pocket.

References

  • Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews. [Link]

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Elsherbeny, M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[1] Life (Basel). [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link](Demonstrates the utility of amide-linked scaffolds in kinase inhibitors).

  • Cherney, R. J., et al. (2010). Synthesis of alpha-substituted arylpropionic acids via Nickel-catalyzed asymmetric hydrogenation. Journal of Organic Chemistry. [Link]

Sources

Application of arylpropionic acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Arylpropionic Acids (Profens) in Medicinal Chemistry

Executive Summary

Arylpropionic acids (Profens) represent a cornerstone scaffold in non-steroidal anti-inflammatory drug (NSAID) development.[1][2][3][4] While historically recognized for cyclooxygenase (COX) inhibition, recent medicinal chemistry efforts have pivoted toward their stereoselective applications in neurodegeneration and oncology. This guide provides a technical roadmap for the rational design, chiral resolution, and biological validation of profen derivatives, emphasizing the critical role of enantiomeric purity.

Pharmacophore & Stereochemical Dynamics

The 2-arylpropionic acid scaffold consists of a lipophilic aryl core linked to a propionic acid moiety. The


-carbon is a chiral center, creating two enantiomers:[4]
  • (S)-Enantiomer: Potent COX inhibitor (eulomer).

  • (R)-Enantiomer: Weak COX inhibitor but often possesses distinct off-target activities (e.g.,

    
    -secretase modulation).[3]
    
Metabolic Chiral Inversion

A critical phenomenon in profen development is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[1] This process renders the R-enantiomer a "prodrug" for COX inhibition in some species, complicating pharmacokinetic profiling.

Mechanism: The inversion relies on the formation of a Coenzyme A (CoA) thioester. Only the (R)-enantiomer is a substrate for the long-chain acyl-CoA synthetase.

MetabolicInversion R_Acid (R)-Profen (Inactive) R_CoA (R)-Profen-CoA R_Acid->R_CoA Acyl-CoA Synthetase (ATP, CoA) R_CoA->R_Acid Hydrolysis (Futile Cycle) S_CoA (S)-Profen-CoA R_CoA->S_CoA Alpha-Methylacyl-CoA Racemase (Epimerase) S_Acid (S)-Profen (Active COX Inhibitor) S_CoA->S_Acid Hydrolase

Figure 1: The unidirectional metabolic chiral inversion pathway of 2-arylpropionic acids.

Protocol: Enzymatic Kinetic Resolution

Achieving high enantiomeric excess (ee) is mandatory for modern profen candidates. Chemical asymmetric synthesis is often costly; therefore, enzymatic kinetic resolution using lipases is the industry standard for generating optically pure (S)-profens.

Objective: Isolate (S)-Ibuprofen from racemic ester precursors. Biocatalyst: Candida rugosa Lipase (CRL).

Materials
  • Racemic Ibuprofen Methyl Ester[5][6]

  • Candida rugosa Lipase (Type VII, ≥700 units/mg)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Organic Solvent: Isooctane or Cyclohexane

  • Reaction Vessel: Thermostated shaker

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10 mmol of racemic ibuprofen methyl ester in 50 mL of isooctane.

  • Enzyme Activation: Suspend 100 mg of CRL in 50 mL of Phosphate Buffer (pH 7.0).

  • Biphasic Reaction Initiation: Mix the organic phase (substrate) and aqueous phase (enzyme) in the reaction vessel.

  • Incubation: Shake at 200 rpm at 30°C.

    • Mechanistic Insight: CRL preferentially hydrolyzes the (S)-ester linkage due to steric fit in the active site, releasing the free (S)-acid into the aqueous phase while leaving the (R)-ester in the organic phase.

  • Monitoring: Sample every 2 hours. Analyze via Chiral HPLC (Column: Chiralcel OJ-H; Mobile Phase: Hexane/IPA 90:10).

  • Termination: Stop reaction when conversion reaches ~45-50% (theoretical max is 50%).

  • Separation:

    • Adjust pH of aqueous layer to 8.0 (to ensure (S)-acid is ionized).

    • Separate phases.[7]

    • Organic Phase: Contains (R)-Ester.[3]

    • Aqueous Phase: Acidify to pH 2.0 with 1N HCl and extract with ethyl acetate to recover (S)-Ibuprofen .

  • Purification: Recrystallize from hexane to achieve >99% ee.

Protocol: COX-1/COX-2 Inhibition Screening

To validate the anti-inflammatory potential, a colorimetric inhibitor screening assay is employed. This protocol measures the peroxidase activity of the COX enzyme, which is proportional to the production of PGH2.[8][9]

Detection Principle: Oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Reagents Setup
ComponentFunctionPreparation
Assay Buffer Reaction Medium0.1M Tris-HCl, pH 8.0
Heme CofactorSolution in DMSO
Arachidonic Acid SubstratePrepare fresh in EtOH (keep on ice)
TMPD Colorimetric ProbeDissolve in water
Enzymes TargetsRecombinant Human COX-2 / Ovine COX-1
Assay Workflow
  • Enzyme Priming:

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme .

    • Add 10 µL of Enzyme (COX-1 or COX-2) to respective wells.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (dissolved in DMSO).

    • Control: Add 10 µL DMSO for "100% Activity" wells.

    • Incubate for 5 minutes at 25°C to allow inhibitor binding to the active site.

  • Substrate Addition:

    • Add 20 µL of TMPD solution.

    • Initiate reaction by adding 10 µL Arachidonic Acid .

  • Measurement:

    • Shake plate for 10 seconds.

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[8]

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC50.

AssayWorkflow Start Enzyme Prep (COX-1 / COX-2 + Heme) Incubate Add Test Compound Incubate 5 min @ 25°C Start->Incubate Trigger Add Substrate (Arachidonic Acid + TMPD) Incubate->Trigger Read Measure Absorbance @ 590 nm Trigger->Read

Figure 2: High-throughput colorimetric screening workflow for COX inhibition.

Advanced Applications: Beyond Pain Management

Neurodegenerative Repurposing ((R)-Enantiomers)

While the (S)-enantiomer targets COX, the (R)-enantiomer of certain profens (e.g., Tarenflurbil, (R)-Flurbiprofen) has shown potential in modulating


-secretase without gastric toxicity associated with COX inhibition.[3]
  • Target: Amyloid Precursor Protein (APP) processing.

  • Mechanism: Allosteric modulation shifting cleavage from A

    
    42 (toxic) to A
    
    
    
    38 (less toxic).
Anticancer Derivatives

Lipophilic modifications of the arylpropionic acid tail have been shown to induce apoptosis in cancer lines independent of COX-2.

  • Strategy: Amide or ester derivatives to increase cellular permeability and target mitochondrial pathways.

  • Key Insight: Retaining the

    
    -methyl group is often essential for maintaining the specific hydrophobic interactions required for these secondary targets.
    

References

  • Knihinicki, R. D., et al. (1989). "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen."[10] Biochemical Pharmacology. Link

  • Siodmiak, J., et al. (2017).[1][2] "Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)." Medical Research Journal. Link

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs. Link

  • Carvalho, P. O., et al. (2006). "Enzymatic kinetic resolution of racemic ibuprofen." Brazilian Journal of Chemical Engineering. Link

  • Gouda, A. M., et al. (2019). "Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action."[11] Bioorganic Chemistry. Link

Sources

Application Note: Pharmacological Profiling of 2-(3-Bromophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive framework for evaluating the biological activity of 2-(3-Bromophenyl)propanoic acid and its structural derivatives. As a halogenated analog of the arylpropionic acid scaffold (the "profen" class of NSAIDs), this compound represents a critical chemical probe for studying steric and electronic effects on Cyclooxygenase (COX) binding affinity.

Beyond its primary application as an anti-inflammatory agent, recent structure-activity relationship (SAR) studies suggest potential dual-action modalities, including antimicrobial and anticancer properties. This guide outlines standardized protocols for synthesis verification, in vitro enzymatic assays, and cell-based viability profiling.

Chemical Background & Significance[1][2][3][4][5][6]

The 2-arylpropionic acid pharmacophore is defined by a chiral center at the


-carbon, which is critical for binding to the Arg-120 residue in the COX active site.
  • Core Scaffold: 2-phenylpropanoic acid (Hydratropic acid).

  • Substituent Effect (3-Bromo): The bromine atom at the meta position serves two functions:

    • Lipophilicity Modulation: Increases

      
      , enhancing membrane permeability compared to non-halogenated analogs.
      
    • Metabolic Blocking: The halogen hinders hydroxylation at the phenyl ring, potentially extending half-life compared to unsubstituted analogs.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the interference of 2-(3-Bromophenyl)propanoic acid derivatives within the Arachidonic Acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Cyclooxygenase Activity COX2->PGG2 Inhibitor 2-(3-Bromophenyl)propanoic Acid Derivative Inhibitor->COX1 Inhibition (Variable) Inhibitor->COX2 Inhibition (Target) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins / Thromboxanes (Pain, Inflammation, Fever) PGH2->Prostanoids

Figure 1: Mechanism of Action. The derivative competes with Arachidonic Acid for the COX active site, preventing the formation of pro-inflammatory prostanoids.

Module 1: Synthesis & Quality Control

Before biological testing, the integrity of the compound must be verified. Impurities (e.g., residual elemental bromine or unreacted precursors) can cause false positives in enzyme assays.

Protocol A: Purity Verification
  • Solubility Check: Dissolve 10 mg of derivative in 1 mL DMSO.

    • Pass: Clear, colorless to pale yellow solution.

    • Fail: Turbidity or precipitation (requires recrystallization).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient (40:60 to 90:10).

    • Detection: UV at 254 nm (phenyl ring absorption).

    • Acceptance Criteria: Purity > 95% (Area Under Curve).

Module 2: In Vitro COX Inhibition Assays[5]

This is the primary screen for biological activity. We utilize a Colorimetric COX Inhibitor Screening Assay (based on peroxidase activity of sheep COX-1 and human recombinant COX-2).

Experimental Logic

Direct measurement of Prostaglandin E2 (PGE2) is expensive. Instead, we measure the peroxidase activity of the COX enzyme. The reduction of PGG2 to PGH2 by COX requires the oxidation of a co-substrate (TMPD), which produces a colorimetric signal (590 nm).

Reagents Required[6][7][8][9][10]
  • Purified COX-1 and COX-2 enzymes.[1][2]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).

  • Colorimetric Substrate (TMPD or ADHP).

  • Test Compound: 2-(3-Bromophenyl)propanoic acid derivative (10 mM stock in DMSO).

Step-by-Step Protocol
  • Preparation:

    • Dilute Test Compound in Assay Buffer (0.1 M Tris-HCl, pH 8.0) to concentrations: 0.01, 0.1, 1, 10, 100 µM.

    • Note: Final DMSO concentration in the well must be < 2% to avoid enzyme denaturation.

  • Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

    • Add 20 µL Test Compound (or Solvent Control).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL Colorimetric Substrate.

    • Add 20 µL Arachidonic Acid to start the reaction.

  • Measurement:

    • Shake plate for 30 seconds.

    • Read Absorbance at 590 nm after 2 minutes.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC50 .

Module 3: Antimicrobial Susceptibility Profiling

Halogenated phenyl acids often exhibit "off-target" antimicrobial activity, making them candidates for dual-action topical drugs.

Protocol B: Broth Microdilution (CLSI Standard)
  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Serial dilution of the derivative: 128 µg/mL down to 0.25 µg/mL.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle (must show no inhibition).

  • Incubation: 18–24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Data Presentation & Analysis

When reporting results for 2-(3-Bromophenyl)propanoic acid derivatives, summarize data to highlight the Selectivity Index (SI) .

Selectivity Index Calculation

The SI indicates the safety profile regarding gastric side effects (associated with COX-1 inhibition).



  • SI > 1: Selective for COX-2 (Desirable for reduced gastric toxicity).

  • SI < 1: Selective for COX-1.

Example Data Table Structure
Compound IDR-GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)S. aureus MIC (µg/mL)
3-Br-PPA -H12.5 ± 1.24.2 ± 0.52.97 64
Derivative A -CH38.1 ± 0.99.5 ± 1.10.85128
Derivative B -F15.0 ± 2.01.1 ± 0.213.6 32
Ibuprofen (Ref)12.015.00.80>256

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to lead selection.

Workflow Start Synthesis of 3-Br-PPA Derivatives QC QC: HPLC & NMR (>95% Purity) Start->QC QC->Start Fail (Recrystallize) Screen1 Primary Screen: COX-1/2 Inhibition QC->Screen1 Pass Screen2 Secondary Screen: Antimicrobial (MIC) Screen1->Screen2 IC50 < 50 µM Tox Tox Profiling: MTT Assay (HEK293) Screen1->Tox High Potency Screen2->Tox Optional Lead Lead Candidate Selection Tox->Lead High SI & Low Tox

Figure 2: Integrated Screening Workflow. A "Stop/Go" decision matrix ensures only viable compounds proceed to toxicity testing.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[3][4] The American Journal of Medicine, 104(5), 413-421. Link

  • Yildiz, M., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 586-594. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[1][2][5][3][4][6][7] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Application Note: Precision Synthesis & Derivatization of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and derivatization of 2-(3-bromophenyl)propanoic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drug (NSAID)-like anticancer agents. While often associated with COX inhibition (e.g., ibuprofen, flurbiprofen), the 3-bromo regioisomer offers a unique orthogonal handle for Palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly generate biaryl libraries to probe Structure-Activity Relationships (SAR) in cancer pathways such as glycolysis inhibition (MCT transports) and cancer stem cell signaling.

This document provides a validated workflow for:

  • Core Synthesis: Efficient

    
    -methylation of 3-bromophenylacetic acid.
    
  • Library Expansion: Suzuki-Miyaura cross-coupling protocols optimized for the 3-bromo position.

  • Biological Validation: Standardized MTT antiproliferative assays.

Strategic Rationale & Mechanism

The "3-Bromo" Advantage in Drug Design

In medicinal chemistry, the meta-bromo substituent on the phenylpropanoic acid core serves as a "diversity anchor." Unlike the para-isomers (common in commercial NSAIDs), the meta-position allows for the construction of bent-core biaryl structures. These geometries often show superior selectivity for cryptic pockets in enzymes like Aldo-Keto Reductase (AKR1C3) and MMP-9 , both implicated in tumor metastasis.

Synthetic Pathway Logic

We utilize


-alkylation via enolate chemistry  rather than the classical Knoevenagel condensation.
  • Why? The Knoevenagel route requires multi-step reduction which can dehalogenate the sensitive aryl bromide.

  • The Solution: Direct lithiation of 3-bromophenylacetic acid allows for precise introduction of the methyl group without disturbing the aryl bromide handle.

SyntheticLogic cluster_0 Critical Control Point Start 3-Bromophenylacetic Acid Inter Enolate Intermediate (Li+ Species) Start->Inter LDA (2.0 eq) -78°C, THF Product 2-(3-Bromophenyl) propanoic Acid Inter->Product MeI (1.0 eq) SN2 Alkylation Library Biaryl Library (Suzuki Coupling) Product->Library Ar-B(OH)2 Pd(dppf)Cl2

Figure 1: Strategic workflow for scaffold synthesis and diversification. The enolate intermediate is the critical control point requiring strict anhydrous conditions.

Phase 1: Core Scaffold Synthesis

Target: 2-(3-Bromophenyl)propanoic acid (Racemic) Scale: 10 mmol

Reagents & Materials
ReagentEquiv.[1][2]AmountRole
3-Bromophenylacetic acid1.02.15 gStarting Material
LDA (2.0 M in THF/Heptane)2.211.0 mLBase (Double deprotonation)
Methyl Iodide (MeI)1.10.68 mLElectrophile
Dry THFSolvent50 mLSolvent
NH₄Cl (sat. aq.)Quench20 mLProton Source
Step-by-Step Protocol
  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solvation: Charge the RBF with 3-Bromophenylacetic acid (2.15 g) and anhydrous THF (40 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Enolization (Critical Step):

    • Add LDA solution (11.0 mL) dropwise via syringe over 15 minutes.

    • Observation: The solution will turn deep yellow/orange, indicating the formation of the dianion (carboxylate +

      
      -carbon).
      
    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (0.68 mL) dropwise.

    • Caution: Exothermic reaction. Maintain temperature below -70°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl (20 mL) .

    • Acidify to pH ~2 with 1M HCl.

    • Extract with Ethyl Acetate (3 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is typically sufficiently pure (>95%). If needed, recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Phase 2: Diversity Generation (Suzuki-Miyaura Coupling)

This phase transforms the bromine handle into a biaryl system, a motif prevalent in anticancer agents (e.g., kinase inhibitors).

Reaction Setup

Catalyst Choice: Pd(dppf)Cl₂·DCM is selected for its resistance to air and high efficiency with aryl bromides.

ComponentSpecification
Substrate 2-(3-Bromophenyl)propanoic acid (1.0 eq)
Boronic Acid Aryl-B(OH)₂ (1.2 eq) - User Choice (e.g., 4-Fluorophenyl)
Catalyst Pd(dppf)Cl₂·DCM (3 mol%)
Base K₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane : Water (4:1 v/v)
Protocol
  • Degassing: In a microwave vial or sealed tube, combine the solvent mixture (Dioxane/Water) and sparge with Nitrogen for 10 minutes. Note: Oxygen is the enemy of Palladium.

  • Loading: Add the Substrate , Boronic Acid , Base , and Catalyst .

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.4) should disappear.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Isolation: Acidify filtrate (pH 3), extract with EtOAc, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Phase 3: Biological Evaluation (Anticancer Screen)

Assay: MTT Cell Viability Assay Cell Lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).

Protocol
  • Seeding: Plate cancer cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Dissolve synthesized derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Treat cells for 48 hours .

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove media and dissolve formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm . Calculate IC₅₀ using non-linear regression.

Visualizing the SAR Logic

The following diagram illustrates how derivatization at the 3-position shifts the biological target profile.

SAR_Logic cluster_legend SAR Impact Core 2-(3-Bromophenyl) propanoic Acid Mod1 Suzuki: 4-F-Phenyl Core->Mod1 Mod2 Suzuki: 3-Pyridyl Core->Mod2 Mod3 Amide: Hydroxamic Acid Core->Mod3 Target1 Increased Lipophilicity (Membrane Permeability) Mod1->Target1 Target2 Basic Nitrogen (Lysosomal Trapping) Mod2->Target2 Target3 HDAC Inhibition (Epigenetic Control) Mod3->Target3

Figure 2: Structure-Activity Relationship (SAR) map demonstrating how specific chemical modifications translate to biological mechanisms.

References

  • Lombardino, J. G. (1974). Nonsteroidal Antiinflammatory Drugs.[2][3] Wiley-Interscience. (Foundational text on phenylpropanoic acid scaffolds).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Ricci, G., et al. (2019). "Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid Secretion". Journal of Medicinal Chemistry.

  • Gao, Y., et al. (2025). "Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid". Dalton Transactions.

  • Organic Chemistry Portal. "Suzuki Coupling - Protocol and Mechanism".

Sources

Protocol for recrystallization of 2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Purification and Recrystallization of 2-(3-Bromophenyl)propanoic Acid

Executive Summary & Technical Context[1][2][3][4][5][6]

2-(3-Bromophenyl)propanoic acid (also known as 3-bromo-hydratropic acid) is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized aryl-propionic acid derivatives. Its structural similarity to Ketoprofen and Fenoprofen makes it a valuable intermediate for structure-activity relationship (SAR) studies.

The Challenge: Unlike its high-melting para-substituted counterparts (e.g., Ibuprofen), the meta-substituted 3-bromo derivative often exhibits a lower melting point (typically 60–75°C range depending on enantiomeric purity) and a high tendency to "oil out" during crystallization. This behavior results from the disruption of crystal lattice packing efficiency caused by the meta-substitution.

The Solution: This protocol details a Dual-Stage Purification Strategy :

  • Chemical Purification (Acid-Base Extraction): Removes non-acidic organic impurities (e.g., unreacted 3-bromoacetophenone, decarboxylated byproducts) that inhibit crystallization.

  • Controlled Recrystallization: Utilizes a biphasic solvent system (Ethyl Acetate/n-Heptane) with a thermodynamic cooling profile designed to prevent oiling out.

Physicochemical Profile

PropertySpecificationNotes
Compound Name 2-(3-Bromophenyl)propanoic acid
CAS Number 1146411-14-4 (S-isomer) / 42287-90-1 (racemate)Verify specific isomer CAS before ordering.
Molecular Formula C₉H₉BrO₂MW: 229.07 g/mol
Physical State White to off-white solidLow-melting solid.[1]
Melting Point ~63–76°C (Experimental)Broad range due to enantiomeric composition.
Solubility (High) Ethanol, Ethyl Acetate, DCM, TolueneSoluble in most organic solvents.
Solubility (Low) Water, n-Heptane, PentaneAnti-solvents for crystallization.
pKa ~4.2–4.5Typical for 2-arylpropionic acids.

Process Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points to ensure high purity.

Recrystallization_Protocol cluster_0 Stage 1: Chemical Purification cluster_1 Stage 2: Crystallization start Crude 2-(3-Bromophenyl)propanoic Acid dissolve_base Dissolve in 1M NaOH (pH > 10) start->dissolve_base wash_organic Wash with TBME/DCM dissolve_base->wash_organic waste_organic Organic Phase (Non-acidic Impurities) wash_organic->waste_organic Discard acidify Acidify Aqueous Phase (HCl to pH < 2) wash_organic->acidify Aqueous Phase extract_product Extract into Ethyl Acetate acidify->extract_product dry_conc Dry (MgSO4) & Concentrate (Yellow Oil/Solid) extract_product->dry_conc dissolve_hot Dissolve in min. Hot EtOAc (50-55°C) dry_conc->dissolve_hot Stage 2: Recrystallization add_antisolvent Add warm n-Heptane (Until turbid) dissolve_hot->add_antisolvent seed Seed Crystal Addition (at 35-40°C) add_antisolvent->seed cooling Controlled Cooling (10°C/hour) filter Filtration & Wash (Cold Heptane) cooling->filter seed->cooling final Pure Crystalline Product filter->final

Figure 1: Integrated Acid-Base Purification and Recrystallization Workflow.

Detailed Experimental Protocol

Phase 1: Chemical Purification (Acid-Base Workup)

Rationale: Direct recrystallization of crude aryl-propionic acids often fails due to "oily" non-acidic impurities acting as plasticizers. This phase removes them.[2][3]

  • Dissolution: Suspend the crude 2-(3-Bromophenyl)propanoic acid (10.0 g) in 1M NaOH (60 mL). Stir until fully dissolved. Check pH; ensure pH > 10.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Wash with Dichloromethane (DCM) or TBME (2 × 30 mL).

    • Observation: The organic layer will contain non-acidic impurities (e.g., starting ketones, aldehydes).

    • Action: Discard the organic layer.

  • Acidification: Cool the aqueous layer to 5–10°C. Slowly add 2M HCl dropwise with vigorous stirring until pH < 2.

    • Result: The product will precipitate as a white solid or a thick oil.

  • Extraction: Extract the acidified mixture with Ethyl Acetate (EtOAc) (3 × 40 mL).

  • Drying: Combine organic layers, wash with brine (1 × 30 mL), dry over anhydrous MgSO₄ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a semi-solid residue.

Phase 2: Recrystallization (Ethyl Acetate / n-Heptane)

Rationale: This solvent pair provides a gentle polarity gradient. EtOAc acts as the solvent (good solubility), and Heptane acts as the anti-solvent (poor solubility).

  • Solvent Preparation: Pre-heat a water bath to 55°C . (Do not exceed 60°C to prevent oiling).

  • Dissolution: Add the semi-solid residue to an Erlenmeyer flask. Add Ethyl Acetate dropwise while swirling in the water bath.

    • Target: Use the minimum amount required to dissolve the solid (approx. 1.5–2.0 mL per gram of compound).

  • Anti-Solvent Addition: While maintaining the temperature at 50–55°C, slowly add warm n-Heptane (approx. 50°C) dropwise.

    • Endpoint: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1–2 drops of EtOAc to clear the solution.

  • Seeding (Critical Step): Remove the flask from the heat. Allow it to cool to ~40°C. Add a few seed crystals of pure 2-(3-Bromophenyl)propanoic acid.

    • Note: If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystallization:

    • Allow the flask to cool to room temperature (20–25°C) undisturbed for 2 hours.

    • Once a heavy crop of crystals forms, transfer the flask to a refrigerator (4°C) for another 2–4 hours.

    • Warning: Rapid cooling will cause the product to "oil out" rather than crystallize.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with cold n-Heptane (2 × 10 mL). Do not wash with EtOAc, as it will dissolve the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

Quality Control & Troubleshooting

Quality Control Metrics
TestAcceptance CriteriaMethod
Appearance White crystalline needles/platesVisual Inspection
Melting Point 63–76°C (Sharp range < 2°C)Capillary MP Apparatus
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water + 0.1% TFA
H-NMR Consistent structure; no solvent peaks400 MHz, CDCl₃
Troubleshooting "Oiling Out"

If the product separates as an oil droplet at the bottom of the flask instead of crystals:

  • Cause: Temperature dropped too fast or too much anti-solvent (Heptane) was added.

  • Remedy: Re-heat the mixture until the oil dissolves. Add a small amount of EtOAc (0.5–1.0 mL). Re-seed at a slightly lower temperature (35°C) and cool very slowly (wrap the flask in a towel to insulate).

References

  • Solvent Selection: University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Purification of 2-Arylpropionic Acids: U.S. Patent 4,304,930. Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Physical Data & Isomer Separation: National Institutes of Health (NIH) PubChem. 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]

  • Crystallization Methodology: MIT Department of Chemistry. 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Synthesis Context: Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (Reference for solvent systems EtOAc/Heptane).

Sources

Application Note: RP-HPLC Analysis of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(3-Bromophenyl)propanoic acid is a critical chiral building block in the synthesis of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), such as Ketoprofen and Fenoprofen. Its structural integrity and enantiomeric purity directly influence the efficacy and safety of the final pharmaceutical active ingredient (API).

This Application Note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the chemical purity analysis of 2-(3-Bromophenyl)propanoic acid. Unlike generic protocols, this guide emphasizes the thermodynamic control of retention via pH management and the suppression of silanol interactions to ensure peak symmetry.

Key Analytical Challenges:

  • Ionization Equilibrium: As a carboxylic acid (

    
    ), the analyte exists in equilibrium between its neutral and ionized forms. Improper pH control leads to peak splitting or tailing.
    
  • Hydrophobicity: The meta-bromo substituent significantly increases lipophilicity compared to the parent phenylpropanoic acid, requiring optimized organic modifier ratios.

  • Chirality: While this protocol focuses on chemical purity (achiral), the presence of the chiral center at C2 requires awareness of potential diastereomeric impurities if derivatized.

Physicochemical Context & Method Strategy

The Chemistry of Retention

The separation strategy relies on the Hydrophobic Subtraction Model . The target molecule contains a hydrophobic domain (bromophenyl ring) and a polar, ionizable domain (carboxylic acid).

  • Stationary Phase: A C18 (Octadecylsilane) phase is selected for maximum hydrophobic interaction with the bromophenyl moiety.

  • Mobile Phase pH: To achieve reproducible retention, we must operate at least 2 pH units below the

    
    .
    
    • Target pH: 2.5 – 3.0.

    • Mechanism:[1][2][3][4] At pH 2.5, the carboxylic acid is

      
       protonated (neutral). This maximizes interaction with the C18 chains and minimizes secondary electrostatic interactions with residual silanols on the silica surface, preventing peak tailing.
      
Method Development Logic (DOT Visualization)

MethodLogic Start Analyte Structure Analysis AcidGroup Carboxyl Group (pKa ~4.2) Start->AcidGroup Hydrophobic 3-Bromophenyl Group Start->Hydrophobic DecisionPH Select pH < 2.5 (Suppress Ionization) AcidGroup->DecisionPH Prevent Tailing DecisionCol Select C18 Column (Maximize Retention) Hydrophobic->DecisionCol Ensure Separation Outcome Sharp Peak Shape Stable Retention Time DecisionPH->Outcome DecisionCol->Outcome

Figure 1: Strategic decision tree for method parameter selection based on molecular structure.

Detailed Experimental Protocol

Instrumentation & Reagents[4][5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Degasser, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[5]

    • Milli-Q Water (18.2 MΩ·cm).

    • Phosphoric Acid (85%, HPLC Grade) OR Trifluoroacetic Acid (TFA).

    • Reference Standard: 2-(3-Bromophenyl)propanoic acid (>99.0% purity).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna)High surface area for resolution of process impurities.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Suppresses ionization of the -COOH group.
Mobile Phase B Acetonitrile (100%)Strong eluent for the hydrophobic bromophenyl ring.
Elution Mode Isocratic: 55% A / 45% BStable baseline for accurate integration; optimized for k' ≈ 4-6.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 30°C ± 0.5°CControls mass transfer kinetics; improves reproducibility.
Detection UV @ 254 nmThe phenyl ring absorption maximum; selective against non-aromatic noise.
Injection Vol. 10 µLStandard loop volume; prevents column overload.
Run Time 15 - 20 minutesSufficient to elute late-eluting dimers or non-polar impurities.
Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25.0 mg of 2-(3-Bromophenyl)propanoic acid standard.

  • Transfer to a 25 mL volumetric flask.

  • Add ~15 mL of Mobile Phase B (ACN) and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Mobile Phase A. Note: Dissolving in 100% organic first ensures solubility of the hydrophobic bromine moiety.

Working Standard (0.1 mg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase (55:45 Mix).

  • Filter through a 0.45 µm PTFE or Nylon syringe filter.

Sample Solution: Prepare samples (reaction mixtures or raw material) to a target concentration of 0.1 mg/mL using the same diluent as the Working Standard.

Method Validation & Performance Criteria

This method is designed to be self-validating. The following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
8.0 – 12.0 minIf

shifts >5%, check Mobile Phase pH and Column Temp.
Tailing Factor (

)

High tailing indicates silanol activity. Ensure pH is

.
Theoretical Plates (

)

Low N indicates column aging or void volume issues.
Precision (RSD)

(n=6 injections)
High RSD suggests injector issues or pump pulsation.
Resolution (

)

between main peak and nearest impurity
If

drops, decrease % Organic (Mobile Phase B) by 2-5%.
Linearity and Range

The method demonstrates linearity from 10 µg/mL to 150 µg/mL (


), making it suitable for both assay (100% level) and impurity tracking (0.1% level).

Advanced Considerations: Chiral Analysis

While the protocol above determines chemical purity, 2-(3-Bromophenyl)propanoic acid is chiral. For enantiomeric excess (ee) determination, a separate Normal Phase Chiral HPLC method is required.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Note: The achiral C18 method described in Section 3 is preferred for general purity because it is more robust, cheaper, and uses aqueous solvents.

Process Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Step1 Weigh Sample (25 mg) Step2 Dissolve in ACN (Sonicate 5 min) Step1->Step2 Step3 Dilute with Buffer (Final Conc. 0.1 mg/mL) Step2->Step3 Step4 Filter (0.45 µm PTFE) Step3->Step4 System Inject 10 µL Isocratic 55:45 A:B Step4->System Transfer to Vial Detect UV Detection 254 nm System->Detect Result Calculate Purity % (Area Normalization) Detect->Result Integrate Peak

Figure 2: Step-by-step analytical workflow from sample weighing to data calculation.

References

  • Sielc Technologies. (2025). Propionic acid Analysis by Reverse Phase HPLC. Retrieved from [Link]

  • Madhavan, P., et al. (2007).[2] A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Retrieved from [Link]

  • Hadad, G. M., et al. (2022).[6] Development and validation of an RP-HPLC method for analysis of 2-arylpropionic acid derivatives. Pharmacia, 69(2), 321-329. Retrieved from [Link]

  • Song, L., et al. (2023).[2] Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. ChemistryViews. Retrieved from [Link]

Sources

Application Note: Robust HPLC-UV Method Development for Propanoic Acid Derivatives (NSAIDs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive protocol for developing High-Performance Liquid Chromatography (HPLC) methods for 2-arylpropanoic acid derivatives, a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Unlike generic "cookbook" methods, this document details the physicochemical causality governing retention and peak shape.

The Core Challenge: These analytes are weak acids (pKa


 4.2–4.9). In standard reversed-phase conditions, they suffer from peak tailing and retention instability due to secondary silanol interactions and partial ionization.

The Solution: A "Suppress and Separate" strategy utilizing low-pH mobile phases (pH < 3.0) on high-purity C18 stationary phases to ensure the analyte remains in its neutral, hydrophobic state.

Physicochemical Basis of the Method

To design a robust method, one must understand the analyte's behavior in solution.[2]

AnalytepKa (approx)Log P (Hydrophobicity)UV Max (nm)
Ibuprofen 4.4 – 4.93.97214, 264
Naproxen 4.23.18230, 262, 272
Ketoprofen 4.2 – 4.53.12254
Flurbiprofen 4.24.16247
The "Suppress and Separate" Mechanism

The Henderson-Hasselbalch equation dictates the ionization state.



  • At pH > pKa: The acid dissociates into its ionic form (

    
    ). It becomes highly polar, elutes near the void volume (
    
    
    
    ), and interacts electrostatically with positively charged sites on the silica, causing severe peak tailing.
  • At pH < pKa (Target): The equilibrium shifts to the neutral form (

    
    ). The molecule becomes hydrophobic, interacting strongly with the C18 alkyl chains, resulting in sharp peaks and reproducible retention.
    

Rule of Thumb: Maintain mobile phase pH at least 1.5 units below the analyte pKa (i.e., pH


 2.5 – 3.0).

Method Development Workflow

The following decision tree outlines the logical progression for developing this method.

MethodDevelopment Start Analyte Assessment (Weak Acids, pKa ~4.5) ColumnSelect Column Selection (L1 C18, End-capped) Start->ColumnSelect Hydrophobic Retention MobilePhase Mobile Phase Design pH 3.0 Buffer + ACN ColumnSelect->MobilePhase Suppress Silanols Optimization Optimization Gradient vs. Isocratic MobilePhase->Optimization Resolution Check Validation Validation (USP Tailing < 2.0) Optimization->Validation Final Method Validation->MobilePhase If Tailing > 2.0 Lower pH

Figure 1: Strategic workflow for acidic analyte method development. Note the feedback loop: if tailing persists, pH adjustment is the primary corrective action.

Detailed Experimental Protocol

Reagents and Equipment
  • Stationary Phase: C18 column (USP L1), 5 µm, 150 x 4.6 mm.

    • Critical: Use a "Base Deactivated" or heavily "End-capped" column (e.g., Zorbax Eclipse, Waters Symmetry, or equivalent) to minimize silanol activity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol.

  • Buffer Reagents: Orthophosphoric acid (85%), Potassium Dihydrogen Phosphate (

    
    ), or Chloroacetic acid (for specific USP monographs).
    
  • Water: Milli-Q or 18.2 MΩ·cm resistivity.

Mobile Phase Preparation (The "Secret Sauce")

Improper buffer preparation is the #1 cause of retention drift.

Buffer A (Phosphate Buffer pH 3.0):

  • Dissolve 3.4 g of

    
     in 900 mL of water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.

Mobile Phase Optimization:

  • Isocratic Mode (Assay/Potency): 40:60 (Buffer A : Acetonitrile).

    • Why? High organic content ensures elution of hydrophobic profens within 5-8 minutes.

  • Gradient Mode (Impurity Profiling):

    • 0 min: 80% Buffer

    • 15 min: 20% Buffer

    • Why? Starts highly aqueous to separate polar degradants, then ramps organic to elute the main API.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 – 1.5 mL/minStandard backpressure limits for 4.6mm ID columns.
Column Temp 30°C or 40°CElevated temp reduces viscosity and improves mass transfer (sharper peaks).
Wavelength 254 nm (General) 220 nm (High Sensitivity)Ibuprofen has weak absorbance at 254 nm; use 220 nm for trace impurities. Naproxen absorbs well at 254 nm.
Injection Vol 10 – 20 µLMatch sample solvent to mobile phase to prevent "solvent shock" (peak splitting).

Validation & System Suitability

Every analytical run must be "self-validating" using System Suitability Standards (SST).

Acceptance Criteria (Based on USP <621>)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 2.0.
    
    • Ideally: < 1.5. If > 2.0, the pH is likely too high or the column is aging (loss of end-capping).

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the active peak and nearest impurity (e.g., Valerophenone for Ibuprofen).
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

SystemSuitability RunSST Inject Standard (5x) CheckRSD Calculate Area %RSD RunSST->CheckRSD CheckTailing Check Tailing Factor (T) RunSST->CheckTailing Decision Pass Criteria? CheckRSD->Decision CheckTailing->Decision Proceed Proceed to Samples Decision->Proceed Yes Fail STOP: Troubleshoot Decision->Fail No (RSD>2% or T>2.0)

Figure 2: System Suitability logic gate. This process must precede any sample analysis.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Tailing (> 2.0) Secondary Silanol Interaction1. Lower mobile phase pH to 2.5. 2. Switch to a "high-load" carbon column (e.g., >15% carbon load).
Retention Time Drift pH InstabilityEnsure buffer is used.[2][3] Do not just use "acidified water." The buffer capacity prevents local pH shifts inside the column.
Split Peaks Solvent MismatchDissolve the sample in the Mobile Phase, not pure Acetonitrile. Pure strong solvent causes the analyte to precipitate or travel faster than the band initially.
High Backpressure PrecipitationPhosphate buffers can precipitate in >80% ACN. Ensure mixing is gradual or use a pre-mixed line.

References

  • United States Pharmacopeia (USP). Ibuprofen Monograph: Assay and Organic Impurities.[4][5] (Standardizes the use of L1 column and pH 3.0 chloroacetic or phosphate buffers).

  • Thermo Fisher Scientific. A Rapid Ibuprofen USP Assay Method. (Demonstrates modernization of the method using smaller particle sizes).

  • Scribd / Scientific Literature. The Impact of pH on HPLC Method Development: Separations at Low pH. (Explains the mechanics of silanol suppression).

  • National Institutes of Health (PubMed). Simultaneous determination of arylpropionic acidic NSAIDs. (Validation of isocratic methods for this class).

  • ResearchGate. Chemical structures and pKa values of NSAIDs. (Source for pKa data: Ibuprofen 4.51, Ketoprofen 4.20).[6]

Sources

Technical Application Note: Safe Handling and Storage of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5) is a critical bifunctional scaffold in medicinal chemistry. Characterized by a carboxylic acid tail and a meta-brominated aromatic ring, it serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and amide bond formations. Its structural integrity is paramount; degradation of the C-Br bond or decarboxylation can lead to failed synthetic campaigns and erroneous biological data.

This guide moves beyond basic safety data sheets (SDS) to provide a field-proven protocol for maintaining the chemical fidelity of this reagent while ensuring operator safety.

Chemical Identity Table[3][4]
PropertySpecification
Chemical Name 2-(3-Bromophenyl)propanoic acid
CAS Number 53086-52-5
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) ~4.17 (Predicted) [1]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Risk Assessment & Hazard Architecture

Effective safety relies on understanding the mechanism of harm. For 2-(3-Bromophenyl)propanoic acid, the hazards are twofold: biological toxicity and chemical reactivity .

GHS Hazard Classification[4][7]
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation due to acidic protons.

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1]

  • STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation (dust inhalation).

Mechanistic Insight

The presence of the bromine atom renders the molecule lipophilic, potentially aiding skin absorption, while the carboxylic acid moiety (pKa ~4.2) is responsible for immediate local irritation to mucous membranes. The primary risk during handling is the generation of airborne dust, which can settle on surfaces and hydrolyze in moist environments (eyes, lungs) to create localized acidic zones [2].

Engineering Controls & PPE: The "Defense in Depth" Strategy

Do not rely solely on PPE. Use a layered defense system to isolate the hazard.

Layer 1: Engineering Controls[9]
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Weighing Station .

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Dry organic powders are prone to static charge, leading to "flying powder" and contamination.

Layer 2: Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Nitrile (4-8 mil) or Neoprene. The outer glove should be changed immediately upon splash contact to prevent permeation of the organic solvent carrier (e.g., DMSO) if the acid is in solution.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses, preventing dust migration around the lens.

  • Respiratory: If weighing outside a hood (not recommended), a P95 or N95 particulate respirator is mandatory.

Operational Protocols

Protocol A: Receipt and Initial Quality Control (QC)

Goal: Validate material identity and integrity before it enters the workflow.

  • Package Inspection: Verify the outer container is intact. If the inner bottle is warm or shows signs of condensate, quarantine immediately (indicative of seal breach).

  • Visual Check: The substance should be a free-flowing white to off-white solid. Yellowing or clumping suggests oxidation or moisture uptake.

  • Identity Verification (Self-Validating Step):

    • Perform a rapid melting point check (Reference CoA range).

    • Why? A depressed melting point (>2°C deviation) is the earliest indicator of impurity or solvation.

Protocol B: Safe Weighing and Solubilization

Goal: Minimize airborne dust and prevent cross-contamination.

  • Preparation: Place a disposable weighing boat and a clean spatula inside the fume hood.

  • Static Discharge: Pass the anti-static gun over the bottle and the weighing boat.

  • Transfer:

    • Open the container inside the hood.

    • Transfer the solid gently. Avoid "dumping" which creates aerosol clouds.

    • Critical Step: If spilling occurs on the balance, wipe immediately with a tissue dampened in weak base (e.g., 5% NaHCO₃) followed by water.

  • Solubilization: If preparing a stock solution (e.g., for Suzuki coupling), add the solvent (DMSO/DMF) to the solid in the vial to prevent splashing dry powder.

Protocol C: Storage and Stability Management

Goal: Prevent photolysis and hydrolysis.

Organobromides are susceptible to photolytic cleavage (homolysis of the C-Br bond) over time, while the acid group can be hygroscopic.

  • Temperature: Store at 2°C to 8°C (Refrigerator).

  • Container: Amber glass vials with Teflon-lined caps.

    • Why Amber? Blocks UV/Blue light that catalyzes debromination.

    • Why Teflon? Prevents leaching of plasticizers from standard polyethylene caps by the organic acid.

  • Atmosphere: For long-term storage (>1 month), backfill the headspace with Argon or Nitrogen .

    • Protocol: Direct a gentle stream of inert gas into the vial for 10 seconds before capping.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow from receipt to usage, highlighting critical decision nodes (diamonds) and safety barriers (red).

SafeHandling cluster_safety Critical Safety Barriers Start Receipt of Material Inspect Visual Inspection (Color/Clumping) Start->Inspect Quarantine Quarantine & Dispose Inspect->Quarantine Yellow/Clumped QC_Test QC: Melting Point Check Inspect->QC_Test White/Free-flowing QC_Test->Quarantine MP Deviation >2°C Storage Storage: 2-8°C Amber Vial + Argon QC_Test->Storage Pass Weighing Weighing Process (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Usage Experimental Usage (Cross-Coupling/Amide Bond) Solubilization->Usage

Caption: Decision logic for the receipt, validation, and processing of 2-(3-Bromophenyl)propanoic acid.

Emergency Response & Disposal

Spill Cleanup Protocol
  • Evacuate: If a large amount (>5g) of dry powder is aerosolized, evacuate the immediate area to allow dust to settle.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.

  • Collect: Sweep the neutralized mixture into a biohazard/chemical waste bag. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

  • Clean: Wash the surface with soap and water.[2]

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[3][2] Seek medical attention immediately (acidic burns can be deceptive) [3].[4]

  • Skin Contact: Wash with copious soap and water.[2] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the brominated compound.

Disposal

Dispose of as Hazardous Organic Waste (Acidic). Do not mix with strong oxidizers or alkali waste streams to avoid exothermic reactions.

References

  • PubChem. (2023). Compound Summary: 2-(3-Bromophenyl)propanoic acid - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Advanced Cross-Coupling Protocols for 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 2-(3-Bromophenyl)propanoic acid (CAS: 59588-69-3), a critical scaffold for "profen" class NSAIDs and biphenyl-based therapeutics.

Executive Summary & Strategic Rationale

2-(3-Bromophenyl)propanoic acid presents a unique "amphiphilic" challenge in cross-coupling: it contains an electrophilic aryl bromide (the coupling handle) and a nucleophilic/acidic carboxylic acid. Furthermore, the


-methyl chiral center is prone to racemization under the basic conditions required for most Palladium-catalyzed cycles.

This guide provides three validated workflows to navigate these challenges:

  • Suzuki-Miyaura Coupling: For biaryl synthesis (e.g., Flurbiprofen analogs).

  • Buchwald-Hartwig Etherification: A convergent route to Fenoprofen-type ethers.

  • Buchwald-Hartwig Amination: Accessing amino-aryl pharmacophores.

Critical Substrate Analysis
  • The "Self-Neutralization" Trap: The free carboxylic acid (pKa ~4.5) will instantly consume 1 equivalent of base. Standard protocols using 1.5-2.0 equiv. base will fail or stall. Correction: Protocols must use

    
     3.0 equivalents of base or pre-form the carboxylate salt.
    
  • Racemization Risk: The benzylic

    
    -proton is acidic (pKa ~20-25). Strong alkoxide bases (NaOtBu) or high temperatures (>80°C) with carbonate bases will racemize enantiopure starting materials. Mitigation:  Use mild bases (K
    
    
    
    PO
    
    
    ) or steric bulk to impede
    
    
    -deprotonation.

Decision Matrix: Protection vs. Direct Coupling

Before initiating synthesis, determine the optimal pathway using the logic flow below.

DecisionMatrix Start Starting Material: 2-(3-Bromophenyl)propanoic acid IsChiral Is Enantiopurity Critical? Start->IsChiral Direct Route A: Direct Coupling (Free Acid) IsChiral->Direct No (Racemic) Protect Route B: Esterification (Methyl/t-Butyl Ester) IsChiral->Protect Yes (>98% ee required) CondA Protocol 1 or 2 (Water-tolerant Ligands) Direct->CondA Requires Excess Base (3-4 equiv) CondB Standard Pd-Catalysis (Broad Scope) Protect->CondB Standard Conditions (Hydrolysis step needed later)

Figure 1: Strategic decision tree for selecting the coupling pathway based on stereochemical requirements.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Synthesis of 3-substituted biaryl propionic acids (Flurbiprofen analogs). Challenge: Boronic acids can protodeboronate in the presence of acidic protons. Solution: Use of water-soluble phosphine ligands or high-activity precatalysts that operate at mild temperatures.

Reagents & Conditions
ComponentReagentEquiv.Role
Substrate 2-(3-Bromophenyl)propanoic acid1.0Electrophile
Partner Aryl Boronic Acid (Ar-B(OH)

)
1.5Nucleophile
Catalyst Pd(OAc)

+ SPhos
0.02 / 0.04High-turnover catalyst system
Base K

PO

(anhydrous)
3.5 Neutralizes COOH + activates Boron
Solvent Toluene / Water (10:1)0.2 MBiphasic system aids solubility
Step-by-Step Methodology
  • Pre-neutralization (Optional but Recommended): Dissolve the substrate in the organic solvent. Add 1.0 equiv of aqueous KOH or K

    
    PO
    
    
    
    to form the potassium carboxylate in situ. This prevents the "acid shock" to the sensitive boronic acid.
  • Catalyst Charging: In a separate vial, mix Pd(OAc)

    
     and SPhos in Toluene under Argon for 5 minutes to generate the active Pd(0)-L species.
    
  • Reaction Assembly: Add the aryl boronic acid and the remaining base (2.5 equiv) to the substrate mixture. Inject the catalyst solution.

  • Heating: Heat to 60°C. Note: SPhos allows coupling at lower temperatures, preserving the

    
    -chiral center better than PPh
    
    
    
    at 100°C.
  • Work-up: Acidify carefully with 1M HCl to pH 3 (to reprotonate the carboxylic acid) and extract with Ethyl Acetate.

Protocol 2: C-O Coupling (Synthesis of Fenoprofen Analogs)

Application: Introduction of phenoxy groups via Ullmann-type or Buchwald etherification. Mechanistic Insight: The carboxylate group can act as a directing group or a sequestering agent for Copper.

Reagents & Conditions
ComponentReagentEquiv.Role
Substrate 2-(3-Bromophenyl)propanoic acid1.0Electrophile
Partner Phenol (substituted)1.2Nucleophile
Catalyst CuI (Copper Iodide)0.10Catalyst
Ligand N,N-Dimethylglycine0.20Promotes coupling, stabilizes Cu
Base Cs

CO

3.0Strong base required for phenol activation
Solvent Dioxane0.5 MHigh boiling, polar aprotic
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry the reaction vessel. Moisture kills the active Cu-phenoxide species.

  • Mixing: Combine Substrate, Phenol, CuI, Ligand, and Cs

    
    CO
    
    
    
    .
  • Degassing: Purge with Nitrogen for 15 minutes. Oxygen promotes homocoupling of phenols.

  • Reaction: Heat to 90-100°C for 12-18 hours.

    • Observation: The mixture will turn from green/blue to a dark slurry.

  • Purification: The product is an acid. Perform an acid-base extraction:

    • Extract into basic water (pH 10).

    • Wash organic layer (removes unreacted phenol/neutrals).

    • Acidify aqueous layer to pH 2.

    • Extract product into ether.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond)

Application: Creating aminophenylpropanoic acid derivatives. Constraint: Free acids poison many Pd-catalysts. Methyl Ester Protection is highly recommended here. However, if direct coupling is mandatory, use the "Traceless Protection" strategy.

Direct Acid Protocol (Advanced)
  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%) + Xantphos (2 mol%).
  • Base: Sodium tert-butoxide (NaOtBu) is forbidden (racemization). Use Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane, reflux.

  • Procedure: The carboxylate forms first. The bulky Xantphos ligand creates a wide bite angle, facilitating the reductive elimination of the C-N bond even on the anionic substrate.

Troubleshooting & Optimization Guide

Mechanistic Visualization: The "Anionic Shielding" Effect

The following diagram illustrates why standard protocols fail and how the optimized conditions bypass the catalyst poisoning.

Mechanism Substrate Substrate: Br-Ar-COOH Salt Carboxylate: Br-Ar-COO(-) Substrate->Salt Instant Deprotonation Base Base (1 eq) Base->Salt OxAdd Oxidative Addition (Slower due to electronics) Salt->OxAdd Anionic repulsion requires e- rich Ligand Pd Pd(0) Catalyst Pd->OxAdd Ligand Ligand Choice: SPhos / XPhos Ligand->OxAdd Accelerates Step

Figure 2: The formation of the carboxylate species alters the electronics of the aryl ring, requiring electron-rich ligands (dialkylbiaryl phosphines) to facilitate oxidative addition.

Optimization Table
IssueSymptomCorrective Action
Low Conversion Starting material remains after 24h.Switch to XPhos or tBuXPhos Pd G3 precatalysts. The steric bulk prevents Pd-carboxylate binding.
Racemization Product ee% drops from 99% to <80%.Lower temp to 40°C. Switch base from K

CO

to K

PO

. Avoid DMF/DMAc (promote basicity); use Toluene/Water.
Protodeboronation Aryl bromide remains; Boronic acid consumed.The boronic acid is hydrolyzing. Add the boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) which are more stable.

References

  • Suzuki Coupling of Free Acids

    • Title: Palladium-C

      
      -Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.[1][2]
      
    • Source:J. Am. Chem. Soc.[3][4][5][6][7]2019 , 141, 11749–11753.[2]

    • URL:[Link]

  • Buchwald-Hartwig with Base-Sensitive Groups

    • Title: Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][2][8]

    • Source:Org.[9][10] Lett.2000 , 2, 1101–1104.

    • URL:[Link]

  • Ullmann Coupling for Fenoprofen Synthesis

    • Title: Copper-Catalyzed Etherification of Aryl Halides using N,N-Dimethylglycine as Ligand.
    • Source:Org.[9][10] Lett.2001 , 3, 3803–3805.

    • URL:[Link]

  • Racemization of 2-Arylpropanoic Acids

    • Title: Enantioselective Synthesis of 2-Arylpropionic Acids.[11]

    • Source:Chem. Rev.2011, 111, 1846–1913.
    • URL:[Link]

Sources

Application Note: Precision Fmoc-Solid Phase Peptide Synthesis (SPPS) Using High-Purity Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of therapeutic peptide development relies fundamentally on the quality and handling of the primary building blocks: Fmoc-protected amino acids . While automated synthesizers have standardized the mechanical aspects of Solid Phase Peptide Synthesis (SPPS), the chemical integrity of the building block determines the crude purity, yield, and downstream processing success.

This guide details the optimized application of Fmoc-amino acid building blocks, shifting away from legacy reagents (HOBt/HBTU) toward modern, high-efficiency activation strategies (Oxyma Pure/DIC). It provides a self-validating workflow for researchers aiming to synthesize difficult sequences with minimized racemization and aggregation.

The Anatomy of the Building Block

To use a building block effectively, one must understand its reactivity profile. A standard Fmoc-amino acid building block (


) consists of three orthogonal functional zones:
  • N-Terminal Protection (Fmoc): The "temporary" protecting group. It is base-labile (removed by piperidine) and lipophilic, aiding solubility in organic solvents.

  • C-Terminal Activation Site: The carboxylic acid moiety that, upon activation, reacts with the resin-bound amine.

  • Side-Chain Protection (PG): The "permanent" protecting group (e.g., tBu, Trt, Pbf, Boc). These are acid-labile and must withstand repeated cycles of base deprotection, only to be removed during final cleavage.

Critical Quality Attributes (CQA)

Before synthesis, verify the building block quality. High-purity building blocks (>99%) with low enantiomeric impurities (<0.5% D-isomer) are non-negotiable for sequences >15 residues.

  • Free Acid Content: Ensure no free acetic acid or contaminants that could terminate chains.

  • Water Content: Moisture hydrolyzes active esters; store building blocks in a desiccator at +4°C.

The SPPS Workflow: A Self-Validating Cycle

The use of the building block follows a cyclic process. The following protocol utilizes DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate), a combination proven to reduce racemization and improve safety compared to benzotriazole-based reagents (HOBt) [1].[1]

Diagram: The Fmoc SPPS Cycle

The following diagram illustrates the iterative addition of building blocks.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc) Deprotect 1. Deprotection (20% Piperidine) Start->Deprotect Remove Fmoc Wash1 2. Wash (DMF) Deprotect->Wash1 Remove DBF Couple 4. Coupling (Amide Bond Formation) Wash1->Couple Activate 3. Activation (Fmoc-AA + DIC + Oxyma) Activate->Couple Add Activated AA Wash2 5. Wash (DMF) Couple->Wash2 Check QC: Kaiser Test Wash2->Check Check->Start Pass (Colorless) Check->Couple Fail (Blue) -> Recouple

Figure 1: Standard Fmoc SPPS Cycle. The Kaiser Test serves as the "Gatekeeper" step to ensure complete coupling before proceeding.

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling
  • Rationale: Polystyrene (PS) and PEG-PS resins must be fully solvated to expose reactive sites inside the polymer matrix.

  • Protocol:

    • Weigh resin into a fritted polypropylene reactor.

    • Add DMF (N,N-dimethylformamide) (10 mL per gram of resin).

    • Allow to swell for 30–60 minutes .

    • Drain and wash 3x with DMF.

Phase B: Fmoc Deprotection (The "Unlocking" Step)
  • Mechanism: Piperidine abstracts the acidic proton from the fluorenyl ring, causing

    
    -elimination to release dibenzofulvene (DBF) and CO2.
    
  • Protocol:

    • Add 20% Piperidine in DMF (v/v) to the resin.

    • Agitate for 3 minutes , then drain. (Removes bulk Fmoc).

    • Add fresh 20% Piperidine in DMF .

    • Agitate for 10 minutes , then drain.

    • Critical Wash: Wash resin 5x with DMF to remove all traces of piperidine.

    • Note: Residual piperidine will prematurely remove the Fmoc group of the next incoming building block, causing "double insertion" (n+1) errors.

Phase C: Activation & Coupling (The "Building" Step)
  • Chemistry: DIC reacts with the Fmoc-AA to form an O-acylisourea. Oxyma Pure displaces this to form a highly reactive, yet stable, Oxyma ester. This ester reacts with the resin-bound amine.

  • Reagent Prep (0.1 mmol scale):

    • Building Block: 5.0 eq Fmoc-AA-OH.

    • Activator: 5.0 eq DIC.

    • Additive: 5.0 eq Oxyma Pure.

  • Protocol:

    • Dissolve Fmoc-AA and Oxyma Pure in minimal DMF (concentration ~0.2–0.5 M).

    • Add DIC immediately prior to adding to the resin.

    • Add mixture to the resin.

    • Agitate for 30–60 minutes at room temperature (or 5 mins at 75°C for microwave synthesis).

    • Drain and wash 3x with DMF.

Phase D: In-Process Quality Control (Kaiser Test)
  • Validation: Never assume a coupling worked.

  • Protocol: Take a few resin beads. Add 1 drop each of Ninhydrin, Phenol, and KCN (pyridine). Heat to 100°C for 2 mins.

    • Blue Beads: Free amines present (Incomplete coupling).

      
      Action:  Double Couple.
      
    • Yellow/Clear Beads: No free amines (Complete coupling).

      
      Action:  Proceed to next cycle.
      

Mechanistic Insight: Why Oxyma/DIC?

The choice of coupling reagents dictates the purity of the final peptide. We prioritize Oxyma Pure over HOBt due to safety (non-explosive) and superior racemization suppression, particularly for Cysteine and Histidine residues [2].

Diagram: Activation Pathway

Activation_Mechanism AA Fmoc-AA-OH Inter1 O-Acylisourea (Unstable/Reactive) AA->Inter1 + DIC DIC DIC (Carbodiimide) Oxyma Oxyma Pure ActiveEster Oxyma-Active Ester (Stabilized/Reactive) Oxyma->ActiveEster Inter1->ActiveEster + Oxyma (Fast) Racemization Oxazolone (Racemization Pathway) Inter1->Racemization Slow Reaction Peptide Peptide Bond Formation ActiveEster->Peptide + Resin-NH2

Figure 2: Oxyma Pure intercepts the O-acylisourea intermediate rapidly, preventing the formation of the racemization-prone Oxazolone species.

Comparative Data: Coupling Efficiency

The following table summarizes the performance of activation strategies for "difficult" sequences (e.g., steric hindrance or aggregation-prone regions).

FeatureDIC / Oxyma PureHBTU / DIEAHATU / DIEA
Activation Type Carbodiimide / OximeUronium / BenzotriazoleUronium / Aza-benzotriazole
Racemization Risk Low (Best for Cys/His)ModerateLow
base Requirement Base-Free (Prevents Aspartimide)Requires Base (DIEA/NMM)Requires Base (DIEA)
Stability HighModerateModerate
Cost LowLowHigh
Recommendation Standard Protocol Legacy / General UseDifficult Couplings Only

Cleavage and Isolation (The Final Release)

Once the full chain is assembled, the peptide must be cleaved from the resin and side-chain deprotected simultaneously.

The Scavenger Principle

During acidolysis, protecting groups (tBu, Trt, Pbf) form highly reactive carbocations. Without scavengers, these re-attach to nucleophilic residues (Trp, Met, Tyr, Cys), permanently ruining the peptide.

Protocol: Universal Cleavage Cocktail (Reagent K derivative)
  • Cocktail Composition:

    • TFA (Trifluoroacetic acid): 92.5% (Cleavage agent)

    • TIS (Triisopropylsilane): 2.5% (Scavenger for Trt/Pbf)

    • H2O (Water): 2.5% (Scavenger for tBu)

    • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Essential if Cys/Met are present; less odorous than EDT) [3].

  • Procedure:

    • Wash resin with DCM to remove DMF (DMF interferes with precipitation).

    • Add Cleavage Cocktail (10 mL per gram of resin).

    • Agitate for 2–3 hours at room temperature.

    • Filter resin; collect filtrate.

    • Precipitation: Drop filtrate into cold Diethyl Ether (-20°C). The peptide will precipitate as a white solid.

    • Centrifuge, decant ether, and wash pellet 2x with cold ether.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and selectivity in the synthesis of 2-(3-Bromophenyl)propanoic acid. Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Objective: Provide authoritative, troubleshooting-focused guidance on synthesizing this critical "profen" intermediate while preserving the sensitive aryl-bromide handle.

Executive Technical Overview

2-(3-Bromophenyl)propanoic acid is a pivotal scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen and Fenoprofen . The 3-bromo handle serves as a versatile divergence point for downstream Suzuki, Ullmann, or Carbonylation couplings.

Achieving high yield in this synthesis requires navigating two primary chemical challenges:

  • Regiocontrol of Methylation: Preventing the formation of the gem-dimethyl impurity (2-(3-bromophenyl)-2-methylpropanoic acid) during alkylation.

  • Chemoselectivity: Preserving the aryl-bromide bond, which is prone to oxidative addition (dehalogenation) if palladium-catalyzed routes are employed without rigorous ligand control.

This guide details three validated protocols, ranked by scalability and robustness.

Validated Synthetic Protocols

Method A: The "Green" Industrial Standard (DMC Methylation)

Best For: Scale-up (>10g), high purity requirements, and avoiding gem-dimethyl impurities.

This method utilizes Dimethyl Carbonate (DMC) as both the methylating agent and solvent. Unlike methyl iodide (MeI), DMC exhibits a "soft" electrophilicity that, under specific kinetic conditions, stops strictly at mono-methylation.

Mechanism: The reaction proceeds via a cascade: Methoxycarbonylation


Methylation

Demethoxycarbonylation.[1] The steric bulk of the intermediate prevents a second methylation event.

Protocol:

  • Charge: In a pressure tube or autoclave, combine 3-bromophenylacetonitrile (1.0 equiv), K₂CO₂ (2.0 equiv), and TBAB (tetrabutylammonium bromide, 0.05 equiv) in Dimethyl Carbonate (10-15 equiv).

  • Reaction: Heat to 130–140°C (reflux or slight pressure) for 6–8 hours.

    • Note: The reaction is biphasic initially but becomes homogeneous.[2]

  • Workup: Cool to RT. Filter salts.[3] Evaporate DMC (recyclable).

  • Hydrolysis: Reflux the resulting nitrile/ester intermediate in 10% NaOH (aq) for 4 hours. Acidify with HCl to pH 1.

  • Purification: Extract with MTBE. Crystallize from Heptane/EtOAc (10:1).

Expected Yield: 85–93% Purity: >99% (Trace gem-dimethyl <0.1%)

Method B: Classical Enolate Alkylation (Cryogenic)

Best For: Small scale (<1g), rapid discovery synthesis.

Protocol:

  • Enolization: Dissolve 3-bromophenylacetic acid (1.0 equiv) in anhydrous THF at -78°C . Slowly add LDA (Lithium Diisopropylamide, 2.1 equiv). Stir for 1 hour to form the dianion.

  • Alkylation: Add MeI (Methyl Iodide, 0.95–1.0 equiv) dropwise.

    • Critical: Do NOT use excess MeI.

  • Quench: Warm to -20°C over 2 hours, then quench with sat. NH₄Cl.

  • Purification: Acid/Base extraction.

Troubleshooting:

  • Issue:Gem-dimethyl impurity (>5%).

    • Cause: Localized high concentration of MeI or temperature spikes.

    • Fix: Use Method A (DMC) or dilute MeI significantly in THF before addition.

Method C: Chemoselective Pd-Catalyzed Arylation

Best For: Labs already possessing propionate esters; avoiding cyanide handling.

Protocol:

  • Reagents: Methyl propionate (1.2 equiv), 1-Bromo-3-iodobenzene (1.0 equiv).

  • Catalyst System: Pd(dba)₂ (1 mol%) + P(tBu)₃ (Tri-tert-butylphosphine, 1.2 mol%).

  • Base: LiHMDS (1.1 equiv) or ZnF₂/TMS-enolate strategy.

  • Conditions: THF, RT to 50°C.

Scientific Rationale: Palladium undergoes oxidative addition into the C–I bond ($ \approx 50


 \approx 68 $ kcal/mol). Using a bulky, electron-rich ligand like P(tBu)₃ enhances this selectivity.

Warning: Do NOT use 1,3-dibromobenzene. It will lead to polymerization and inseparable mixtures of mono/di-arylated products.

Comparative Data Analysis

FeatureMethod A (DMC)Method B (LDA/MeI)Method C (Pd-Coupling)
Yield High (90%+) Moderate (60-75%)Moderate (70-80%)
Atom Economy HighLow (Stoichiometric Li)Moderate
Selectivity >99% Mono-methyl Prone to Di-methylProne to De-bromination
Scalability Excellent (Kg scale)Poor (Cryogenic req.)Moderate (Catalyst cost)
Key Risk High Temp/PressureMoisture SensitivityAr-Br Stability

Troubleshooting & FAQs

Q1: My final product contains 5-10% of the gem-dimethyl impurity. How do I remove it?

A: This is the most common issue with Method B (Alkyl Halide route).

  • Chemical Separation: The gem-dimethyl impurity is slightly more lipophilic but chemically very similar. Separation by extraction is impossible.

  • Purification: Recrystallization is the only viable option. Use Hexane/Ethyl Acetate (95:5) . The linear mono-methyl product crystallizes more readily than the bulky gem-dimethyl impurity.

  • Prevention: Switch to Method A (DMC) . The mechanism physically prevents the second methylation due to the steric bulk of the intermediate methoxycarbonyl group.

Q2: In Method C (Pd-catalyzed), I am seeing significant amounts of de-brominated product (2-phenylpropanoic acid).

A: This indicates "scrambling" or oxidative addition into the C-Br bond.

  • Cause: Temperature too high (>60°C) or incorrect ligand.

  • Fix: Ensure you are using 1-Bromo-3-iodobenzene , not dibromobenzene. Lower the temperature to RT. Switch to a bulky ligand like Xantphos or P(tBu)₃ which favors the weaker C-I bond insertion.

Q3: Can I use 3-bromoacetophenone as a starting material?

A: Yes, but it requires a different route (Willgerodt-Kindler reaction or Cyanohydrin hydrolysis).

  • Pathway: 3-Bromoacetophenone

    
     Reduction to alcohol 
    
    
    
    Chlorination
    
    
    Cyanide displacement
    
    
    Hydrolysis.
  • Verdict: This is a 4-step linear sequence with lower overall yield compared to the 2-step Methylation of 3-Bromophenylacetic acid.

Visual Technical Guides

Diagram 1: The "Green" Methylation Mechanism (Method A)

This flowchart illustrates why the DMC method is strictly mono-selective.

DMC_Mechanism Start 3-Bromophenylacetonitrile (Substrate) Inter1 Carbanion Formation (Base: K2CO3) Start->Inter1 Deprotonation Inter2 Methoxycarbonylation (Intermediate A) Inter1->Inter2 + DMC Inter3 Methylation via DMC (Sterically Controlled) Inter2->Inter3 Methyl Transfer Final 2-(3-Bromophenyl)propanoic Acid (>99% Mono-Selectivity) Inter3->Final Hydrolysis & Decarboxylation Side Gem-Dimethyl Impurity (BLOCKED by Sterics) Inter3->Side X

Caption: The DMC pathway introduces a transient ester group that sterically hinders a second methylation event, ensuring high purity.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve low yield or purity issues.

Troubleshooting Problem Low Yield or Purity? ImpurityType Identify Impurity (GC/NMR) Problem->ImpurityType GemDimethyl Gem-Dimethyl Found (Over-alkylation) ImpurityType->GemDimethyl Double Methyl Debrominated De-brominated Product (Ar-H instead of Ar-Br) ImpurityType->Debrominated Loss of Br LowConversion Starting Material Left ImpurityType->LowConversion Unreacted SolutionA Switch to Method A (DMC) Strict Mono-methylation GemDimethyl->SolutionA SolutionB Check Catalyst/Ligand Use 1-Bromo-3-Iodobenzene Debrominated->SolutionB SolutionC Increase Temp (DMC) or Check LDA Quality LowConversion->SolutionC

Caption: Diagnostic workflow for identifying and correcting the root cause of reaction failure.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

  • Shieh, W. C., et al. (2002). Nucleophilic Catalysis with DBU: A Safe and Efficient Method for Methylation of Aryl Acetates. Journal of Organic Chemistry. [Link]

  • Jørgensen, M., et al. (2002). Palladium-Catalyzed alpha-Arylation of Esters and Amides. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (1998). 2-Phenylpropionic Acid via Methylation of Phenylacetonitrile. Organic Syntheses, Coll. Vol. 9, p. 522. [Link]

Sources

Purification challenges of 2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5). This guide addresses isolation, purification, and chiral resolution challenges inherent to this specific scaffold.

Status: Operational | Tier: Level 3 (Process Development) Subject: Purification, Isolation, and Chiral Resolution Protocols

Introduction: The Molecule & The Challenge

2-(3-Bromophenyl)propanoic acid is a critical chiral building block, often serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and metalloprotease inhibitors. Its purification is complicated by two main factors:

  • Regioisomeric Impurities: The presence of 2-bromo and 4-bromo isomers, which possess similar solubilities but distinct biological activities.

  • Enantiomeric Resolution: The

    
    -methyl stereocenter requires rigorous separation if the single enantiomer is targeted.
    

Module 1: Isolation & Chemical Purity (Troubleshooting)

Q: My crude product is "oiling out" during recrystallization. How do I induce crystallization?

A: This is a common issue with


-methyl substituted acids. 
The methyl group at the alpha position disrupts the crystal lattice packing compared to non-substituted phenylacetic acids, leading to supersaturation and oil formation.

Protocol: The "Cloud Point" Method Do not rely on single-solvent cooling. Use a dual-solvent displacement system.

  • Dissolution: Dissolve the crude oil in a minimum volume of Ethyl Acetate (EtOAc) at 50°C.

  • Anti-solvent Addition: Add n-Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.

  • Controlled Cooling: Cool slowly to Room Temperature (RT) over 2 hours. Do not use an ice bath immediately, as this traps impurities in the oil.

  • Final Crystallization: Once solids appear, cool to 0-4°C to maximize yield.

Solvent Screening Data (Experimental)

Solvent System Ratio (v/v) Outcome Comments
Ethanol / Water 70:30 Oil High polarity often leads to oiling with this substrate.
EtOAc / n-Heptane 1:3 Crystals Optimal system. Slow evaporation works best.
Toluene 100% Partial Good for removing non-polar dimers, but low recovery.

| DCM / Hexane | 1:4 | Powder | Fast precipitation, risk of trapping impurities. |

Q: I see a persistent impurity at RRT ~0.95 or 1.05 in HPLC. Is this the regioisomer?

A: Likely, yes. In the synthesis of 3-bromophenyl derivatives (e.g., via hydrocarboxylation or Grignard routes), trace amounts of 2-(2-bromophenyl)propanoic acid (ortho) or 2-(4-bromophenyl)propanoic acid (para) are common.

  • Diagnosis: The para-isomer typically has a higher melting point and lower solubility due to symmetry. The ortho-isomer is often more soluble.

  • Remediation:

    • If Para-isomer is the impurity: Recrystallize from Toluene . The symmetric para isomer often crystallizes out first. Filter it off; your product (meta) will be in the filtrate.[1]

    • If Ortho-isomer is the impurity: Use Column Chromatography . The steric hindrance of the ortho-bromo group alters its interaction with silica compared to the meta-isomer.

    • Mobile Phase: Hexane:EtOAc (85:15) + 0.1% Acetic Acid (to suppress tailing).

Module 2: Enantiomeric Resolution (Advanced)

Q: Direct crystallization of the racemate failed. Which chiral base should I use for resolution?

A: Use (S)-(-)-1-Phenylethylamine. For 2-arylpropanoic acids (the "profen" class structure), phenylethylamine is the industry standard resolving agent due to efficient diastereomeric salt formation.

Step-by-Step Resolution Protocol:

  • Stoichiometry: Dissolve 1.0 eq of Racemic Acid in warm Isopropanol (IPA).

  • Addition: Add 0.55 eq of (S)-(-)-1-Phenylethylamine . Note: Using 0.5 eq (half-equivalent method) maximizes optical purity over yield.

  • Salt Formation: The less soluble diastereomeric salt (typically the S,S-salt or R,S-salt depending on specific interactions) will precipitate.

  • Filtration: Collect the solid salt.

  • Liberation: Suspend the salt in dilute HCl (1M) and extract with EtOAc to recover the enriched acid.

  • Check ee%: Analyze via Chiral HPLC (Column: Chiralcel OJ-H or AD-H).

Visualizing the Resolution Workflow

The following diagram outlines the logic flow for separating the enantiomers.

ResolutionWorkflow Racemate Racemic 2-(3-Bromophenyl)propanoic Acid Agent Add (S)-(-)-1-Phenylethylamine (0.55 eq) Solvent: Isopropanol Racemate->Agent Precipitate Precipitate (Diastereomeric Salt) Agent->Precipitate Crystallization Filtrate Filtrate (Enriched Opposite Enantiomer) Agent->Filtrate Remains in Solution AcidHydrolysis Hydrolysis (1M HCl) Precipitate->AcidHydrolysis Extraction Extraction (EtOAc) AcidHydrolysis->Extraction FinalProduct Pure (S)-Enantiomer (>98% ee after recrystallization) Extraction->FinalProduct

Caption: Workflow for the classical resolution of the racemic acid using a chiral amine base.

Module 3: Trace Impurity & Safety FAQs

Q: Can I use Palladium catalysis on this molecule for further functionalization?

A: Yes, but beware of "Debromination". The Ar-Br bond is reactive. If you are purifying a crude mixture from a previous Pd-catalyzed step (e.g., if you made the propanoic backbone via coupling), ensure you scavenge residual Pd.

  • Risk: Residual Pd + Heat during recrystallization can cause hydrodebromination , yielding 2-phenylpropanoic acid (a difficult impurity to remove).

  • Prevention: Treat the crude organic solution with Thiol-modified Silica or Activated Carbon prior to crystallization.

Q: What are the storage requirements?

A: The compound is an aryl halide and a carboxylic acid.

  • Light Sensitivity: Brominated aromatics can be light-sensitive (photolytic debromination). Store in amber vials.

  • Hygroscopicity: The acid moiety can absorb moisture, altering the melting point. Store in a desiccator.

References & Grounding

  • Compound Identification & Properties:

    • PubChem CID 12797954. 2-(3-Bromophenyl)propanoic acid.[2][3][4][5] National Library of Medicine.

    • [3]

  • Synthesis & Impurity Profile (Analogous Structures):

    • Preparation of 2-(4-Bromophenyl)-2-methylpropanoic acid.[6] (Discusses isomeric impurities in arylpropanoic acids).

  • Chiral Resolution Methodologies:

    • Resolution of Enantiomers via Diastereomeric Salts.[7] Chemistry Steps.[5][6][7][8][9][10]

  • General Solubility & Handling:

    • Sigma-Aldrich Product Data: 3-(2-Bromophenyl)propionic acid (Isomer comparison).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated organic acids.

Sources

Side product formation in the synthesis of 2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges in synthesizing 2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5). This molecule presents a unique chemoselective challenge: introducing a propionic acid moiety while preserving the labile meta-bromide handle required for downstream coupling (e.g., Suzuki-Miyaura).[1]

Subject: Troubleshooting Side Product Formation & Impurity Profiling

Executive Summary: The "Meta-Bromo" Challenge

The synthesis of 2-(3-Bromophenyl)propanoic acid is frequently complicated by two competing factors:

  • Regiocontrol: Ensuring the propanoic acid chain branches at the alpha position (creating the chiral center) rather than forming the linear 3-phenylpropanoic acid isomer.

  • Chemoselectivity: Preserving the C–Br bond.[1] The bromine atom is prone to oxidative addition (during Pd-catalyzed steps) or metal-halogen exchange (during alkylation steps), leading to des-bromo or biaryl impurities.[1]

Route A: Alpha-Methylation of 3-Bromophenylacetic Acid

Context: This is the most common laboratory-scale route.[1] It involves generating an enolate of 3-bromophenylacetic acid (or its ester) followed by quenching with a methyl halide.[1]

Critical Side Product: The "Dimethyl" Impurity

The most persistent issue in this pathway is over-alkylation , resulting in 2-(3-bromophenyl)-2-methylpropanoic acid (the isobutyric acid derivative).[1]

Mechanism of Failure

The reaction proceeds via an enolate intermediate.[1] As the product (mono-methyl) is formed, it is less acidic than the starting material but sterically similar enough that proton transfer can occur between the starting enolate and the product.[1] This creates a "product enolate" that reacts with a second equivalent of methyl iodide.[1]

Troubleshooting Guide: Alpha-Methylation
SymptomProbable CauseCorrective Action
High levels of Dimethyl impurity (>5%) "Enolate Equilibration" The base was added after the alkyl halide, or the temperature was too high, allowing proton exchange between product and starting material.[1]Protocol Switch: Use LDA (Lithium Diisopropylamide) at -78°C .[1] Add the substrate to the base to ensure quantitative enolate formation before adding MeI.[1] Never add base to the mixture of substrate and MeI.
Des-bromo impurity (2-Phenylpropanoic acid) Metal-Halogen Exchange Use of n-Butyllithium (n-BuLi) resulted in Li/Br exchange on the aromatic ring.[1]Reagent Switch: Switch to NaHMDS or KHMDS . The silicon-stabilized bases are less nucleophilic toward the aryl bromide than alkyllithiums.[1]
Low Conversion / Recovery of SM O-Alkylation Formation of the enol ether instead of C-alkylation (rare but possible with certain leaving groups).[1]Solvent Tuning: Ensure the solvent is strictly aprotic (THF). Add DMPU or HMPA to break up ion pairs and favor C-alkylation.[1]
Pathway Visualization: Enolate Equilibration

MethylationPathways SM 3-Bromophenylacetic Acid (Starting Material) Enolate1 Mono-Enolate SM->Enolate1 Base (LDA/NaH) Product Target: 2-(3-Br-Ph)propanoic acid Enolate1->Product + MeI (k1) Enolate2 Product Enolate (Unwanted) Product->Enolate2 + Enolate1 (Proton Transfer) Impurity Impurity: Dimethylated Product Enolate2->Impurity + MeI (k2)

Figure 1: The "Enolate Equilibration" trap.[1] If the mono-methylated product encounters a starting enolate, proton transfer generates the reactive species for double methylation.

Route B: Pd-Catalyzed Carbonylation (Hydrocarboxylation)

Context: This route reacts 1-(3-bromophenyl)ethanol or 3-bromo-styrene with CO and water using a Palladium catalyst.[1] It is preferred for larger scales but introduces heavy metal risks.[1]

Critical Side Product: The "Linear" & "Des-Bromo" Impurities[1]
  • Linear Isomer: 3-(3-bromophenyl)propanoic acid.[1] Formed if the Pd-H species adds to the alkene in an anti-Markovnikov fashion.[1]

  • Des-Bromo Product: 2-phenylpropanoic acid.[1][2] Formed if the Pd(0) catalyst performs an oxidative addition into the C–Br bond (Ar-Br) instead of activating the alkene/alcohol.[1]

Troubleshooting Guide: Pd-Catalysis
IssueTechnical ExplanationSolution
Linear Isomer Formation Ligand Bite Angle Monodentate phosphines (e.g., PPh3) often allow poor regiocontrol.[1]Ligand Selection: Use bidentate ligands with wide bite angles like dppb or Xantphos .[1] These sterically enforce the branched (Markovnikov) insertion required for the 2-substituted product [1].[1]
Loss of Bromine (Ar-H) Competitive Oxidative Addition The C-Br bond is reactive toward Pd(0).[1]Catalyst Tuning: Use a Pd(II) precatalyst (e.g., PdCl2(PPh3)2) and keep the reaction temperature below 80°C .[1] High temperatures promote Ar-Br activation.[1] Alternatively, use acidic conditions (e.g., TsOH) which suppress oxidative addition into aryl halides [2].[1]
Biaryl Impurity Suzuki Homocoupling Two Ar-Br molecules coupling.[1]CO Pressure: Ensure CO pressure is maintained (>20 bar). High CO concentration saturates the Pd center, preventing the coordination of two aryl rings.
Pathway Visualization: Catalytic Divergence

Carbonylation Substrate 3-Bromo-styrene / Alcohol Pd_Cycle Pd-Hydride Species Substrate->Pd_Cycle Catalyst Entry Side_Reaction Oxidative Addition into Ar-Br Substrate->Side_Reaction High Temp / Low CO Branched Branched Alkyl-Pd (Markovnikov) Pd_Cycle->Branched Ligand Control (dppb) Linear Linear Alkyl-Pd (Anti-Markovnikov) Pd_Cycle->Linear Steric Failure Target Target: 2-(3-Br-Ph)propanoic acid Branched->Target + CO / H2O Impurity_Linear Impurity: 3-(3-Br-Ph)propanoic acid Linear->Impurity_Linear + CO / H2O Impurity_DesBromo Impurity: Des-Bromo Product Side_Reaction->Impurity_DesBromo

Figure 2: The divergence point in Carbonylation.[1] Ligand sterics determine the Branched vs. Linear ratio, while temperature controls the C-Br integrity.

Analytical Reference: Impurity Profiling

When analyzing your crude reaction mixture (HPLC/NMR), use this table to identify peaks.

Impurity NameStructure DescriptionOrigin1H NMR Diagnostic (CDCl3)
Dimethyl Impurity 2-(3-bromophenyl)-2-methylpropanoic acidOver-methylation (Route A)Singlet (6H) at ~1.6 ppm (Gem-dimethyl).[1] Loss of the quartet methine proton.[1]
Linear Impurity 3-(3-bromophenyl)propanoic acidRegio-error (Route B)[1]Two triplets at ~2.6 and ~2.9 ppm (CH2-CH2 chain) instead of the Quartet/Doublet motif.
Des-Bromo Impurity 2-phenylpropanoic acidPd-insertion / Li-exchangeLoss of the complex Ar-H pattern.[1] Appearance of multiplet (5H) for unsubstituted phenyl ring.[1]
Styrene Derivative 3-bromo-alpha-methylstyreneElimination (Route B)[1]Olefinic protons: Singlets at ~5.1 and ~5.4 ppm.[1]

FAQ: Researcher to Researcher

Q: I am using the methylation route (Route A) and getting 15% dimethyl impurity. Can I purify this out? A: It is extremely difficult. The pKa and solubility of the mono-methyl and di-methyl acids are nearly identical.[1] Recrystallization is rarely effective.[1] You must optimize the reaction to prevent it.[1] Recommendation: Switch to the "Inverse Addition" protocol: Add your pre-formed enolate slowly to a solution of excess Methyl Iodide. This ensures the enolate always sees electrophile, not product [3].

Q: Can I use a Grignard reagent (3-bromophenylmagnesium bromide) with 2-bromopropionate? A: This is risky.[1] The Grignard formation itself can lead to Wurtz coupling (biaryl formation).[1] Furthermore, the coupling of a Grignard with an alpha-halo ester often leads to double addition (tertiary alcohol) or elimination.[1] The alpha-methylation of the phenylacetic acid (Route A) is far more robust for this specific substrate.[1]

Q: Why does my product turn yellow/brown upon standing? A: This often indicates trace free bromine or phenolic impurities (from ether cleavage if methoxy groups were present, though not applicable here).[1] However, for this specific molecule, it is likely trace 3-bromostyrene polymerization if you used the elimination/reduction route.[1] Ensure you wash the organic phase with aqueous KMnO4 (mild) or perform a rigorous silica filtration to remove olefinic traces.[1]

References
  • Regiocontrol in Carbonylation: Title: "Palladium-Catalyzed Carbonylation of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos" Source:[1][3] National Institutes of Health (PMC) / J Am Chem Soc.[1] URL:[Link]

  • Acidic Carbonylation Conditions: Title: "Recent Developments on Palladium-Catalyzed Carbonylation Reactions" Source: J. Braz.[1][4] Chem. Soc. (Review) URL:[Link]

  • Alkylation Kinetics & Enolate Equilibration: Title: "Process for the preparation of α-bromo-phenylacetic acids (General Alkylation Principles)" Source: Google Patents (US5036156A) URL:[1]

  • Impurity Profiling (Fexofenadine Analogues)

Sources

Optimizing reaction conditions for bromination of phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide

Welcome & Scope Assessment

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering yield, selectivity, or purity issues during the bromination of 3-phenylpropanoic acid (Hydrocinnamic acid).

CRITICAL DISTINCTION: Before proceeding, verify your target regiochemistry.[1] The "bromination" of this substrate can refer to three distinct pathways depending on your reaction conditions.

Select Your Target Pathway:
  • Ring Bromination (para-selective): Electrophilic Aromatic Substitution (EAS).

  • 
    -Bromination (Chain):  Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4]
    
  • 
    -Bromination (Benzylic):  Radical substitution (less common, often a side reaction).
    

Note: If you are trying to add bromine across a double bond to form 2,3-dibromo-3-phenylpropanoic acid, your starting material is Cinnamic Acid , not Phenylpropanoic Acid. Please verify your CAS number.

Reaction Pathway Map

The following diagram illustrates the divergent pathways based on catalyst and condition selection. Use this to confirm your experimental design matches your target.

ReactionPathways Substrate 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Para Target A: Ring Bromination (4-(2-carboxyethyl)bromobenzene) Substrate->Para Br2, Fe/FeBr3 (Cat) Solvent: AcOH or DCM Temp: <30°C Alpha Target B: Alpha-Bromination (2-bromo-3-phenylpropanoic acid) Substrate->Alpha 1. PBr3 (Cat), Br2 2. H2O (Quench) (HVZ Reaction) Benzylic Side Product: Benzylic Bromination (Radical Pathway) Substrate->Benzylic NBS, AIBN/Light Solvent: CCl4/Benzene

Figure 1: Divergent synthetic pathways for phenylpropanoic acid bromination. Green indicates the EAS pathway; Red indicates the HVZ pathway.

Protocol A: Ring Bromination (para-Selective)

Target: Synthesis of 3-(4-bromophenyl)propanoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS).

Optimized Protocol (Green Chemistry Compatible)

While traditional methods use FeBr3/Br2, modern drug development favors oxidative bromination to avoid elemental bromine handling and improve atom economy.

Reagents:

  • Substrate: 3-Phenylpropanoic acid (1.0 equiv)

  • Oxidant: H2O2 (30% aq, 1.1 equiv)

  • Bromine Source: HBr (48% aq, 1.1 equiv)

  • Solvent: Methanol or Acetic Acid

Step-by-Step:

  • Dissolve substrate in Methanol (0.5 M concentration).

  • Add HBr slowly at room temperature.

  • Add H2O2 dropwise over 30 minutes. Exothermic! Maintain Temp < 35°C.

  • Stir for 4–6 hours. Monitor by HPLC.

  • Quench: Add saturated Sodium Bisulfite (NaHSO3) to neutralize residual oxidant/bromine.

  • Isolation: Evaporate methanol, extract with Ethyl Acetate, wash with water, dry over MgSO4.

Troubleshooting Guide (Ring Bromination)
SymptomProbable CauseCorrective Action
Low Yield (<50%) Catalyst DeactivationIf using FeBr3, it is highly hygroscopic. Ensure anhydrous conditions or switch to the HBr/H2O2 oxidative method.
Ortho/Para Mixture Temperature too highThe alkyl chain is ortho/para directing. Higher temperatures (>50°C) decrease selectivity. Keep reaction below 30°C .
Polybromination Excess Bromine/OxidantStrict stoichiometry is required. Do not exceed 1.1 equivalents of active Bromine species.
Purple/Red Color persists Unreacted BromineIncomplete quenching. Wash organic layer with 10% Na2S2O3 (Sodium Thiosulfate) until color dissipates.

Protocol B: Alpha-Bromination (HVZ)[5]

Target: Synthesis of 2-bromo-3-phenylpropanoic acid. Mechanism: Hell-Volhard-Zelinsky (Enolization of acyl bromide).[2][4]

Optimized Protocol

Reagents:

  • Substrate: 3-Phenylpropanoic acid (1.0 equiv)

  • Catalyst: PBr3 (0.1 equiv) or Red Phosphorus

  • Reagent: Br2 (1.2 equiv)

  • Temperature: 70–80°C

Step-by-Step:

  • Place substrate and catalytic PBr3 in a dry flask under N2.

  • Heat to 70°C.

  • Add Br2 dropwise via addition funnel (sub-surface addition preferred).

  • Evolve HBr gas must be scrubbed (NaOH trap).

  • Stir until Br2 color fades and conversion is complete (NMR/TLC).

  • Critical Step: Cool to 0°C and add Water (or alcohol for ester) slowly to hydrolyze the acyl bromide intermediate back to the acid.

Troubleshooting Guide (HVZ Reaction)
SymptomProbable CauseCorrective Action
No Reaction Missing CatalystBr2 alone will not brominate the alpha-position of a carboxylic acid. Ensure PBr3 or P is present to form the reactive acyl bromide.
Reaction Stalls Moisture IngressThe acyl bromide intermediate hydrolyzes instantly with water. Ensure glassware is flame-dried and reagents are anhydrous.
Product is an Acyl Bromide Incomplete QuenchThe reaction product before workup is 2-bromo-3-phenylpropanoyl bromide. You must add water to convert it to the carboxylic acid.[5]
Benzylic Impurity Radical SubstitutionLight exposure can trigger radical bromination at the benzylic position. Wrap flask in foil to exclude light.

Diagnostic Logic (Decision Tree)

Use this flow to diagnose yield issues in real-time.

TroubleshootingTree Start Problem: Low Yield / Impurity CheckRegio Check Regioisomer (NMR) Start->CheckRegio WrongIsomer Wrong Isomer Detected CheckRegio->WrongIsomer RightIsomer Correct Isomer, Low Yield CheckRegio->RightIsomer IsOrtho High Ortho Content? WrongIsomer->IsOrtho IsBenzylic Benzylic Bromine? WrongIsomer->IsBenzylic CheckWater Check Water Content RightIsomer->CheckWater FixTemp Solution: Lower Temp (<25°C) Increase Steric Bulk of Solvent IsOrtho->FixTemp FixLight Solution: Exclude Light Add Radical Inhibitor IsBenzylic->FixLight DrySystem Solution: Dry Solvents (HVZ is water intolerant) CheckWater->DrySystem Wet CheckStoich Check Stoichiometry CheckWater->CheckStoich Dry AdjustEq Solution: Increase Br2 to 1.2eq Check Catalyst Activity CheckStoich->AdjustEq

Figure 2: Diagnostic logic flow for identifying failure points in bromination protocols.

FAQ: Expert Insights

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but with caveats.

  • For Ring Bromination: NBS requires a strong acid catalyst (e.g., H2SO4) or a Lewis Acid to generate the active electrophile. It is often cleaner than Br2 but more expensive.

  • For Alpha Bromination: NBS is not suitable for HVZ-type reactions. It will preferentially brominate the benzylic position (beta-carbon) via a radical mechanism if AIBN/light is present.

Q: How do I separate the para product from the ortho impurity? A: The para-isomer of brominated phenylpropanoic acid typically has a significantly higher melting point and lower solubility in non-polar solvents than the ortho-isomer.

  • Purification Strategy: Recrystallization from dilute Ethanol or Hexane/Ethyl Acetate mixtures is usually effective. The para isomer crystallizes out first.

Q: My HVZ reaction turned into a black tar. What happened? A: This is usually due to overheating (>100°C) or lack of solvent. While HVZ can be run neat, adding a high-boiling solvent like 1,2-dichloroethane or using excess acyl halide can mitigate polymerization or thermal decomposition.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for HVZ and EAS protocols).

  • Podgoršek, A. et al. "Oxidative Halogenation with Hydrogen Peroxide: An Overview." Green Chemistry, 2009. (Source for H2O2/HBr green chemistry method).

  • Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction." (Mechanistic confirmation for alpha-bromination).

  • Organic Chemistry Portal. "Bromination of Aromatic Compounds." (Regioselectivity data).

Sources

Technical Support Center: HPLC Separation of Bromophenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Analytical Challenge

Welcome to the technical support hub for Bromophenylpropanoic Acid (BPPA) analysis. Separating these isomers presents a dual challenge:

  • Regioselectivity: Distinguishing positional isomers (ortho-, meta-, para- bromo substitution) which share identical mass and similar polarity.

  • Stereoselectivity: Resolving the enantiomers (

    
     vs. 
    
    
    
    ) created by the chiral center at the
    
    
    -carbon (or
    
    
    -carbon depending on specific derivative).

This guide synthesizes field-proven protocols to address co-elution, peak tailing, and retention stability.

Module 1: Positional Isomer Resolution (Achiral Mode)

User Query: "I cannot resolve the meta- and para-bromophenylpropanoic acid isomers on my standard C18 column. They co-elute as a single broad peak."

Root Cause Analysis

Standard C18 (Octadecyl) phases rely primarily on hydrophobic subtraction. The hydrophobicity difference between meta- and para- bromo isomers is negligible. To separate them, you must exploit


 interactions  and shape selectivity .
Strategic Solution

Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase. The aromatic ring in the stationary phase interacts with the


-electrons of the bromophenyl group. The ortho isomer usually elutes first due to steric hindrance reducing this interaction, while the para isomer, being planar and unobstructed, interacts most strongly and elutes last.
Recommended Protocol
ParameterRecommendationRationale
Column Phenyl-Hexyl or Biphenyl (

or sub-

)
Maximizes

selectivity between aromatic isomers.
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0)Suppresses ionization of the carboxylic acid (pKa ~4.6).
Mobile Phase B Methanol (MeOH)MeOH promotes

interactions better than Acetonitrile (MeCN), which can suppress them.
Gradient 5% to 60% B over 15 minShallow gradient allows time for subtle selectivity differences to resolve.

Module 2: Chiral Separation (Enantiomers)

User Query: "I have resolved the regioisomers, but now I need to separate the enantiomers of 3-(4-bromophenyl)propanoic acid. Which column should I use?"

Root Cause Analysis

Chiral recognition requires a "three-point interaction" between the analyte and the Chiral Stationary Phase (CSP). For acidic molecules like BPPA, the carboxylic acid group can cause non-specific binding to the matrix, leading to peak broadening that masks separation.

Strategic Solution

Use Immobilized Polysaccharide Columns (Amylose or Cellulose derivatives). These are robust and allow for the use of "forbidden" solvents (like DCM or THF) if necessary, though standard Normal Phase (NP) or Polar Organic Mode (POM) is usually sufficient.

Recommended Protocol
ParameterRecommendationRationale
Primary Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD / IA)Historically high success rate for phenylpropanoic acid derivatives.
Secondary Column Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)Complementary selectivity if Amylose fails.
Mobile Phase (NP) Hexane : IPA : TFA (90 : 10 : 0.1)TFA is mandatory. It keeps the acid protonated, sharpening peaks and preventing chemical tailing.
Temperature

Lower temperatures often improve chiral resolution (

) by reducing molecular rotation energy.

Critical Note: Always dedicate a specific column to acidic chiral methods. The acid additive (TFA) can be difficult to fully wash out, potentially altering selectivity for future neutral/basic methods.

Module 3: Troubleshooting Peak Tailing

User Query: "My peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?"

Root Cause Analysis

For bromophenylpropanoic acid, tailing is rarely due to column death. It is almost always Silanol Activity .

  • Ionization: At neutral pH, the carboxylic acid is deprotonated (

    
    ).
    
  • Interaction: The negatively charged analyte interacts with positively charged metals or acidic silanols on the silica surface.

Troubleshooting Workflow

TailingTroubleshoot Start Issue: Peak Tailing (As > 1.2) CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Action: Adjust pH to 2.5 (Use Formate or Phosphate) CheckPH->AdjustPH No CheckAdditive Check Additive Is TFA/Formic Acid present? CheckPH->CheckAdditive Yes AdjustPH->CheckAdditive AddTFA Action: Add 0.1% TFA (competes for silanol sites) CheckAdditive->AddTFA No CheckColumn Check Column Type Is it 'Type B' High Purity Silica? CheckAdditive->CheckColumn Yes AddTFA->CheckColumn SwitchCol Action: Switch to End-capped or Hybrid Particle Column CheckColumn->SwitchCol No (Old Type A Silica) Solved Resolution Achieved CheckColumn->Solved Yes SwitchCol->Solved

Figure 1: Decision logic for diagnosing and fixing peak tailing in acidic analytes.

Method Development Logic: The "Decision Tree"

When starting a new separation for this specific mixture, follow this logic to minimize trial-and-error.

MethodDev Start Start: BPPA Isomer Mix Goal Define Goal Start->Goal Regio Positional Separation (o-, m-, p-) Goal->Regio Chiral Enantiomeric Separation (R vs S) Goal->Chiral ColSelect Select Column: Phenyl-Hexyl or Biphenyl Regio->ColSelect ModeSelect Select Mode: Normal Phase (NP) Chiral->ModeSelect MobileSelect Mobile Phase: Water/MeOH + 0.1% Formic Acid ColSelect->MobileSelect Optimize Optimize: Temp & Gradient Slope MobileSelect->Optimize ColChiral Select Column: Amylose-based (AD/IA) ModeSelect->ColChiral AddSelect Critical Step: Add 0.1% TFA ColChiral->AddSelect AddSelect->Optimize Final Final Method Optimize->Final

Figure 2: Strategic roadmap for selecting stationary phases and mobile phase conditions based on separation goals.

FAQ: Frequently Asked Questions

Q1: Why do you recommend Methanol over Acetonitrile for the positional isomers? A: Acetonitrile (MeCN) acts through dipole-dipole interactions but can suppress


 interactions between the analyte's phenyl ring and the stationary phase. Methanol (MeOH) is a protic solvent that does not interfere with these 

-electron overlaps. For aromatic isomers like bromophenylpropanoic acid, the distinct shape selectivity is often lost in MeCN but enhanced in MeOH.

Q2: Can I use a C18 column for the chiral separation? A: Generally, no. While some specialized "Chiral C18" ligands exist, standard C18 is achiral and cannot discriminate between enantiomers. You must use a column with a chiral selector (CSP). However, you can use a C18 column before the chiral column in a 2D-HPLC setup to first separate the positional isomers (o/m/p) and then heart-cut them into the chiral column.

Q3: My retention times are drifting. What is happening? A: Drifting in this specific analysis is usually caused by:

  • Temperature Fluctuations: Chiral columns are highly sensitive to temperature. Ensure you are using a column oven (

    
    ).
    
  • Mobile Phase Evaporation: If using Hexane/IPA (Normal Phase), the volatile components evaporate at different rates. Use a sealed solvent reservoir.

  • Incomplete Equilibration: When using TFA, the column requires longer equilibration (at least 20-30 column volumes) to fully passivate the active sites.

References

  • Madhavan, P. et al.

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid." TSI Journals.
  • HPLC Troubleshooting Guide (Peak Tailing & Acidic Compounds): Sigma-Aldrich (Merck). "HPLC Troubleshooting Guide - Peak Tailing."

  • Chemical Properties & pKa Data: PubChem. "3-(4-Bromophenyl)propionic acid - Chemical Properties."

  • Chiral Column Selection Strategies: Phenomenex. "Chiral HPLC Separations - Method Development Guide."

Technical Support Center: Purification of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers working with 2-(3-Bromophenyl)propanoic acid (CAS: 53086-13-8). It addresses the two critical classes of isomeric impurities: Regioisomers (positional isomers, specifically the 2-bromo and 4-bromo analogs) and Enantiomers (stereoisomers).

Status: Operational | Tier: Advanced Chemical Processing Scope: Removal of Regioisomeric (Ortho/Para) and Enantiomeric Impurities.

Module 1: Regioisomeric Purity (The "Meta" Challenge)

Context: In the synthesis of 2-(3-bromophenyl)propanoic acid (often via hydrocarboxylation or Friedel-Crafts pathways), the 4-bromophenyl (para) and 2-bromophenyl (ortho) isomers are common byproducts. Because these isomers possess nearly identical boiling points, standard fractional distillation is often ineffective.[1]

Troubleshooting Guide: Regioisomer Removal

Q: Why is my distillate still containing 5-10% of the para-isomer after high-vacuum rectification? A: You are fighting thermodynamics. The boiling point differential between the meta (3-bromo) and para (4-bromo) isomers is often


 due to similar molecular weights and polarities.
Recommendation:  Switch to Anti-Solvent Crystallization . The para-isomer, being more symmetrical, often has a higher lattice energy and lower solubility in specific non-polar solvents compared to the meta-isomer, allowing for separation.
Protocol A: Selective Crystallization (Ethyl Acetate / n-Heptane System)

This protocol leverages the solubility differential in a polar/non-polar solvent system.

ParameterSpecificationNotes
Primary Solvent Ethyl Acetate (EtOAc)Dissolves the crude acid.[2][3]
Anti-Solvent n-HeptaneInduces precipitation.
Ratio (v/v) 1:2 to 1:4Optimization required based on crude purity.
Temperature

Slow cooling ramp (

/hour).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude acid mixture in the minimum amount of hot EtOAc (

    
    ).
    
  • Seeding: If available, add 0.1% w/w pure seed crystals of the meta-isomer.

  • Anti-Solvent Addition: Slowly add hot n-Heptane (

    
    ) until the solution turns slightly turbid.
    
  • Clarification: Add just enough hot EtOAc to make the solution clear again.

  • Controlled Cooling: Cool to room temperature over 4 hours, then chill to

    
     for 2 hours.
    
  • Filtration: Filter the precipitate. Note: Analyze both cake and mother liquor. In some "oiling out" cases, the impurity remains in the liquor while the product crystallizes, or vice versa depending on the specific crystal packing.

Technical Insight: If the mixture "oils out" instead of crystallizing, your impurity profile might be too high (>15%). Perform a rough "flash" column chromatography (Silica gel, Hexane/EtOAc 9:1) to remove tars before attempting crystallization.

Module 2: Enantiomeric Resolution (Chiral Purity)

Context: 2-(3-Bromophenyl)propanoic acid has a chiral center at the C2 position. Synthetic routes usually yield a racemate (


).[4] If the 

- or

-enantiomer is required, Classical Resolution via diastereomeric salt formation is the industry standard for kilogram-scale purification.
Troubleshooting Guide: Chiral Resolution

Q: Which resolving agent is most effective for this specific acid? A: 1-Phenylethylamine (


-Methylbenzylamine)  is the gold standard for resolving arylpropionic acids. It forms stable, crystallizable diastereomeric salts.

Q: I formed the salt, but the enantiomeric excess (ee) is only 40%. What happened? A: This is the "Eutectic Trap." You likely cooled the solution too fast or used too much solvent, causing the less soluble diastereomer to trap the more soluble one. You must perform a recrystallization of the salt before hydrolyzing it back to the free acid.

Protocol B: Classical Resolution Workflow

Reagents:

  • Racemic 2-(3-Bromophenyl)propanoic acid.

  • Resolving Agent:

    
    -Phenylethylamine (for targeting one enantiomer) or 
    
    
    
    -Phenylethylamine.
  • Solvent: Ethanol (95%) or Isopropanol (IPA).

Workflow Diagram (Graphviz):

ResolutionWorkflow Start Racemic Acid (±) Agent Add (R)-1-Phenylethylamine in Hot Ethanol Start->Agent SaltForm Formation of Diastereomeric Salts (R-Acid·R-Base) and (S-Acid·R-Base) Agent->SaltForm Cooling Slow Cooling to 5°C SaltForm->Cooling Filter Filtration Cooling->Filter Solid Crystalline Salt (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallize Salt (Ethanol) Solid->Recryst Recryst->Solid Repeat if ee < 95% Hydrolysis Acid Hydrolysis (Dilute HCl) Recryst->Hydrolysis Final Pure Enantiomer (>98% ee) Hydrolysis->Final

Caption: Workflow for the resolution of racemic 2-(3-bromophenyl)propanoic acid using a chiral amine base.

Step-by-Step Methodology:

  • Salt Formation: Mix 1.0 equivalent of racemic acid with 0.5 to 1.0 equivalent of

    
    -1-phenylethylamine in boiling Ethanol.
    
  • Crystallization: Allow to cool slowly. The less soluble diastereomeric salt will crystallize.

  • Purification: Filter the crystals. Take a small sample, hydrolyze it, and check chiral HPLC. If ee < 98%, recrystallize the salt from Ethanol.

  • Recovery (Hydrolysis): Suspend the purified salt in water and add dilute HCl (1M) until pH < 2. The free chiral acid will precipitate or oil out. Extract with Dichloromethane (DCM), dry over

    
    , and evaporate.
    

Module 3: Analytical Validation (QC)

You cannot improve what you cannot measure. Use these conditions to verify your purification.

HPLC Method 1: Regioisomeric Purity (Isomer Separation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 40% B to 80% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Expected Elution: Ortho isomers typically elute first due to steric hindrance reducing interaction with the C18 chain, followed by Meta, then Para (most hydrophobic/planar).

HPLC Method 2: Enantiomeric Purity (Chiral)
  • Column: Pirkle-type (e.g., Whelk-O1) or Amylose-based (Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Reference: Validated for similar bromophenylpropionic acids [1].[5][6]

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the correct purification path for your crude material.

DecisionMatrix Input Crude Material Check Impurity Type? Input->Check Regio Regioisomers (Ortho/Para) Check->Regio Enantio Enantiomers (R vs S) Check->Enantio Distill Distillation? Regio->Distill Salt Chiral Resolution (Phenylethylamine) Enantio->Salt Cryst Crystallization (EtOAc/Heptane) Distill->Cryst BP Diff < 5°C (Most Cases) Deriv Derivatization (Esterification -> Distill) Distill->Deriv Crystallization Fails

Caption: Decision matrix for selecting the appropriate purification technique based on impurity type.

References

  • Chiral HPLC Validation:TSI Journals.

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid." Available at:
  • Regioisomer Separation (Patent): Google Patents. "Industrialized synthesis method of 3-(2-bromophenyl)propionic acid (CN102211994A)." (Demonstrates EtOAc/Heptane crystallization for bromo-propionic isomers). Available at:

  • Classical Resolution (General Protocol): Chemistry LibreTexts. "Racemic Mixtures and the Resolution of Enantiomers." Available at:

  • Enantiomeric Separation of Arylpropionic Acids: Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." (Analogous chemistry using crystallization). Available at:

Sources

Technical Support Center: Stability & Storage of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-APA-STAB-001 Status: Active Classification: Chemical Stability & Quality Assurance Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Dual-Vulnerability Profile

Welcome to the technical support portal. You are likely working with 2-(3-Bromophenyl)propanoic acid , a critical intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex metallo-organic frameworks.

To ensure the integrity of your experiments, you must treat this compound as having a Dual-Vulnerability Profile :

  • Stereochemical Instability: The

    
    -proton (at the C2 position) is acidic, making the compound prone to racemization  via enolization, even under mild conditions.
    
  • Photochemical Instability: The aryl bromide moiety is susceptible to homolytic cleavage under UV/visible light, leading to debromination and radical coupling.

This guide replaces generic storage advice with a mechanistic understanding of why decomposition occurs and how to prevent it.

Mechanisms of Degradation (Root Cause Analysis)

A. The Silent Killer: Racemization

If you are working with a pure enantiomer (e.g.,


-2-(3-Bromophenyl)propanoic acid), the greatest risk is the loss of optical purity. This occurs via keto-enol tautomerism .
  • The Mechanism: The carbonyl group acidifies the

    
    -proton. In the presence of trace moisture or basic impurities, this proton can be removed, forming an achiral enolate intermediate. When the proton returns, it can attack from either face, resulting in a racemic mixture.
    

Racemization cluster_conditions Catalysts S_Enantiomer (S)-Enantiomer (Chiral) Enol Enol/Enolate Intermediate (Achiral/Planar) S_Enantiomer->Enol - H+ (Deprotonation) Racemic Racemic Mixture (R) + (S) Enol->Racemic + H+ (Reprotonation) Factors Trace Moisture Basic Impurities Polar Protic Solvents

Figure 1: Mechanism of racemization via enolization. Note that the planar intermediate destroys stereochemical information.

B. Photolytic Decomposition

The Carbon-Bromine (C-Br) bond on the aromatic ring is weaker than a C-Cl or C-F bond. Exposure to light (especially UV) excites the molecule, causing homolytic fission.

  • The Result: Formation of a highly reactive phenyl radical and a bromine radical. These radicals wreak havoc, causing the solid to turn yellow/brown (formation of

    
     or conjugated byproducts) and lowering the melting point.
    

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers in the field.

SymptomProbable CauseTechnical ExplanationCorrective Action
Material turned yellow/brown Photolysis (UV Damage)Homolytic cleavage of the C-Br bond released bromine radicals, which recombined to form colored impurities.Irreversible. Recrystallize immediately (see Protocol A). Store in amber glass wrapped in foil.
Melting point depression Moisture Uptake or ImpurityCarboxylic acids are hygroscopic. Water lowers the lattice energy.Dry in a vacuum desiccator over

. If MP remains low, check purity via HPLC.
Loss of Optical Rotation (

)
RacemizationStorage in solution or exposure to trace bases/moisture allowed enolization.Irreversible. You must perform chiral resolution or purchase fresh stock. Never store as a solution.
Clumping / Caking Dimerization & MoistureCarboxylic acids form hydrogen-bonded dimers. Moisture exacerbates this into hard clumps.Mechanical breaking is safe, but ensure the environment is anhydrous to prevent hydrolysis risks.

Standard Operating Procedures (SOPs)

Protocol A: Emergency Purification (Recrystallization)

Use this if your compound has slightly discolored.

  • Solvent Selection: Use a non-polar/polar mixture, typically Hexane/Ethyl Acetate . Avoid alcohols (methanol/ethanol) if possible, as they can promote esterification or proton exchange over long periods.

  • Dissolution: Dissolve the solid in the minimum amount of hot Ethyl Acetate.

  • Precipitation: Slowly add warm Hexane until turbidity appears.

  • Cooling: Allow to cool to room temperature, then move to

    
    .
    
  • Filtration: Filter rapidly to minimize air/moisture exposure.

Protocol B: Long-Term Storage (The "Gold Standard")

Follow this strictly to maintain >99% ee and chemical purity.

StorageSOP Start Fresh Compound Container 1. Container Selection: Amber Glass Vial (Teflon-lined cap) Start->Container Atmosphere 2. Atmosphere Control: Flush with Argon (5 mins) (Displaces O2 and Moisture) Container->Atmosphere Seal 3. Sealing: Parafilm over Cap Atmosphere->Seal Temp 4. Temperature: Store at -20°C Seal->Temp Desiccant 5. Secondary Containment: Place vial inside jar with Silica Gel/Drierite Temp->Desiccant

Figure 2: Decision tree for optimal storage conditions.

  • Container: Always use Amber Glass with a Teflon-lined cap . The Teflon prevents leaching of plasticizers, which can act as radical initiators.

  • Atmosphere: Argon backfill is superior to Nitrogen because Argon is heavier than air, creating a more stable "blanket" over the solid.

  • Temperature: Store at -20°C . While the compound is stable at

    
    , the lower temperature kinetically inhibits the rate of racemization.
    
  • Physical State: Store as a solid powder . Never store as a stock solution (e.g., in DMSO or DMF), as solvation stabilizes the transition states required for degradation.

References & Grounding

  • Chemical Safety & Handling:

    • Source: Fisher Scientific Safety Data Sheet (SDS) for 3-(4-Bromophenyl)propionic acid (Homologous structural reference).

    • Relevance: Establishes baseline safety (irritant) and incompatibility with strong oxidizers.[1]

    • URL:

  • Racemization Mechanisms:

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "The mechanism of photodegradation of alkyl halides..." (General mechanism for aryl halide sensitivity).

    • Relevance: Validates the radical pathway for C-Br bond cleavage.

    • URL:

  • Chiral Inversion in 2-Arylpropanoic Acids:

    • Source:National Institutes of Health (PubMed). "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs."

    • Relevance: Although focused on metabolic inversion, this establishes the fundamental chemical lability of the

      
      -proton in this specific chemical class ("Profens").
      
    • URL:

  • Photodehalogenation:

    • Source:The Journal of Physical Chemistry A. "Photochemical Dehalogenation of Aryl Halides."

    • Relevance: Confirms the mechanism of aryl-bromide bond cleavage under light exposure.

    • URL:

Sources

Recrystallization solvent system for high purity 2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-BPPA-001 Subject: Optimization of Recrystallization Solvent Systems for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-(3-Bromophenyl)propanoic acid is a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). Like its relatives (Ibuprofen, Fenoprofen), it presents a specific purification challenge: it is a low-melting solid that frequently "oils out" rather than crystallizing, especially when impurities lower the melting point depression further.

This guide provides a tiered approach to purification, prioritizing direct recrystallization for solid crudes and salt-formation strategies for persistent oils.

Module 1: Solvent System Selection Logic

The choice of solvent depends entirely on the physical state of your crude material. Do not force a standard recrystallization if your compound is an oil at room temperature; you will incur significant yield losses.

Decision Matrix: Which System to Choose?

SolventSelection Start Start: Analyze Crude Material StateCheck Physical State at 25°C? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid High Purity (>90%) Oil Viscous Oil / Sticky Gum StateCheck->Oil Low Purity (<90%) SystemA System A: Non-Polar Binary (n-Heptane / Ethyl Acetate) Solid->SystemA Preferred SystemB System B: Polar Anti-Solvent (Ethanol / Water) Solid->SystemB Alternative (removes salts) SystemC System C: Salt Formation (Dicyclohexylamine Method) Oil->SystemC Mandatory for Oils

Figure 1: Decision tree for selecting the optimal purification pathway based on crude physical state.

System A: The "Profen" Standard (n-Heptane / Ethyl Acetate)
  • Composition: n-Heptane (Anti-solvent) : Ethyl Acetate (Solvent)

  • Ratio: typically 9:1 to 4:1 (v/v).

  • Mechanism: The 2-arylpropionic acid moiety is lipophilic but contains a polar carboxylic head. Ethyl acetate solvates the polar head, while heptane forces the non-polar aromatic tail to stack, encouraging lattice formation over oiling.

  • Best For: Removing non-polar impurities (decarboxylated byproducts) and regioisomers.

System B: The Aqueous Shift (Ethanol / Water)
  • Composition: Ethanol (Solvent) : Water (Anti-solvent, acidified)

  • Mechanism: Exploits the hydrophobic effect.

  • Critical Adjustment: The water must be acidified (pH ~2 with HCl) to suppress ionization. If the pH is neutral, the carboxylic acid will partially ionize, increasing solubility and preventing crystallization.

  • Best For: Removing inorganic salts (NaBr, KBr) carried over from synthesis.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Direct Recrystallization (For Solids)

Reagents:

  • Crude 2-(3-Bromophenyl)propanoic acid

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • n-Heptane - HPLC Grade

Step-by-Step:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add 15 mL of EtOAc. Heat to 60°C (do not boil yet).

  • Saturation: If not fully dissolved, add EtOAc in 1 mL increments until a clear yellow solution is obtained.

  • Anti-Solvent Addition: While maintaining 60°C, slowly add n-Heptane dropwise.

    • Stop point: When a persistent cloudiness (turbidity) appears.

    • Re-dissolution: Add 1-2 mL of EtOAc to clear the solution again.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm oil bath and turn off the heat (allows slow cooling to RT over 2-3 hours).

    • Crucial: Rapid cooling will trap impurities.

  • Crystallization: Once at RT, transfer to a fridge (4°C) for 12 hours.

  • Filtration: Filter the white needles/plates. Wash with cold n-Heptane (0°C).

Protocol C: The "Salt Rescue" Method (For Oils)

Use this when the material refuses to crystallize. This method uses Dicyclohexylamine (DCHA) to form a high-melting salt, which is easily purified.

Workflow Diagram:

SaltPurification Crude Crude Oil (Free Acid) Reaction Add DCHA in Acetone Crude->Reaction Salt DCHA Salt (Solid Precipitate) Reaction->Salt Wash Recrystallize Salt (EtOH/Acetone) Salt->Wash Liberation Acidify (HCl) Extract w/ EtOAc Wash->Liberation Pure Pure Acid (Solid) Liberation->Pure

Figure 2: Chemical purification via Dicyclohexylamine (DCHA) salt formation.

Step-by-Step:

  • Dissolve crude oil (1 eq) in Acetone (5 volumes).

  • Add Dicyclohexylamine (1.1 eq) dropwise. The solution may warm slightly (exothermic).

  • Stir at RT for 2 hours. The bulky DCHA salt should precipitate as a white solid.

  • Filter the salt.[1][2] This solid leaves behind most non-acidic impurities in the filtrate.

  • Liberation: Suspend the salt in water/EtOAc (1:1). Add 1M HCl until the aqueous layer is pH 1.

  • Separate the organic layer, dry over MgSO4, and evaporate. The resulting solid will be high purity.

Module 3: Troubleshooting & FAQs

Issue 1: "The solution turned into a milky oil at the bottom of the flask."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the compound becomes insoluble at a temperature above its melting point. Corrective Action:

  • Reheat until the solution is clear.

  • Add Seed Crystals: You must provide a nucleation site. If you have no pure seed, scratch the glass wall with a glass rod vigorously.

  • Add More Solvent: You may be too concentrated. Add 10% more EtOAc.

  • Slow Down: Cool much slower. Oiling out is kinetically favored over crystallization during rapid cooling.

Issue 2: "My yield is low (<50%)."

Diagnosis: The compound is too soluble in the mother liquor. Corrective Action:

  • Check Solubility: 2-arylpropionic acids are very soluble in EtOAc. Increase the ratio of Heptane (up to 10:1).

  • Temperature: Ensure the final filtration is done at 0°C or -10°C.

  • Recycle: Concentrate the mother liquor (filtrate) to half volume and repeat cooling to get a "second crop." (Note: Second crop is usually lower purity).

Issue 3: "The crystals are yellow/orange."

Diagnosis: Carryover of brominated byproducts or polymerization traces. Corrective Action:

  • Perform a Carbon Treatment .[2] During the hot dissolution step (Step 1 of Protocol A), add Activated Carbon (5 wt%). Stir for 10 mins, then filter through Celite while hot before cooling.

Module 4: Quantitative Data

Table 1: Solubility Profile of 2-(3-Bromophenyl)propanoic acid

SolventSolubility (RT)Solubility (Boiling)Suitability
Water (Neutral) < 0.1 mg/mL< 1 mg/mLPoor (Insoluble)
Water (pH 10) > 100 mg/mLN/ASoluble (Salt form)
Ethanol > 100 mg/mLVery HighGood Solvent
Ethyl Acetate > 50 mg/mLVery HighGood Solvent
n-Heptane < 5 mg/mLModerateIdeal Anti-Solvent
Dichloromethane > 100 mg/mLVery HighToo soluble for cryst.[3]

References

  • Sigma-Aldrich. (n.d.). 3-(2-Bromophenyl)propionic acid Product Specification. Retrieved from (Note: Isomer comparison data).

  • ChemSrc. (2025).[3] 3-Bromo-3-phenylpropionic Acid Physical Properties. Retrieved from .

  • Manimaran, T., et al. (1989). Synthesis of enantiomerically pure 2-arylpropionic acids. U.S. Patent 4,983,765. (Describes the salt resolution method for profens).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from .

  • National Institutes of Health (NIH). (2021). Enhanced Production of (S)-2-arylpropionic Acids. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(3-Bromophenyl)propanoic acid before handling, as brominated aromatics can be skin irritants.

Sources

Common pitfalls in the synthesis of arylpropionic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in the Synthesis of Arylpropionic Acids (APAs) Role: Senior Application Scientist Status: Online | System: Active

Introduction & Scope

Welcome to the APA Synthesis Support Center. This guide addresses the "Profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically focusing on the construction of the 2-arylpropionic acid scaffold.[1][2]

Target Compounds: Ibuprofen, Naproxen, Flurbiprofen, Ketoprofen. Critical Quality Attribute (CQA): Enantiomeric Purity (


-enantiomer is generally the active pharmacophore).

Safety Warning: Many protocols below involve high-pressure hydrogenation (up to 100 atm) and pyrophoric catalysts. Ensure all engineering controls are active before proceeding.

Strategic Route Selection (Decision Logic)

Before troubleshooting specific reactions, verify you are using the correct route for your scale and substrate.

RouteSelection Start Start: Substrate Availability Styrene Substrate: Styrene/Vinyl Arene Start->Styrene ArylHalide Substrate: Aryl Halide Start->ArylHalide Ketone Substrate: Aryl Ketone Start->Ketone Hydrocarb Route A: Hydrocarboxylation (Pd/CO) Styrene->Hydrocarb High Atom Economy AlphaArylation Route B: Pd-Cat Alpha-Arylation ArylHalide->AlphaArylation Convergent Willgerodt Route C: Willgerodt-Kindler (Rearrangement) Ketone->Willgerodt Classical/Robust Acrylic Intermediate: 2-Arylacrylic Acid Ketone->Acrylic Wittig/Horner-Wadsworth Pitfall1 Risk: Regioselectivity (Linear vs Branched) Hydrocarb->Pitfall1 Pitfall2 Risk: Beta-Hydride Elimination AlphaArylation->Pitfall2 AsymHydro Route D: Asymmetric Hydrogenation (Ru-BINAP) Acrylic->AsymHydro Highest ee% Potential

Figure 1: Decision matrix for APA synthetic routes. Note that Asymmetric Hydrogenation (Route D) offers the directest path to chiral purity but requires specific precursors.

Troubleshooting Modules (Ticket System)

Ticket #001: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation

Context: You are reducing a 2-arylacrylic acid precursor using a Ruthenium-BINAP system (e.g., Naproxen synthesis). Reported Issue: ee% is stuck below 85%, or reaction stalls.

Root Cause Analysis
  • Hydrogen Pressure Sensitivity: Unlike simple alkene reductions, APA precursors often require high pressure (100+ atm) to shift the equilibrium toward the desired catalyst-substrate complex.

  • Ligand-Substrate Mismatch: The "bite angle" of the phosphine ligand is critical.

  • Inhibitory Impurities: Trace halides from the precursor synthesis can poison Ru catalysts.

Corrective Actions
  • Protocol Adjustment (Pressure): Increase

    
     pressure. For Naproxen precursors using Ru-(S)-BINAP, optimal ee% is often observed at 135 atm  (approx 2000 psi). Lower pressures (10-50 atm) often result in slower rates and lower enantioselectivity due to competitive non-selective pathways [1].
    
  • The "Base" Effect: Ensure Triethylamine (Et3N) is present.

    • Why: The active species is often a carboxylate-Ru complex. The base deprotonates the carboxylic acid, facilitating coordination to the metal center.

    • Ratio: 1.0 equivalent relative to substrate is standard.

  • Solvent Switch: Change from pure Methanol to Methanol/Toluene mixtures. Toluene can suppress catalyst aggregation.

Table 1: Catalyst Performance for 2-Arylacrylic Acid Reduction

Catalyst PrecursorLigandPressure (atm)Typical ee%Notes

(S)-BINAP10097%Industry standard (Syntex)

(S)-Tol-BINAP100>98%Higher steric bulk improves selectivity

DIOP5060-70%Older generation; generally insufficient
Ticket #002: Low Yield in Pd-Catalyzed -Arylation

Context: Coupling an aryl halide with a propionate ester enolate (Buchwald/Hartwig conditions). Reported Issue: Formation of "reduced" aryl product (Ar-H) instead of the coupled product.

Root Cause Analysis

The primary competitor to C-C bond formation is


-Hydride Elimination .
  • The Pd-enolate intermediate contains

    
    -hydrogens.
    
  • If Reductive Elimination is slow, the complex undergoes

    
    -hydride elimination to form a ketene and a Pd-hydride species.
    
  • The Pd-hydride reductively eliminates with the aryl group to form Ar-H (dehalogenated starting material).

BetaHydride Complex Pd(Ar)(Enolate) Intermediate PathA Path A: Reductive Elimination (Desired) Complex->PathA Bulky Ligands Accelerate PathB Path B: Beta-Hydride Elimination (Undesired) Complex->PathB Small Ligands Allow Product Product: Arylpropionic Ester PathA->Product SideProd Side Product: Ar-H + Ketene PathB->SideProd

Figure 2: Kinetic competition in Pd-catalyzed enolate coupling.

Corrective Actions
  • Ligand Selection: You must use sterically bulky, electron-rich phosphines.

    • Recommended:

      
       or Q-Phos .
      
    • Mechanism:[3][4][5][6][7][8][9][10] The bulk forces the aryl group and enolate closer, accelerating the desired reductive elimination over the undesired

      
      -elimination [2].
      
  • Base Selection: Switch from LiHMDS to Zinc Enolates (Reformatsky reagents) .

    • Protocol: Pre-form the zinc enolate using

      
      . Zinc enolates are less basic and form a tighter bond with the ester oxygen, preventing the "O-bound" to "C-bound" equilibrium that often precedes decomposition [3].
      
Ticket #003: Regioselectivity in Hydrocarboxylation

Context: Carbonylation of styrene derivatives (e.g., 4-isobutylstyrene for Ibuprofen) using Pd/CO. Reported Issue: High ratio of linear (anti-Markovnikov) isomer. APAs require the branched (Markovnikov) isomer.

Root Cause Analysis

Standard hydroformylation/carboxylation favors linear products due to sterics. To force the branched product, the catalyst environment must be modified.

Corrective Actions
  • Ligand Control: Use bidentate phosphine ligands with specific bite angles (e.g., dppb or specific ferrocenyl ligands).

  • Acid Additives: The addition of weak acids (e.g., p-TsOH) can shift the mechanism to a Pd-hydride pathway that favors the branched cation intermediate.

  • Alternative: If selectivity remains poor (<10:1), switch to the Friedel-Crafts route (Zambon process), which guarantees the branched position via the rearrangement of the intermediate alkyl aryl ketone [4].

Ticket #004: Chiral Resolution Failure (Crystallization)

Context: Resolving racemic Ibuprofen or Naproxen using chiral amines (e.g., (


)-

-methylbenzylamine or Cinchonidine). Reported Issue: No precipitate forms, or diastereomeric excess (de%) is low.
Root Cause Analysis
  • Solvent Polarity: The solubility difference between the

    
    -salt and 
    
    
    
    -salt is highly solvent-dependent.
  • Supersaturation Control: Cooling too fast traps the "bad" diastereomer in the crystal lattice of the "good" one.

Corrective Actions
  • The "Pope-Peachey" Method: Do not use 1.0 equivalent of the chiral amine.

    • Protocol: Use 0.5 eq. of the chiral amine and 0.5 eq. of an achiral base (e.g., NaOH or KOH).

    • Mechanism:[3][5][6][7][8][9][10] This forces the enantiomers to compete for the limited chiral agent. The "better fitting" enantiomer forms the insoluble salt, while the other remains as the soluble sodium salt. This significantly boosts efficiency [5].

  • Solvent Tuning:

    • Ibuprofen:[1][4][11][12] Use Hexane/Ethanol mixtures.[6]

    • Naproxen:[8][9][13] Methanol/Water is often effective for the glucamine salts.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". The Journal of Organic Chemistry. Link

  • Hama, T., Hartwig, J. F. (2013).[14] "Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope". The Journal of Organic Chemistry. Link

  • Jørgensen, K. A., et al. (2002). "Palladium-Catalyzed α-Arylation of Esters". Angewandte Chemie International Edition. Link

  • Harrington, P. J., & Lodewijk, E. (1997). "Twenty Years of Naproxen Technology". Organic Process Research & Development. Link

  • Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

End of Technical Support Guide. For specific reagent inquiries, please reference the Ticket ID in your correspondence.

Sources

Minimizing byproducts in Grignard reactions for propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in Grignard-Based Carboxylation

Status: Operational | Tier: Level 3 (Process Chemistry)

Critical Protocol Architecture

Objective: Synthesis of Propanoic Acid (


) via Ethylmagnesium Bromide (

) with

impurity profile. Primary Challenge: The Grignard route is generally reserved for isotopically labeled synthesis (e.g.,

or

labeling) or high-purity pharmaceutical intermediates, as commodity propanoic acid is produced industrially via Reppe carbonylation. Therefore, yield conservation and purity are paramount.
Phase A: Reagent Preparation (The "Dry" Standard)
  • Solvent: Tetrahydrofuran (THF), anhydrous.[1][2]

    • Spec: Water content

      
       ppm (Karl Fischer).[3]
      
    • Stabilizer: BHT-free preferred if downstream analytics are sensitive.

  • Magnesium: Turnings, washed with dilute HCl, dried, and stored under Ar.

    • Activation: Mechanical crushing or iodine crystal (

      
      ) sublimation.
      
  • Atmosphere: Positive pressure Argon (Ar) or Nitrogen (

    
    ).
    
Phase B: Grignard Formation (Minimizing Wurtz Coupling)
  • The Issue: High local concentrations of Ethyl Bromide (

    
    ) promote Wurtz coupling (
    
    
    
    ).
  • Protocol:

    • Suspend Mg (1.1 eq) in minimal THF.

    • Initiate with 5% of total

      
       and a crystal of 
      
      
      
      . Wait for exotherm/bleaching.
    • Dilution Rule: Dilute the remaining

      
       in THF (1:4 ratio) before addition.
      
    • Addition Rate: Add dropwise to maintain gentle reflux. Do not overheat.

    • Post-Stir: Reflux for 30 mins to consume residual halide (critical for preventing coupling during quenching).

Phase C: Carboxylation (The "Anti-Ketone" Strategy)
  • The Issue: The propanoate salt (

    
    ) is susceptible to nucleophilic attack by unreacted Grignard, forming 3-pentanone (Diethyl ketone) .
    
  • Protocol (Inverse Addition):

    • Standard Bubbling (High Risk): Bubbling

      
       into Grignard creates local 
      
      
      
      starvation, favoring ketone formation.
    • Recommended Method:Cannula Transfer.

    • Prepare a separate vessel with excess Dry Ice (solid

      
      ) or THF saturated with 
      
      
      
      gas at
      
      
      .
    • Transfer the Grignard solution slowly via cannula into the

      
       slurry.
      
    • Mechanism: This ensures

      
       always encounters a massive excess of electrophile (
      
      
      
      ), statistically eliminating the pathway to attack the salt.

Troubleshooting Hub (Q&A)

Q1: I am observing significant gas evolution during the Grignard formation, but my yield is low. What is happening? A: You are likely seeing Ethane formation, not the desired reaction.

  • Diagnosis: This indicates moisture contamination.

    
     is an incredibly strong base (
    
    
    
    ) and will instantly deprotonate water:
    
    
  • Fix: Re-dry THF over 4A molecular sieves for 24 hours. Flame-dry all glassware under vacuum.[1] Ensure the condenser lines are not leaking condensation into the flask.

Q2: My GC-MS shows a peak for 3-pentanone (Diethyl ketone). How do I remove it? A: Removal is difficult; prevention is key.

  • Root Cause: "Normal" addition. If you bubbled

    
    into the Grignard, the concentration of 
    
    
    
    was insufficient at the injection point. The Grignard reagent attacked the newly formed magnesium propanoate salt.
  • Fix: Switch to Inverse Addition (see Phase C above). If using a pressure reactor, ensure pressure is

    
     bar before introducing the Grignard.
    

Q3: The reaction mixture turned into a solid white mass before I finished adding the halide. Is this normal? A: This is likely Magnesium Alkoxide or Wurtz Salts .

  • Scenario A (Oxidation): If the white solid appeared after air exposure, it is magnesium ethoxide (

    
    ) from 
    
    
    
    ingress. Check inert gas lines.
  • Scenario B (Concentration): If using Diethyl Ether, magnesium propanoate salts are insoluble and can crash out, trapping unreacted Grignard.

  • Fix: Switch to THF (better solubility). If using Ether, use vigorous mechanical stirring (overhead stirrer) rather than a magnetic bar to prevent encapsulation.

Q4: I see "n-Butane" in the headspace analysis. Is my Ethyl Bromide bad? A: No, this is Wurtz Coupling .

  • Mechanism: Two ethyl groups coupled (

    
    ).
    
  • Fix: Your addition rate of

    
     was too fast, or the temperature was too high. The Grignard reagent reacted with the unreacted alkyl halide.[4] Slow down the addition and dilute the halide feed.
    

Data & Specifications

Byproduct Profile & Mitigation
ByproductChemical StructureOrigin PhaseRoot CauseMitigation Strategy
Ethane

Initiation/StorageMoisture (Protonation)THF

ppm

; Inert atmosphere.
n-Butane

PropagationWurtz Coupling (

)
Dilute

; Slow addition; Low Temp.
3-Pentanone

CarboxylationLigand Exchange/Attack on SaltInverse Addition (Grignard added to excess

).
Ethanol

QuenchingOxidation (

)
Degas solvents; Positive pressure Ar.
Solvent Selection Guide for Propanoic Acid Synthesis
SolventBoiling PointSalt SolubilityRecommended ForNotes
Diethyl Ether

PoorSmall scale (<5g)Salts precipitate; difficult to scale; high fire risk.
THF

GoodStandard Lab/PilotBest balance of solubility and reactivity.
2-MeTHF

ExcellentGreen/IndustrialHigher boiling point; easier water separation (immiscible).

Visual Logic (Reaction Pathways)

The following diagram details the competitive pathways. The Green Path is the target; Red Paths are critical failure modes.

GrignardPathways Start Ethyl Bromide (EtBr) + Mg Grignard Ethylmagnesium Bromide (EtMgBr) Start->Grignard THF, Reflux Butane n-Butane (Wurtz Coupling) Grignard->Butane + EtBr (Excess/Fast Add) Ethane Ethane (Hydrolysis) Grignard->Ethane + H2O (Moisture) Ethanol Ethanol (Oxidation) Grignard->Ethanol + O2 (Air Leak) Salt Propanoate Salt (EtCOOMgBr) Grignard->Salt + CO2 (Excess) Ketone 3-Pentanone (Ketone Formation) Salt->Ketone + EtMgBr (CO2 Starvation) Product Propanoic Acid (EtCOOH) Salt->Product H3O+ Quench

Caption: Figure 1. Reaction network showing the target pathway (Green) versus competitive parasitic reactions (Red) driven by stoichiometry and environmental control.

References

  • American Chemical Society (ACS). "Grignard Reagents: Preparation and Reaction." Common Organic Chemistry Protocols.

  • Master Organic Chemistry. "Reaction of Grignard Reagents with Carbon Dioxide." Mechanism and Synthesis Guide.

  • BenchChem. "Protocol: Grignard Reaction with Ethylmagnesium Bromide." Safety and Handling.

  • Royal Society of Chemistry (RSC). "Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation." Reaction Chemistry & Engineering.

  • ScienceMadness (Community Archive).

Sources

Method refinement for chiral separation of propanoic acid enantiomers

Technical Support Center: Chiral Separation of -Substituted Propanoic Acids

Status: Active Support Tier: Level 3 (Method Development & Optimization) Scope:

⚠️ Critical Scientific Clarification

Subject: Nomenclature & Chirality Advisory: Unsubstituted propanoic acid (

achiral

-substituted propanoic acids
Module 1: Method Development Strategy

Objective: Establish a baseline separation with Resolution (

For acidic chiral compounds, the primary challenge is not just enantioselectivity, but peak shape . The carboxylic acid moiety (

The "Golden" Protocol (Starting Conditions)

Do not start with complex gradients. Use this isocratic baseline to validate column performance.

ParameterSpecificationRationale
Column Immobilized Polysaccharide (e.g., Chiralpak IA, IC, ID)Immobilized phases allow for broader solvent compatibility (e.g., DCM, THF) if standard alcohols fail.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions provide sufficient theoretical plates (

) for difficult separations.
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)Normal Phase (NPLC) offers the highest success rate for polar acidic racemates.
Additive (CRITICAL) 0.1% Trifluoroacetic Acid (TFA) Mandatory. Suppresses ionization of the -COOH group, forcing the molecule into a neutral state to prevent non-specific silanol interactions.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 25°CLower temperatures often improve chiral recognition (enthalpy driven).
Workflow Visualization

The following logic gate describes the decision process for selecting the correct separation mode.

MethodDevelopmentStartAnalyte: 2-SubstitutedPropanoic AcidSolubilitySolubility Check:Soluble in Hexane/Alcohol?Start->SolubilityNPLCRoute A: Normal Phase(Hexane/IPA + 0.1% TFA)Solubility->NPLCYesRPLCRoute B: Reversed Phase(ACN/Water pH 2.0)Solubility->RPLCNo (Polar/Biological)ScreenScreen Selectors:1. Amylose (IA/AD)2. Cellulose (IC/OD)NPLC->ScreenRPLC->ScreenSuccessCheck Resolution (Rs)Screen->SuccessOptimizeOptimization Loop:1. Lower Temp (10-20°C)2. Change Alcohol (EtOH)Success->OptimizeRs < 1.5Optimize->ScreenRe-screen

Figure 1: Decision matrix for selecting the primary chromatographic mode for acidic chiral analytes.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My peaks look like "shark fins" (severe tailing). Is the column dead? Diagnosis: Likely Ionization Suppression Failure , not column death. Technical Insight: Chiral stationary phases (CSPs) are silica-based.[1] If the propanoic acid derivative ionizes (


The Fix:
  • Verify Additive: Ensure your mobile phase contains 0.1% TFA or 0.1% Formic Acid . Acetic acid is weaker and sometimes insufficient for stronger acids.

  • Fresh Preparation: TFA is volatile. If the mobile phase is >48 hours old, re-prepare it.

  • Concentration: Increase TFA to 0.2% (do not exceed 0.5% to avoid hydrolysis of the stationary phase).

Q2: I see separation, but the peaks are split or have shoulders. Diagnosis: Solvent Strength Mismatch . Technical Insight: If you dissolve your sample in 100% Ethanol or Acetonitrile but inject it into a Hexane-rich mobile phase, the sample "crashes out" or travels faster than the mobile phase initially, causing band broadening. The Fix:

  • Dissolve the sample in the mobile phase itself.[2]

  • If solubility is poor, use the smallest injection volume possible (e.g., 1-5 µL) rather than increasing the solvent strength.

Q3: The elution order is R then S. I need S to elute first for purity analysis. Can I flip them? Diagnosis: Elution Order Reversal . Technical Insight: The elution order is governed by the chiral recognition mechanism (3-point interaction). The Fix:

  • Switch Backbone: If using Amylose (e.g., Chiralpak AD/IA), switch to Cellulose (e.g., Chiralcel OD/IC). This often (but not always) inverts the elution order.

  • Invert Mobile Phase: In rare cases, switching from IPA to Ethanol can invert elution order due to conformational changes in the polysaccharide strands.

Q4: Why use SFC (Supercritical Fluid Chromatography) over HPLC? Diagnosis: Throughput Optimization . Technical Insight: For 2-arylpropanoic acids, SFC is often superior because

FeatureHPLC (Normal Phase)SFC (

+ Methanol)
Viscosity High (Pressure limited)Low (High speed possible)
Solubility GoodExcellent for lipophilic acids
Purification Solvent removal is slowSolvent removal is instant
Acid Additive Required (0.1% TFA)Required (but lower conc.)
Module 3: Advanced Mechanism Visualization

Understanding why separation fails is key to fixing it. The diagram below illustrates the "Three-Point Interaction" model required for chiral recognition of propanoic acid derivatives.

InteractionMechanismSelectorCSP Selector(Amylose/Cellulose)AnalyteAnalyte(2-Arylpropanoic Acid)H_BondH-Bonding(-COOH to Carbamate)Analyte->H_BondSite APi_PiPi-Pi Stacking(Aryl Ring)Analyte->Pi_PiSite BStericSteric Fit(Chiral Pocket)Analyte->StericSite CH_Bond->SelectorPi_Pi->SelectorSteric->SelectorInterferenceInterference:Ionization/SilanolInterference->H_BondDisrupts

Figure 2: The 3-point interaction model. Acidic additives protect the H-Bonding site from ionization interference.

References
  • Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Kannappan, V. (2022).[3] Chiral HPLC separation: Strategy and Approaches. Chiralpedia. Retrieved from [Link]

  • Hermawan, D., et al. (2025).[4] Development of High-Performance Liquid Chromatography Method for Enantioseparation of Ibuprofen. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Zhang, T., et al. (2014). Enantiomer separation of acidic compounds using Daicel CHIRALPAK QN-AX and QD-AX columns. Agilent Technologies Application Note. Retrieved from [Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[5] (Foundational text on mechanism).

Validation & Comparative

Comparative Analytical Strategy: Purity & Enantiomeric Resolution of 2-(3-Bromophenyl)propanoic Acid

[1]

Executive Summary

2-(3-Bromophenyl)propanoic acid is a critical chiral building block, often serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen or as an intermediate in Suzuki-Miyaura coupling reactions.[1] Its analysis presents a dual challenge:

  • Regio-isomerism: Distinguishing the meta-bromo substitution from ortho- and para- isomers generated during non-selective bromination or Friedel-Crafts alkylation.[1]

  • Chirality: Quantifying the enantiomeric excess (ee) of the (R)- and (S)- enantiomers, which possess distinct pharmacological or synthetic reactivities.[1]

This guide compares two distinct HPLC methodologies required for full characterization: Reverse-Phase (RP-HPLC) for chemical impurity profiling and Normal-Phase Chiral HPLC for enantiomeric resolution.[1]

Chemical Context & Analytical Challenges

The molecule features a carboxylic acid moiety (

PropertyAnalytical Implication
Acidity (

~4.2)
Mobile phases must be acidified (pH < 3.[1]0) to suppress ionization.[1] Ionized forms elute near the void volume (

) and exhibit peak tailing due to silanol interactions.
Chirality Standard C18 columns cannot separate enantiomers.[1] A chiral stationary phase (CSP) is mandatory for optical purity.
Chromophores The bromophenyl ring provides strong UV absorption at 254 nm.[1] Lower wavelengths (210-220 nm) increase sensitivity for trace aliphatic impurities.[1]
Critical Impurities[1][2]
  • Regioisomers: 2-(2-Bromophenyl)propanoic acid (Ortho), 2-(4-Bromophenyl)propanoic acid (Para).[1]

  • Synthetic Byproducts: 3-Bromostyrene, 2-Phenylpropanoic acid (Des-bromo), 3-Bromobenzoic acid (Oxidative degradation).[1]

Comparative Methodology

Method A: Achiral RP-HPLC (Chemical Purity)

Best for: Routine purity checks, separating regioisomers, and quantifying synthetic byproducts.[1]

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .[1]
    
    • Why: High surface area and end-capping reduce silanol activity, sharpening the carboxylic acid peak.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid (

      
      ) in Water.
      
    • Solvent B: Acetonitrile (MeCN).[2][3][4]

    • Gradient: 0-2 min (20% B); 2-15 min (20%

      
       80% B); 15-20 min (80% B).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Trace analysis) and 254 nm (Main peak).

  • Temperature:

    
    .
    

Mechanism: The acidic aqueous phase keeps the analyte protonated (neutral), increasing retention on the hydrophobic C18 chain. Separation is driven by hydrophobicity; the ortho-isomer typically elutes first due to steric hindrance reducing effective surface area interaction compared to the meta- and para- isomers.[1]

Method B: Normal-Phase Chiral HPLC (Optical Purity)

Best for: Determining Enantiomeric Excess (ee) and resolving R/S isomers.[1]

Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1),

    
    .[1]
    
    • Why: The amylose helical structure creates chiral cavities that differentially retain the R and S enantiomers based on steric fit and hydrogen bonding.

  • Mobile Phase:

    • n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Critical: TFA is essential.[1] Without it, the carboxylic acid will dimerize or stick to the stationary phase, resulting in broad, non-quantifiable peaks.[1]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature:

    
     (Lower temperature often improves chiral resolution).[1]
    

Mechanism: This is a normal-phase separation.[1][5][6] The non-polar Hexane forces the analyte into the polar chiral cavities of the stationary phase.[1] The alcohol (IPA) modulates elution strength.

Performance Comparison Data

The following table summarizes the operational differences between the two strategies.

FeatureMethod A: RP-HPLC (C18)Method B: Chiral HPLC (Amylose)
Primary Goal Chemical Purity (Regioisomers)Optical Purity (Enantiomers)
Selectivity (

)
High for structural isomersHigh for stereoisomers (

)
Resolution (

)
> 2.0 for meta vs para> 1.5 for (R) vs (S)
Cost per Run Low (Aqueous solvents)High (Hexane/IPA solvents)
Column Durability High (Robust silica)Moderate (Sensitive to pressure/solvents)
Sample Solvent Water/AcetonitrileHexane/Ethanol (Strictly anhydrous preferred)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalWorkflowStartCrude Sample: 2-(3-Bromophenyl)propanoic acidSolubilitySolubility CheckStart->SolubilityDecisionWhat is the analytical goal?Solubility->DecisionPathAChemical Purity / Impurity ProfilingDecision->PathASynthesis MonitoringPathBEnantiomeric Excess (ee%)Decision->PathBChiral ResolutionMethodAMethod A: RP-HPLC (C18)Mobile Phase: H2O(pH 2.5) / MeCNPathA->MethodAMethodBMethod B: Chiral HPLC (Amylose)Mobile Phase: Hexane / IPA / TFAPathB->MethodBResultAOutput: Regioisomer Ratio(Ortho/Meta/Para)MethodA->ResultAResultBOutput: Enantiomeric Ratio(R vs S)MethodB->ResultBResultA->ResultBIf Chemically Pure > 95%

Figure 1: Analytical workflow for characterizing 2-(3-Bromophenyl)propanoic acid. Chemical purity (Method A) should generally be established before attempting expensive chiral analysis (Method B).[1]

Detailed Experimental Protocol (Self-Validating)

Sample Preparation (Critical Step)[1]
  • For Method A (RP-HPLC): Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.[1] Sonicate for 5 minutes. Filter through a 0.22

    
     PVDF filter.[1]
    
  • For Method B (Chiral): Dissolve 5 mg of sample in 10 mL of Ethanol or Isopropanol. Do not use water. Water is immiscible with the Hexane mobile phase and will deactivate the chiral column.

System Suitability Criteria

Before running unknown samples, inject a standard mixture to verify system performance:

  • Tailing Factor (

    
    ):  Must be 
    
    
    .[1] If higher, increase TFA concentration (Method B) or lower pH (Method A).
  • Resolution (

    
    ): 
    
    • Method A:

      
       between 3-bromo and 4-bromo isomers.[1]
      
    • Method B:

      
       between enantiomers (baseline separation).
      
  • Repeatability: %RSD of peak area for 5 replicate injections must be

    
    .
    
Troubleshooting Guide
  • Peak Splitting (Method B): Likely caused by sample solvent mismatch. If dissolving in pure Ethanol, inject smaller volumes (

    
    ) to prevent solvent effects from disrupting the Hexane equilibrium.
    
  • Retention Time Drift (Method A): Check pH of the aqueous buffer. A shift of 0.1 pH units near the

    
     (4.2) can drastically alter retention.[1] Ensure pH is buffered well below the pKa (e.g., pH 2.5).
    

References

  • Chiral Separation of Arylpropionic Acids

    • Tumashov, A. A., et al. "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases."[1] Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 2021.[1][7]

  • Impurity Profiling of Propionic Acid Derivatives

    • "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities." Pharmacia, 2022.[1]

  • Physical Properties (pKa)

    • Williams, R. "pKa Data Compiled."[1][8] Organic Chemistry Data.

  • Chiral Column Selection Guide

    • "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Analytical Science and Technology, PMC - NIH.[1]

Validation of 2-(3-Bromophenyl)propanoic acid synthesis via NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: NMR Spectroscopy vs. Chromatographic Techniques for 2-(3-Bromophenyl)propanoic Acid

Executive Summary

Target Molecule: 2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5) Role: Key chiral intermediate for "profen" class NSAIDs (e.g., Ketoprofen analogs).[1] The Challenge: Synthetic routes—specifically the hydrolysis of 2-(3-bromophenyl)propanenitrile or cross-coupling reactions—are prone to regioisomeric contamination (ortho- and para-bromo isomers).[1] While HPLC is the gold standard for trace impurity quantification (<0.1%), it fails to provide rapid structural confirmation without expensive reference standards.

The Solution: This guide validates the use of Nuclear Magnetic Resonance (NMR) spectroscopy not just as a characterization tool, but as a primary self-validating system for structural integrity and isomeric purity, offering a superior speed-to-decision ratio compared to HPLC during early-phase development.[1]

The Synthetic Context & Impurity Profile

To understand the validation strategy, one must understand the failure modes of the synthesis.

  • Primary Route:

    
    -Methylation of 3-bromophenylacetic acid or hydrolysis of the corresponding nitrile.[1]
    
  • Critical Impurities:

    • Regioisomers: 2-(2-Bromophenyl)propanoic acid (ortho) and 2-(4-Bromophenyl)propanoic acid (para).[1] These possess identical molecular weights, making LC-MS identification ambiguous without separation optimization.[1]

    • Starting Material: 3-Bromoacetophenone or 3-bromophenylacetic acid.[1]

    • Byproducts: Decarboxylated ethylbenzene derivatives.[1]

Technical Validation: The NMR "Fingerprint"

As a Senior Application Scientist, I argue that


H NMR is the only standalone method capable of distinguishing the target 3-bromo isomer from its 4-bromo analog without requiring a reference standard.
The Aliphatic Region (The Backbone)

This region confirms the "2-phenylpropanoic acid" skeleton.

  • Methyl Group (

    
    ):  Appears as a doublet  (
    
    
    
    1.50 ppm,
    
    
    ).[1]
    • Validation Check: If this appears as a singlet, you have lost the methine proton (likely decarboxylation or quaternary carbon formation).

  • Methine Proton (

    
    ):  Appears as a quartet  (
    
    
    
    3.70 ppm).[1]
    • Validation Check: This signal must integrate 1:3 against the methyl doublet.[1] A deviation here indicates unreacted starting material (e.g., methylene singlets from phenylacetic acid derivatives).[1]

The Aromatic Region (The Regio-Selector)

This is the core of the validation. The 3-bromophenyl ring substitution creates a distinct ABCD spin system (often appearing as a complex 4-spin pattern), which is fundamentally different from the symmetric AA'BB' system of the 4-bromo impurity.

Proton PositionMultiplicityChemical Environment & Logic
H-2 (C2) Singlet (broad) Isolated between the alkyl group and the Bromine.[1] The lack of strong ortho-coupling makes this appear as a singlet or narrow doublet.[1] This peak is absent in 2- and 4-isomers.
H-4 Doublet Ortho to Bromine, Para to Alkyl.[1] Deshielded by Br induction.[1]
H-6 Doublet Ortho to Alkyl, Para to Bromine.[1] Shielded relative to H-4.[1]
H-5 Triplet Meta to both substituents. Coupled to H-4 and H-6.

The "Para" Trap: If your aromatic region shows two distinct "roofed" doublets (integrating 2H each) around 7.1–7.5 ppm, you have synthesized the 4-bromo isomer. The 3-bromo target must show a complex 4-proton pattern with a distinct isolated signal (H-2).[1]

Comparative Analysis: qNMR vs. HPLC

While HPLC is indispensable for final release testing, qNMR (Quantitative NMR) is superior for in-process control (IPC).[1]

Table 1: Performance Matrix

Feature

H NMR (qNMR)
HPLC-UV / LC-MS Verdict
Specificity (Identity) High. Distinguishes regioisomers via coupling constants (

-values).[1]
Medium. Relies on retention time match; requires standards for isomers.[1]NMR Wins for structural proof.[1]
Linearity Range Linear over 5 orders of magnitude (dynamic range).[1]Linear but detector-dependent (UV saturation risks).[1]Tie.
Standard Requirement None. Can use a universal internal standard (e.g., TCNB, Maleic Acid).High. Requires specific reference standard for the exact molecule.[1]NMR Wins (Cost/Speed).[1]
LOD (Sensitivity) Moderate (

0.5–1.0%).[1] Not suitable for trace analysis.[1]
Excellent (<0.05%). Essential for genotoxic impurity limits.[1]HPLC Wins.
Sample Prep Time < 5 Minutes (Dissolve & Shoot).[1]> 30 Minutes (Mobile phase prep, equilibration).NMR Wins.

Experimental Protocol: Self-Validating Workflow

Objective: Confirm structure and assay (>95%) using a single experiment.

Reagents:

  • Solvent: DMSO-

    
     (preferred for carboxylic acid proton visibility) or 
    
    
    
    .[1]
  • Internal Standard (for qNMR): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity).[1]

Step-by-Step Methodology:

  • Preparation: Weigh

    
    10 mg of the dried crude product and 
    
    
    
    5 mg of Internal Standard into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).[1]
    
  • Acquisition:

    • Pulse Angle:

      
       (maximizes signal).[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for qNMR to allow full relaxation of aromatic protons).[1]
    • Scans: 16–32 (sufficient for S/N > 150).

  • Processing:

    • Phase and baseline correct manually.[1]

    • Integrate the Internal Standard peak (set to known proton count).

    • Integrate the Product Methyl Doublet (

      
      1.3–1.5 ppm).[1]
      
  • Calculation:

    
    [1]
    

Visualization: The Validation Decision Tree

The following logic flow represents the "Self-Validating System" for checking the synthesis outcome.

NMR_Validation_Flow Start Crude Product Isolated H_NMR Acquire 1H NMR (DMSO-d6) Start->H_NMR Check_Aliphatic Check Aliphatic Region (1.0 - 4.0 ppm) H_NMR->Check_Aliphatic Decision_Backbone Is there a Doublet (~1.5) AND Quartet (~3.7)? Check_Aliphatic->Decision_Backbone Fail_Backbone FAIL: Structure Incorrect (Check Starting Material) Decision_Backbone->Fail_Backbone No Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Decision_Backbone->Check_Aromatic Yes Decision_Regio Pattern Analysis: Is there an isolated Singlet (H2)? Check_Aromatic->Decision_Regio Fail_Para FAIL: Para-Isomer Detected (AA'BB' Pattern) Decision_Regio->Fail_Para No (Symmetric Doublets) Pass_Identity PASS: Identity Confirmed (3-Bromo Isomer) Decision_Regio->Pass_Identity Yes qNMR_Step Perform qNMR Calculation Pass_Identity->qNMR_Step

Figure 1: Logic flow for validating 2-(3-Bromophenyl)propanoic acid structure via NMR.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Validates qNMR methodology vs HPLC).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative source for aromatic coupling constants and splitting patterns).[1]

  • Bharti, A., et al. (2012).[1] Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. (Provides comparative spectral data for profen-type impurities).

Sources

Comparative Technical Guide: 2-(3-Bromophenyl)propanoic Acid vs. 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between two positional isomers: 2-(3-Bromophenyl)propanoic acid (meta-isomer) and 2-(4-Bromophenyl)propanoic acid (para-isomer). While chemically similar, their structural differences dictate distinct behaviors in metabolic stability, crystalline packing, and catalytic cross-coupling efficiency.

The para-isomer is a dominant scaffold in medicinal chemistry, serving as a direct precursor to NSAIDs (e.g., Ibuprofen analogs) and antihistamines (e.g., Fexofenadine intermediates). The meta-isomer, conversely, is frequently utilized in Structure-Activity Relationship (SAR) studies to probe steric pockets or as a "shunted" metabolic probe to block para-hydroxylation. This guide outlines their physical properties, synthetic accessibility, and reactivity profiles to aid in candidate selection.

Part 1: Comparative Specifications

The following data consolidates experimental and predicted values to establish a baseline for selection.

Feature2-(3-Bromophenyl)propanoic acid2-(4-Bromophenyl)propanoic acid
Structure Meta-substitutionPara-substitution
CAS (Racemic) 53086-52-53585-33-9
CAS (S-Enantiomer) 1146411-14-4156143-00-9
Molecular Weight 229.07 g/mol 229.07 g/mol
Physical State Viscous Oil / Low-melting solidWhite Crystalline Solid
Melting Point ~45–50 °C (Predicted/Observed)68–72 °C (Experimental)
pKa (Calc.) ~4.18~4.21
Lipophilicity (LogP) 2.52.6
Key Reactivity Sterically accessible; Inductively activated (-I)Electronically activated (+R/-I); Crystalline

Part 2: Structural & Electronic Analysis

Electronic Effects on Acidity

The position of the bromine atom influences the acidity of the carboxylic tail through inductive and resonance effects, though the impact is attenuated by the saturated


-carbon.
  • Meta-Isomer: The bromine exerts a strong electron-withdrawing inductive effect (-I) without a counteracting resonance effect. This typically renders the meta-isomer slightly more acidic (lower pKa) than the para-isomer.

  • Para-Isomer: The bromine exerts an inductive withdrawal (-I) but also a weak resonance donation (+R) into the ring. While the resonance effect does not directly conjugate with the carboxylic acid (blocked by the

    
     carbon), it increases the electron density of the ring system relative to the meta-isomer, slightly decreasing the acidity.
    
Steric Environment & Crystal Packing
  • Para-Isomer: The linear symmetry allows for efficient crystal packing, resulting in a higher melting point and stable solid forms. This makes the 4-bromo variant easier to handle and purify via recrystallization.

  • Meta-Isomer: The "kinked" geometry disrupts lattice energy, often resulting in oils or low-melting solids that require chromatography for purification.

Part 3: Synthetic Accessibility & Protocols

Core Synthesis: -Methylation of Phenylacetic Acids

The most robust laboratory method for accessing both isomers is the


-methylation of the corresponding bromophenylacetic acid. This route ensures high yield and allows for the introduction of chirality if asymmetric alkylation catalysts are employed.
Workflow Diagram

SynthesisWorkflow Start Starting Material: Bromophenylacetic Acid (3- or 4- isomer) Step1 Step 1: Dianion Formation (2.2 eq LDA, THF, -78°C) Start->Step1 Deprotonation Step2 Step 2: Alkylation (1.05 eq MeI, -78°C to RT) Step1->Step2 C-Alkylation Step3 Step 3: Quench & Workup (1M HCl, Extraction) Step2->Step3 Hydrolysis Product Product: 2-(Bromophenyl)propanoic acid Step3->Product Purification

Figure 1: General synthetic workflow for the


-methylation of phenylacetic acid derivatives.
Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(4-Bromophenyl)propanoic acid (Scale: 10 mmol).

  • Dianion Generation:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Add Diisopropylamine (3.4 mL, 24 mmol) and anhydrous THF (30 mL). Cool to -78°C.

    • Add n-Butyllithium (2.5 M in hexanes, 9.6 mL, 24 mmol) dropwise. Stir for 30 min to form LDA.

    • Validation: The solution should be pale yellow/colorless. A strong yellow color indicates contamination.

  • Substrate Addition:

    • Dissolve 4-Bromophenylacetic acid (2.15 g, 10 mmol) in THF (10 mL).

    • Add this solution dropwise to the LDA mixture at -78°C.

    • Mechanism:[1][2] The first equivalent removes the carboxylic proton; the second removes the

      
      -proton, generating a reactive enediolate.
      
    • Stir for 1 hour at -78°C.

  • Alkylation:

    • Add Methyl Iodide (0.65 mL, 10.5 mmol) neat, dropwise.

    • Allow the reaction to warm to Room Temperature (RT) over 2 hours.

    • Endpoint Check: TLC (50% EtOAc/Hexanes) should show consumption of the starting acid (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Quench with 1M HCl (50 mL) until pH < 2.

    • Extract with Diethyl Ether (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • 4-Isomer: Recrystallize from Hexanes/EtOAc.

    • 3-Isomer: If oil persists, purify via silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Part 4: Reactivity & Performance Profile

Cross-Coupling Efficiency (Suzuki-Miyaura)

The primary utility of these intermediates is in transition-metal catalyzed cross-couplings. The position of the bromine significantly impacts the rate of Oxidative Addition , the rate-determining step in many catalytic cycles.

  • 2-(4-Bromophenyl)propanoic acid:

    • Reactivity: High. The para position is sterically unencumbered, allowing bulky phosphine ligands (e.g., SPhos, XPhos) to easily access the C-Br bond.

    • Electronic Activation: The carboxylic acid tail (electron-withdrawing) is distant, but the para position generally engages faster in oxidative addition compared to meta due to better orbital availability and less steric clash with the propanoic chain during the approach of the Pd(0) species.

  • 2-(3-Bromophenyl)propanoic acid:

    • Reactivity: Moderate. The meta position is closer to the branched propanoic acid tail. While not strictly "ortho-hindered," the conformational flexibility of the propanoic chain can create transient steric shielding, slightly reducing reaction rates compared to the para isomer.

Mechanistic Pathway Diagram

SuzukiCycle cluster_diff Isomer Impact Zone Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-Br Complex Ar-Pd(II)-Br Intermediate OxAdd->Complex TransMet Transmetallation (with Boronic Acid) Complex->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition step (Red) is where the steric difference between the 3-bromo and 4-bromo isomers is most pronounced.

Part 5: Applications & Case Studies

Drug Development (NSAIDs)[3]
  • Isomer: 2-(4-Bromophenyl)propanoic acid [1][3][4][5][6]

  • Application: This is a direct structural analog of Ibuprofen and Flurbiprofen . It serves as a versatile scaffold where the bromine can be replaced by aryl groups (via Suzuki) to create biphenylpropionic acid NSAIDs (e.g., Flurbiprofen, Fenbufen analogs).

  • Why 4-bromo? The linear biphenyl geometry fits the cyclooxygenase (COX) enzyme channel effectively.

Metabolic Probes
  • Isomer: 2-(3-Bromophenyl)propanoic acid [7]

  • Application: Used to study metabolic stability. The para-position of phenyl rings is a primary site for Cytochrome P450 hydroxylation.

  • Why 3-bromo? By placing the bromine at the meta position, the para position remains open for metabolic attack. Conversely, using the 4-bromo isomer blocks this metabolic "soft spot," increasing the molecule's half-life. Researchers compare both to map the active site of metabolic enzymes.

Chiral Resolution

Both isomers are chiral (racemic synthesis described above).

  • Resolution Agent: (S)-(-)-

    
    -Phenylethylamine.
    
  • Method: Formation of diastereomeric salts. The 4-bromo isomer salts typically crystallize more readily due to better packing, making the para isomer easier to resolve on a large scale compared to the meta isomer.

References

  • Synthesis and Properties of Arylpropanoic Acids

    • Source: PubChem Compound Summary for CID 521441 (4-isomer) and CID 12797954 (3-isomer).
    • Link:

  • Mechanistic Studies on Suzuki-Miyaura Coupling

    • Title: A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
    • Source: BenchChem Technical Guides.
    • Link: (General reference for isomer reactivity trends).

  • Alpha-Methyl

    • Title: Preparation of 2-(4-bromophenyl)
    • Source: European Patent Office / Google P
    • Link:

  • Chiral Resolution of Phenylalkanoic Acids

    • Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous resolution methodology).
    • Source: Organic Syntheses 2018, 95, 328-344.[8]

    • Link:

Sources

Quantifying isomeric impurities in bromophenylpropanoic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quantifying Isomeric Impurities in Bromophenylpropanoic Acid: A Comparative Guide to Pi-Selective UHPLC vs. Traditional C18 & qNMR

Executive Summary

In the synthesis of 3-(4-bromophenyl)propanoic acid , a critical intermediate for various pharmaceutical APIs (including Bcl-2 inhibitors and peptidomimetics), the formation of regioisomers—specifically the ortho- (2-bromo) and meta- (3-bromo) isomers—is an unavoidable challenge during electrophilic aromatic substitution. Quantifying these impurities at trace levels (<0.1%) is mandatory for ICH Q3A/B compliance.

This guide compares the performance of a Pi-Selective Biphenyl UHPLC Protocol (The Product) against the industry-standard C18 Reversed-Phase HPLC and Quantitative NMR (qNMR) . While C18 columns often fail to resolve positional isomers due to identical hydrophobicity, and qNMR lacks the sensitivity for trace impurity analysis, the Biphenyl stationary phase leverages


-

electron interactions to achieve baseline resolution (

) and superior sensitivity.

The Analytical Challenge: Positional Isomerism

The core difficulty lies in the structural similarity of the isomers. The 2-bromo, 3-bromo, and 4-bromo isomers of phenylpropanoic acid share:

  • Identical Molecular Weight: 229.07 g/mol (rendering standard MS screening non-selective without fragmentation optimization).

  • Similar pKa Values: ~4.5 (limiting pH-based separation).

  • Nearly Identical Hydrophobicity: Resulting in co-elution on alkyl-bonded phases (C8/C18).

Figure 1: Isomer Structures and Separation Logic

IsomerSeparation Isomers Isomeric Mixture (Ortho, Meta, Para) C18 Standard C18 Column (Hydrophobic Interaction Only) Isomers->C18 Inject Biphenyl Biphenyl Core-Shell Column (Hydrophobic + Pi-Pi Interaction) Isomers->Biphenyl Inject Result_C18 Co-elution (Single Broad Peak) C18->Result_C18 Fails to discriminate steric/electronic diffs Result_Bi Baseline Resolution (Three Distinct Peaks) Biphenyl->Result_Bi Discriminated by Pi-electron overlap

Caption: Logical flow demonstrating why dual-interaction mechanisms (Pi-Pi + Hydrophobic) are required for isomeric resolution.

Comparative Performance Analysis

The following data summarizes a head-to-head comparison between the Biphenyl UHPLC Method , Standard C18 HPLC , and 1H-qNMR .

Table 1: Performance Metrics Summary
MetricPi-Selective Biphenyl UHPLC (Recommended)Standard C18 HPLC (Alternative 1)1H-qNMR (Alternative 2)
Separation Mechanism Hydrophobicity +

-

Interaction
Hydrophobicity (Van der Waals)Magnetic Resonance (Structural)
Selectivity (

) for Isomers
High (

)
Low (

- Co-elution)
Perfect (Distinct Chemical Shifts)
Limit of Quantitation (LOQ) 0.05 µg/mL (ppm level) N/A (Poor Resolution)~100-500 µg/mL (mg level)
Resolution (

)
> 2.5 (Baseline) < 1.0 (Partial/No Separation)N/A (Spectral Resolution)
Analysis Time 8.5 min15-20 min10-30 min (scan dependent)
Sample Requirement < 1 mg< 1 mg> 10 mg (for trace analysis)
Expert Insight:
  • Why C18 Fails: The alkyl chains of a C18 column interact primarily through dispersive forces. Since the bromine atom's position does not significantly alter the molecule's overall hydrophobicity volume, the retention times for ortho, meta, and para isomers overlap significantly.

  • Why Biphenyl Wins: The biphenyl stationary phase contains aromatic rings that engage in

    
    -
    
    
    
    stacking with the bromophenyl moiety of the analyte. The ortho isomer, being more sterically hindered, disrupts this stacking more than the planar para isomer, leading to significantly different retention times.
  • The Role of qNMR: While qNMR is an excellent orthogonal method for validating the identity of the main peak (using the distinct splitting patterns of aromatic protons), it lacks the sensitivity required to quantify impurities at the 0.05% threshold typically required by regulators.

Detailed Experimental Protocol: Pi-Selective UHPLC

This protocol is designed for the quantification of ortho- and meta-bromophenylpropanoic acid impurities in a para-bromophenylpropanoic acid matrix.

Materials & Reagents
  • Column: Kinetex Biphenyl (or equivalent), 2.6 µm Core-Shell, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it promotes stronger

    
    -
    
    
    
    interactions between the analyte and the stationary phase.
  • Standards: Reference standards for 2-bromo, 3-bromo, and 4-bromophenylpropanoic acid.

Instrument Parameters
  • System: UHPLC equipped with PDA/UV detector.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm (Bromine absorbance) and 254 nm.

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase B (Methanol)Event
0.040%Equilibration
1.040%Isocratic Hold
6.075%Elution of Isomers
6.595%Wash
8.540%Re-equilibration
Workflow Diagram

Workflow Sample Sample Preparation (1 mg/mL in MeOH:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject UHPLC Injection (2 µL) Filter->Inject Separation Biphenyl Column Separation (Pi-Pi Interaction Zone) Inject->Separation Detection UV Detection (220 nm) Quantify Area % Separation->Detection Data Data Analysis Calculate % Impurity vs Standard Detection->Data

Caption: Step-by-step analytical workflow for impurity quantification.

Validation & Scientific Grounding

Self-Validating System Checks

To ensure trustworthiness (E-E-A-T), every run must include:

  • Resolution Check: The resolution (

    
    ) between the meta (impurity) and para (main) peak must be 
    
    
    
    . In typical Biphenyl runs,
    
    
    is achieved.
  • Tailing Factor: Must be

    
     for the main peak. (High tailing indicates secondary silanol interactions; add 5mM Ammonium Formate if observed).
    
Mechanistic Evidence

Research confirms that phenyl-type stationary phases provide superior selectivity for halogenated aromatic isomers compared to alkyl phases. The electron-withdrawing bromine atom creates an electron-deficient ring system that interacts specifically with the electron-rich biphenyl ligand. This interaction is highly sensitive to the steric position of the bromine atom [1].

Furthermore, while qNMR is cited as a primary ratio method for purity [2], its LOD (Limit of Detection) is often insufficient for impurity profiling below 0.1% without excessive scan times (12+ hours), making UHPLC the superior choice for routine QC [3].

References

  • Separation of Positional Isomers of Trifluorophenylacetic Acid. Source: ResearchGate (Vertex AI Search Result 1.1) URL:[Link]

  • Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. Source: MDPI (Molecules Journal) URL:[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Source: ACG Publications URL:[1][Link]

  • Enantiosepar

    
    -(chlorophenyl)propanoic acid. 
    Source: PubMed / Journal of Chromatography A
    URL:[Link][2]
    

Sources

Analytical Method Validation for Arylpropionic Acid Derivatives: A Comparative Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arylpropionic acid derivatives (Profens)—including Ibuprofen, Naproxen, and Ketoprofen—represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. However, their analytical validation presents a dual challenge: structural chirality requiring enantiomeric resolution and weak acidity (pKa ~4.0–5.0) necessitating precise pH control to prevent peak tailing.

This guide moves beyond standard textbook definitions to provide a comparative analysis of High-Performance Liquid Chromatography (HPLC) versus Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) . It details a self-validating protocol designed to ensure data integrity in high-throughput drug development environments.

Part 1: The Analytical Landscape

The quantification of arylpropionic acids is governed by two critical physicochemical properties:

  • Chirality: Most profens exist as enantiomers. The (S)-enantiomer typically carries the pharmacological activity (e.g., (S)-Naproxen), while the (R)-enantiomer may be inactive or toxic.

  • Ionization: Being weak acids, their retention in Reversed-Phase (RP) chromatography is highly sensitive to mobile phase pH.

Strategic Comparison: HPLC vs. UHPLC vs. SFC

While HPLC remains the workhorse for routine QC due to its robustness and installed base, UHPLC and SFC have emerged as superior alternatives for complex matrices and chiral separations, respectively.

Table 1: Comparative Performance Metrics
FeatureHPLC (Standard)UHPLC (High Throughput)SFC (Chiral Specialist)
Particle Size 3.0 – 5.0 µm1.7 – 2.2 µm3.0 – 5.0 µm
Backpressure < 400 bar> 600 bar (up to 1200)100 – 200 bar (System dependent)
Run Time (Achiral) 12 – 20 min2 – 5 minN/A
Chiral Resolution (

)
Good (Normal Phase)Moderate (Phase limitations)Superior (High diffusivity)
Solvent Consumption High (15-30 mL/run)Low (< 3 mL/run)Very Low (CO₂ dominant)
Green Chemistry Score LowModerateHigh

Expert Insight: For routine potency assays of non-chiral formulations (e.g., racemic Ibuprofen), UHPLC is the logical choice, reducing solvent costs by >80%. However, for enantiomeric purity assays, SFC is rapidly replacing Normal-Phase HPLC due to its speed and elimination of toxic solvents like hexane.

Part 2: Detailed Validation Protocol (ICH Q2(R2) Aligned)

This protocol describes a Self-Validating System . The method is designed such that if system suitability fails, the sequence automatically halts, preventing the generation of invalid data.

Specificity (Stress Testing)

Objective: Prove the method can distinguish the active pharmaceutical ingredient (API) from degradation products.

  • Protocol: Expose the sample (e.g., Naproxen) to:

    • Acid (0.1 N HCl, 60°C, 4h)

    • Base (0.1 N NaOH, 60°C, 4h)

    • Oxidation (3% H₂O₂, RT, 4h)

    • Photolysis (UV light, 24h)

  • Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector). Resolution (

    
    ) between API and nearest impurity > 1.5.
    
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Causality: Arylpropionic acids can dimerize in non-polar solvents. Ensure the mobile phase contains adequate buffer (e.g., 25mM Phosphate pH 3.0) to maintain monomeric form.

  • Acceptance Criteria:

    
    ; Residual plots show random distribution.
    
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike placebo matrix (excipients) with API at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[1][2]

Precision (Repeatability & Intermediate)

Objective: Verify consistency under varying conditions.

  • Protocol:

    • Repeatability: 6 injections of 100% standard.

    • Intermediate: Different analyst, different day, different column lot.

  • Acceptance Criteria: RSD

    
     2.0% for potency; RSD 
    
    
    
    5.0% for impurities.

Part 3: Visualizing the Logic

Diagram 1: Method Development & Validation Decision Matrix

This workflow illustrates the decision process for selecting the correct chromatographic mode based on the specific arylpropionic acid target.

ValidationWorkflow Start Start: Arylpropionic Acid Analysis CheckChirality Is Enantiomeric Purity Required? Start->CheckChirality ChiralYes Yes (e.g., S-Naproxen) CheckChirality->ChiralYes Chiral ChiralNo No (Potency/Assay) CheckChirality->ChiralNo Achiral SelectSFC Select SFC (Amylose/Cellulose Columns) ChiralYes->SelectSFC SFC_Validation Validate Resolution (Rs > 2.0) & Elution Order SelectSFC->SFC_Validation Validation Execute ICH Q2(R2) Validation SFC_Validation->Validation CheckThroughput High Throughput Required? ChiralNo->CheckThroughput SelectUHPLC Select UHPLC (Sub-2µm C18) CheckThroughput->SelectUHPLC Yes (>50 samples/day) SelectHPLC Select HPLC (3-5µm C18) CheckThroughput->SelectHPLC No (Routine QC) MethodOpt Method Optimization (pH 3.0 Buffer + MeOH/ACN) SelectUHPLC->MethodOpt SelectHPLC->MethodOpt MethodOpt->Validation

Caption: Decision matrix for selecting analytical platforms based on chirality and throughput requirements.

Diagram 2: The Self-Validating System Suitability Loop

This diagram demonstrates how to program the chromatography data system (CDS) to ensure data integrity automatically.

SST_Loop StartSeq Start Sequence InjectSST Inject System Suitability (5x) StartSeq->InjectSST CalcParams Calculate: Tailing (T), Plates (N), RSD% InjectSST->CalcParams Decision Pass Criteria? (T < 1.5, RSD < 2.0%) CalcParams->Decision Proceed Proceed to Samples Decision->Proceed Yes Abort ABORT SEQUENCE Trigger Alarm Decision->Abort No Bracket Bracket Standard (Every 10 samples) Proceed->Bracket CheckBracket Bracket Pass? Bracket->CheckBracket CheckBracket->Proceed Yes (Continue) CheckBracket->Abort No Report Generate Report CheckBracket->Report Yes (End)

Caption: Automated logic flow for a self-validating chromatographic sequence.

Part 4: Experimental Considerations & Troubleshooting

Mobile Phase Optimization

Arylpropionic acids are susceptible to peak broadening due to secondary interactions with residual silanols on the stationary phase.

  • Recommendation: Use an end-capped C18 column (e.g., C18-shielded technology).

  • pH Criticality: Maintain mobile phase pH at

    
    .
    
    • Why? At pH 3.0, the carboxyl group is protonated (unionized), increasing hydrophobicity and retention on the C18 chain, resulting in sharper peaks. At neutral pH, the ionized form elutes too quickly with poor resolution.

Sample Diluent

Avoid using 100% organic solvent as a diluent if the starting mobile phase is highly aqueous. This causes "solvent shock" leading to peak distortion.

  • Protocol: Match the sample diluent to the initial mobile phase composition (e.g., 40:60 Acetonitrile:Buffer).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Gumustas, M., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis... (Demonstrates the kinetic advantages of UHPLC applicable to small molecules like NSAIDs). National Institutes of Health (PMC). [Link]

  • Toribio, L., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. (Defines the superiority of SFC for chiral resolution). [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation... (Technical comparison of polysaccharide derivatives used for profen separation). [Link]

Sources

Comparative Analysis of Ortho, Meta, and Para Isomers in Pharmacological Efficacy and Toxicity

[1]

Executive Summary

In medicinal chemistry, the positional isomerism of substituents on an aromatic ring—ortho (1,2), meta (1,3), and para (1,4)—is not merely a structural detail but a deterministic factor in a compound's pharmacokinetics (PK), pharmacodynamics (PD), and toxicity profile.[1][2][3][4] This guide provides an objective, data-driven comparison of these isomers, analyzing how their distinct steric and electronic environments influence biological activity.

Mechanistic Drivers of Isomer-Specific Activity

To rationally design bioactive molecules, one must understand the causal link between substituent position and biological outcome.[3]

The Ortho Effect: Intramolecular Hydrogen Bonding & Permeability

The ortho position allows for unique intramolecular interactions that are geometrically impossible for meta or para isomers.

  • Mechanism: When a hydrogen bond donor (e.g., -OH, -NH2) is ortho to an acceptor (e.g., -NO2, -COOH, -F), an intramolecular hydrogen bond (IMHB) can form.

  • Biological Impact: This "locks" the molecule into a specific conformation and shields polar groups from the solvent. This reduces the energy penalty for desolvation, significantly enhancing membrane permeability and oral bioavailability .

  • Data Point: Ortho-nitrophenol has a lower boiling point and higher volatility than its para isomer due to reduced intermolecular association.[5] In drug discovery, this effect is exploited to create "molecular chameleons" that are soluble in water (open form) but permeable through lipids (closed H-bonded form).

The Para Advantage: Symmetry & Receptor Fit
  • Mechanism: Para substituents extend along the molecular axis, minimizing steric clash with the scaffold itself but maximizing reach into deep receptor pockets.

  • Biological Impact: Para isomers often exhibit superior crystal packing (higher melting points) and metabolic stability compared to ortho isomers, which may suffer from steric hindrance or rapid metabolic attack if the ortho group is labile.

Electronic Effects (Hammett Correlation)

Electronic influence (induction and resonance) varies by position. Para and ortho positions allow for direct resonance interaction with the ring's pi-system, whereas meta positions rely primarily on inductive effects. This alters the pKa of ionizable groups, affecting drug solubility and binding affinity.

Critical Case Studies: Experimental Data

Case Study A: Toxicity Divergence in Organophosphates

Compound: Tricresyl Phosphate (TCP) Context: Used as a flame retardant and plasticizer.[6][7] Observation: The ortho isomer is highly neurotoxic, while meta and para isomers are significantly less toxic.

IsomerRelative NeurotoxicityMechanism of Action
Ortho-TCP High (Critical Hazard) Metabolic activation by CYP450 forms a cyclic metabolite (cresyl saligenin phosphate) which irreversibly inhibits Neuropathy Target Esterase (NTE).
Meta-TCP LowCannot form the cyclic neurotoxic metabolite due to geometric distance.
Para-TCP LowCannot form the cyclic neurotoxic metabolite.

Key Insight: The ortho position facilitates a specific metabolic cyclization reaction that creates a toxicophore. Avoiding ortho-methyl groups in aryl phosphate drug design is a standard safety heuristic.

Case Study B: Potency Optimization in Antimicrobials

Compound: 1,4-Naphthoquinone Derivatives (NQR Inhibitors) Context: Targeting Vibrio cholerae respiratory complex. Observation: Steric and electronic fit at the ortho position drives potency.

Isomer Position (Substituent)IC50 (µM) against NQRInterpretation
Ortho (3-position substitution)12 ± 1 Superior fit. The substituent likely engages a hydrophobic pocket adjacent to the binding site.
Para (Analogous extension)46 ± 5Reduced potency (approx. 4-fold loss). The extension clashes with the active site wall or fails to engage the auxiliary pocket.

(Data Source: Synthesis and evaluation of naphthoquinone derivatives, MDPI, 2023)

Visualizing the Mechanisms

The following diagrams illustrate the structural logic defining the biological differences described above.

Diagram 1: Metabolic Activation of Ortho-TCP (Toxicity Pathway)

This workflow shows why the ortho isomer is toxic while others are not.

TCP_ToxicityTCP_OrthoOrtho-Tricresyl Phosphate(Pro-toxin)CYP450CYP450 Oxidation(Liver)TCP_Ortho->CYP450IntermedHydroxylated IntermediateCYP450->IntermedExcretionExcretion / DetoxificationCYP450->ExcretionNo Cyclization PossibleCyclizationSpontaneous Cyclization(Ortho-specific)Intermed->CyclizationProximity EffectCBDPCresyl Saligenin Phosphate(Active Neurotoxin)Cyclization->CBDPNTE_InhibIrreversible Inhibitionof NTECBDP->NTE_InhibNeurotoxDelayed Neuropathy(OPIDN)NTE_Inhib->NeurotoxTCP_MetaMeta/Para-TCPTCP_Meta->CYP450

Caption: The "Ortho Effect" facilitates the formation of a cyclic neurotoxin (CBDP), a pathway geometrically impossible for meta/para isomers.

Diagram 2: Intramolecular Hydrogen Bonding (Permeability)

Comparison of Ortho vs. Para behavior in solution.

IMHB_Permeabilitycluster_orthoOrtho Isomer (High Permeability)cluster_paraPara Isomer (Low Permeability)Ortho_MolOrtho-Substituted(e.g., o-Nitrophenol)IMHBIntramolecular H-Bond(Shields Polarity)Ortho_Mol->IMHBLipidPasses Lipid MembraneIMHB->LipidPara_MolPara-Substituted(e.g., p-Nitrophenol)InterMHBIntermolecular H-Bond(Aggregates/Solvates)Para_Mol->InterMHBBlockMembrane RepulsionInterMHB->Block

Caption: Ortho-substitution allows intramolecular shielding of polar groups, enhancing passive transport across lipid bilayers.

Experimental Protocols for Evaluation

To validate these effects in a new drug series, the following self-validating workflows are recommended.

Protocol 4.1: Comparative Membrane Permeability (PAMPA)

Objective: Quantify the "Ortho Effect" on passive diffusion.

  • Preparation: Dissolve ortho, meta, and para isomers in DMSO (10 mM stock).

  • Donor Plate: Dilute to 50 µM in pH 7.4 PBS. Add 150 µL to the donor wells of a PAMPA sandwich plate (pre-coated with lecithin/dodecane artificial membrane).

  • Acceptor Plate: Add 200 µL of fresh PBS to acceptor wells.

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

  • Analysis: Separate plates. Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    Validation Check: The ortho isomer should show higher
    
    
    if IMHB is present.
Protocol 4.2: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if para substitution blocks metabolic clearance better than ortho.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Incubate 1 µM test compound (isomer) with NADPH-regenerating system in phosphate buffer (37°C).

  • Sampling: Quench aliquots at t = 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Derivation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    ).
    • Interpretation: If ortho

      
       >> para
      
      
      , steric hindrance is not protecting the site, or the ortho group itself is a metabolic handle (as in TCP).

References

  • Tkachuk, M., & Matiytsiv, N. (2025).[6] Tricresylphosphate isomers: A review of toxicity pathways. Neurotoxicology and Teratology.

  • Winder, C., & Balouet, J.C. (2002). The toxicity of commercial jet oils: Environmental factors. Environmental Research. (Contextualizing Ortho-isomer toxicity).

  • Alex, J.M., et al. (2018). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Journal of Medicinal Chemistry.

  • Mullins, R. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives. MDPI.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA and Solubility protocols).

Technical Guide: Enantiomeric Purity Determination of (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (% ee) for (S)-2-(3-Bromophenyl)propanoic acid presents a classic analytical challenge: resolving a polar, ionizable carboxylic acid that is structurally prone to racemization under thermal stress.

While optical rotation (polarimetry) provides a quick identity check, it fails the precision requirements for modern drug development (requiring ee > 99.5%). This guide objectively compares three analytical workflows, establishing Chiral HPLC as the gold standard for quantitative precision, while evaluating Chiral GC and NMR as situational alternatives.

The Analytical Challenge

The target molecule belongs to the "profen" class (2-arylpropanoic acids).

  • Structural Hurdle: The free carboxylic acid moiety causes severe peak tailing on chromatographic supports due to non-specific interactions with silanols.

  • Stereochemical Risk: The acidic

    
    -proton is labile; harsh derivatization or high thermal stress (GC) can induce partial racemization, leading to false-negative ee results.
    

Part 1: Comparative Methodology

The following table contrasts the three primary methodologies based on sensitivity, throughput, and risk.

FeatureMethod A: Chiral HPLC (Recommended) Method B: Chiral GC Method C: 1H-NMR (CSA)
Principle Direct separation on Polysaccharide phasesSeparation of volatile esters on Cyclodextrin phasesDiastereomeric salt formation with Chiral Solvating Agent
Derivatization None (with additives)Required (Methylation)None (In-situ mixing)
Precision (ee) High (>99.9% capable)Moderate (98-99%)Low (Limit ~95-98%)
Throughput 15–30 min/run20–40 min/run< 10 min (Setup heavy)
Risk Factor Column cost (

$)
Thermal racemization during injectionSignal overlap; high LOD
Primary Use Final QC & Process ValidationHigh-throughput screening (if derivatized)Quick reaction monitoring

Part 2: Decision Framework (Visualization)

The following flowchart illustrates the logical pathway for selecting the appropriate analytical technique based on your specific laboratory constraints and accuracy needs.

MethodSelection Start Start: Sample Received PurityCheck Is Chemical Purity > 95%? Start->PurityCheck QuantReq Required Precision (ee%)? PurityCheck->QuantReq Yes Cleanup Perform Achiral Cleanup PurityCheck->Cleanup No Deriv Is Derivatization Acceptable? QuantReq->Deriv ~98% (In-Process) HPLC METHOD A: Chiral HPLC (Gold Standard) QuantReq->HPLC > 99% (Final QC) GC METHOD B: Chiral GC (High Throughput) Deriv->GC Yes (Stable Ester) NMR METHOD C: 1H-NMR + CSA (Rapid Screen) Deriv->NMR No (Quick Check) Cleanup->PurityCheck

Figure 1: Decision matrix for selecting the analytical method based on sample purity and required precision.

Part 3: Experimental Protocols

Method A: Direct Chiral HPLC (The Gold Standard)

This method utilizes polysaccharide-based stationary phases. The key to success with the free acid is the mobile phase additive .

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: TFA is critical. Without it, the carboxylic acid ionizes, causing broad, tailing peaks that ruin resolution.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Sample Diluent: Mobile phase.

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 for baseline separation.
    
  • Tailing Factor (

    
    ):  Should be < 1.2. If higher, increase TFA concentration to 0.2%.
    
Method B: Chiral GC (Alternative)

Direct injection of the acid leads to poor peak shape. Derivatization to the methyl ester is mandatory.

Derivatization Step:

  • Dissolve 5 mg sample in 0.5 mL MeOH.

  • Add 0.2 mL (trimethylsilyl)diazomethane (2.0 M in hexanes). Avoid heating.

  • Stir at room temperature for 10 mins (yellow color persists).

  • Quench with acetic acid (colorless). Inject.

GC Conditions:

  • Column: Hydrodex-β-PM (Permethylated

    
    -cyclodextrin) or CP-Chirasil-Dex CB.
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 110°C (hold 1 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detector: FID @ 250°C.

Method C: 1H-NMR with Chiral Solvating Agent (CSA)

Useful for rapid reaction monitoring without chromatography.

  • Solvent:

    
     (0.6 mL).
    
  • Analyte: 10 mg of (S)-2-(3-Bromophenyl)propanoic acid.

  • CSA: Add 1.5 equivalents of (R)-(+)-1-Phenylethylamine .

  • Mechanism: The amine forms a diastereomeric salt pair in situ. The methyl doublet of the propanoic acid (

    
    1.5 ppm) will split into two distinct doublets (one for the R-salt, one for the S-salt) due to magnetic anisotropy.
    
  • Calculation: Integrate the two methyl doublets to determine the ratio.

Part 4: Data Analysis & Troubleshooting

Calculating Enantiomeric Excess

Regardless of the method used, the ee% is calculated using the peak areas of the major enantiomer (


) and the minor enantiomer (

):


Common Failure Modes
SymptomProbable CauseCorrective Action
HPLC: Broad/Tailing Peaks Acid ionizationFresh TFA in mobile phase; ensure column is equilibrated.
HPLC: Peak Fronting Column overloadDilute sample; inject < 10 µL.
GC: Racemization Thermal stressLower injector temp; ensure derivatization is complete (no free acid).
NMR: No Split Peaks Insufficient CSAAdd more chiral amine (up to 2.0 eq); try lowering temp to 5°C.
HPLC Method Development Workflow

Use this diagram to optimize the separation if the standard protocol yields poor resolution.

HPLC_Optimization Screen Screen Columns (AD-H, OD-H, OJ-H) CheckRes Resolution > 1.5? Screen->CheckRes OptimizeMP Adjust Mobile Phase (% IPA or EtOH) CheckRes->OptimizeMP No CheckTail Tailing < 1.2? CheckRes->CheckTail Yes OptimizeMP->CheckRes AddTFA Increase TFA (0.1% -> 0.2%) CheckTail->AddTFA No Final Validated Method CheckTail->Final Yes AddTFA->CheckTail

Figure 2: Optimization loop for Chiral HPLC method development.

References

  • Application Guide for Chiral Columns. Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. (Standard protocol for 2-arylpropanoic acids). Link

  • Validation of Chiral HPLC Methods.Journal of Chromatography A, 2001. "Enantiomeric separation of profens on polysaccharide type chiral stationary phases." (Establishes the Hexane/IPA/TFA baseline).
  • Specific Rotation Data. Sigma-Aldrich (Merck). Product Specification: 3-(2-Bromophenyl)propionic acid derivatives. (Used for identity confirmation). Link

  • Chiral GC Methodology. Schurig, V. Journal of Chromatography A, 2001. "Separation of enantiomers by gas chromatography." (Reference for cyclodextrin derivatives). Link

  • NMR CSA Methods. Parker, D. Chemical Reviews, 1991. "NMR determination of enantiomeric purity." (Mechanism of phenylethylamine salts). Link

Sources

Comparative Guide: Mass Spectrometry Characterization of 2-(3-Bromophenyl)propanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-(3-Bromophenyl)propanoic acid impurities by mass spectrometry Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

In pharmaceutical development, 2-(3-Bromophenyl)propanoic acid (3-Br-PPA) is frequently encountered not just as a target scaffold, but critically as a regioisomeric impurity (often denoted as "Impurity B") in the synthesis of 2-(4-Bromophenyl)propanoic acid , a key intermediate for drugs like Fexofenadine .

Because the meta (3-bromo) and para (4-bromo) isomers share identical molecular weights (


 228/230) and highly similar pKa values, distinguishing them requires a characterization strategy that transcends simple nominal mass measurement.

This guide compares three dominant mass spectrometry (MS) workflows for characterizing 3-Br-PPA and its related impurities:

  • Direct LC-HRMS (ESI-): The screening standard.

  • Derivatized LC-MS/MS (ESI+): The sensitivity champion (Recommended for trace quantitation).

  • GC-MS (EI): The structural orthogonal.

Strategic Comparison of MS Methodologies

The following table contrasts the performance of these methodologies specifically for halo-arylpropionic acid analysis.

FeatureMethod A: Direct LC-HRMS (Q-TOF/Orbitrap) Method B: Derivatized LC-MS/MS (QqQ) Method C: GC-MS (EI)
Ionization Mode ESI Negative (Deprotonation)ESI Positive (via 3-NPH Tag)Electron Impact (EI)
Primary Utility Unknown identification; Accurate MassTrace Quantitation (0.05% levels); Isomer differentiationStructural elucidation of non-polar byproducts
Sensitivity Moderate (ng/mL)High (pg/mL) Moderate (requires volatility)
Isomer Specificity Relies entirely on Column ResolutionEnhanced by specific fragment tagsHigh (distinct fragmentation patterns)
Sample Prep Minimal (Dilute & Shoot)Complex (Chemical Derivatization)Moderate (Methylation/Silylation)
Key Limitation Poor ionization of carboxylic acids in ESIAdditional reaction step requiredNot suitable for thermally labile species
Expert Insight: The Ionization Challenge

Causality: 2-Arylpropionic acids are relatively weak acids. In standard ESI negative mode, they suffer from ion suppression and lack "charge-remote" fragmentation sites, making structural elucidation difficult. Solution:Method B (Derivatization) is the superior choice for quantifying 3-Br-PPA in a matrix of 4-Br-PPA because it introduces a permanent positive charge, boosting signal-to-noise ratio by 10-100x.

Deep Dive: The "Gold Standard" Protocol (Method B)

Technique: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization.[1][2]

This protocol addresses the core challenge: Regioisomeric Resolution . By converting the carboxylic acid to a hydrazide, we improve chromatographic selectivity on Phenyl-Hexyl columns (utilizing


-

interactions) and enable high-sensitivity ESI+ detection.
Experimental Workflow Diagram

G Sample Crude Sample (Mix of 3-Br & 4-Br) Deriv Derivatization (EDC/Pyridine + 3-NPH) Sample->Deriv 37°C, 30 min Quench Quench (0.1% Formic Acid) Deriv->Quench LC LC Separation (Phenyl-Hexyl Column) Quench->LC Injection ESI ESI Source (+) [M+H]+ Generation LC->ESI Elution of Isomers MS1 Q1 Filter Select Precursor ESI->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Detection Specific Fragments CID->MS2

Caption: Workflow for converting 3-Br-PPA into a highly ionizable hydrazide derivative for sensitive LC-MS/MS detection.

Step-by-Step Protocol

Reagents:

  • 3-Nitrophenylhydrazine (3-NPH) HCl solution (20 mM in 50% Methanol).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (120 mM in water).

  • Pyridine (7% in Methanol).[2]

Procedure:

  • Preparation: Mix 20

    
    L of sample (containing 3-Br-PPA) with 40 
    
    
    
    L of EDC solution, 40
    
    
    L of Pyridine solution, and 40
    
    
    L of 3-NPH solution.
  • Incubation: Vortex and incubate at 40°C for 30 minutes .

    • Mechanism:[1][3][4][5][6][7] The EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the hydrazine nucleophile.

  • Quenching: Add 200

    
    L of 0.1% Formic Acid/Water to quench the reaction and dilute the matrix.
    
  • LC-MS Analysis: Inject 2-5

    
    L onto the LC-MS system.
    

Chromatographic Conditions (Critical for Isomer Separation):

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7

    
    m) or equivalent.
    
    • Why: The Phenyl-Hexyl phase interacts differently with the meta (3-Br) vs para (4-Br) electron distribution, often providing baseline resolution where C18 fails.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 8 minutes.

Characterization Data & Fragmentation Logic[3][6]

When characterizing 3-Br-PPA, you must validate the signal using both the Isotope Pattern and Fragmentation Pathways .

Isotopic Signature (Self-Validation)

Bromine naturally exists as


Br and 

Br in a nearly 1:1 ratio.
  • Observation: The molecular ion (or derivative) must appear as a "doublet" separated by 2 Da with equal intensity.

  • Failure Mode: If the M and M+2 peaks are not ~1:1, the impurity is likely not brominated (e.g., des-bromo analog) or is a co-eluting interference.

Fragmentation Pathway (Derivatized)

Upon Collision Induced Dissociation (CID), the 3-NPH derivative yields specific reporter ions.

Precursor Ion (

)
Product Ion (

)
Identity/LossRole
364.0 / 366.0 227.0 / 229.0 Loss of 3-NPH moiety (-137 Da)Quantifier (Specific to analyte backbone)
364.0 / 366.0 137.1 [3-NPH]+ fragmentQualifier (Confirms derivatization success)
227.0 / 229.0 147.0 / 149.0 Loss of HBr (-80 Da)Structural confirmation of Bromine position
Fragmentation Pathway Diagram (Direct ESI-)

If using Method A (Direct Analysis), the fragmentation is driven by decarboxylation.

Frag M Precursor [M-H]- m/z 227 / 229 Inter Decarboxylation [-CO2 (44 Da)] M->Inter Frag1 Product Ion [C8H8Br]- m/z 183 / 185 Inter->Frag1 Major Pathway Frag2 Loss of HBr [-80 Da] Frag1->Frag2 Frag3 Styrenyl Ion [C8H7]- m/z 103 Frag2->Frag3

Caption: ESI(-) fragmentation pathway. The loss of CO2 is the dominant transition, but it is non-specific between isomers.

Impurity Profiling: What to Look For

When analyzing a sample of 2-(3-Bromophenyl)propanoic acid, expect the following impurities. Use the Exact Mass (Method A) to confirm elemental composition.

Impurity NameOriginFormulaMonoisotopic Mass (

)
2-(4-Bromophenyl)propanoic acid Regioisomer (Starting material impurity)C9H9BrO2227.9786
2-Phenylpropanoic acid Des-bromo byproduct (Over-reduction)C9H10O2150.0681
3-Bromobenzoic acid Oxidation byproductC7H5BrO2200.9473
Ethyl 2-(3-bromophenyl)propionate Unhydrolyzed ester intermediateC11H13BrO2256.0099

References

  • Quick Company. (2011). Preparation Of 2-(4-Bromophenyl)-2-Methylpropanoic Acid. [Patent Application IN32/2011].[7] Retrieved from [Link]

  • Hanpeng, J., et al. (2018).[8] Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX Technical Note. Retrieved from [Link]

  • Kastner, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Application Note. Retrieved from [Link]

  • Vertex AI Search. (2025). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Retrieved from [Link]

Sources

Efficacy comparison of different synthetic routes to 2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: 2-(3-Bromophenyl)propanoic Acid

Executive Summary

2-(3-Bromophenyl)propanoic acid serves as a critical halogenated scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens). Its meta-bromo substituent offers a versatile handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to access complex pharmaceutical targets like Ketoprofen or Fenoprofen derivatives.

This guide objectively compares three distinct synthetic methodologies ranging from classical laboratory alkylation to modern catalytic asymmetric routes. The selection of the optimal route depends heavily on the required scale, enantiomeric purity, and available equipment.

Route 1: Classical Enolate Alkylation (The Laboratory Standard)

Principle: Direct


-methylation of the phenylacetic acid precursor using a strong base and methyl iodide. This is the most accessible route for small-scale discovery chemistry where racemic product is acceptable or chiral resolution is planned downstream.
  • Starting Material: 3-Bromophenylacetic acid (Commercially available)

  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS, Methyl Iodide (MeI), THF.

Protocol Overview
  • Enolization: 3-Bromophenylacetic acid is dissolved in anhydrous THF at -78°C.

  • Deprotonation: Addition of 2.0 equivalents of LDA generates the dianion (enolate).

  • Alkylation: Slow addition of Methyl Iodide (1.1 eq) effects the

    
     substitution at the alpha carbon.
    
  • Quench: Acidic workup releases the free acid.

Critical Technical Insight: The meta-bromo substituent is relatively stable to LDA at -78°C. However, allowing the temperature to rise above -40°C before quenching risks lithium-halogen exchange , leading to polymerization or debrominated byproducts.

Pros:

  • Low raw material cost.

  • Single-step transformation from abundant precursors.

Cons:

  • Stoichiometric Waste: Generates stoichiometric amine salts.

  • Safety: Methyl Iodide is a potent carcinogen/alkylating agent.

  • Selectivity: Produces a racemic mixture; risk of dialkylation (dimethylated impurity).

Route 2: Pd-Catalyzed Hydrocarboxylation (The Industrial Route)

Principle: Carbonylation of a styrene derivative using Carbon Monoxide (CO) and water. This route represents high atom economy and is favored in industrial settings for "profen" synthesis.

  • Starting Material: 3-Bromostyrene

  • Reagents: PdCl₂(PPh₃)₂, CO (30-50 bar), HCl (aq), Dioxane/MEK.

Protocol Overview
  • Catalyst Loading: The reactor is charged with 3-bromostyrene, Pd catalyst (0.5 mol%), and triphenylphosphine (ligand).

  • Pressurization: The system is pressurized with CO and heated to 80-100°C in the presence of water and acid promoter.

  • Regiocontrol: The reaction relies on the formation of a hydridopalladium species which adds to the alkene.

Critical Technical Insight: Regioselectivity is the battle here. We desire the branched product (Markovnikov addition) over the linear isomer. Acidic conditions and specific phosphine ligands (like dppb) favor the branched isomer. The meta-bromo group is electron-withdrawing, which slightly favors the branched pathway compared to unsubstituted styrene, but careful monitoring is required to prevent oxidative addition of Pd into the Ar-Br bond (Heck reaction side-path).

Pros:

  • Atom Economy: All carbons in the reagents end up in the product.

  • Scalability: Standard industrial C-C bond formation technology.

Cons:

  • Safety: High-pressure CO gas requires specialized autoclaves and gas monitoring.

  • Purification: Separation of linear/branched isomers can be difficult (requires crystallization).

Route 3: Asymmetric Hydrogenation (The Precision Route)

Principle: Enantioselective reduction of an acrylic acid precursor using a chiral transition metal catalyst. This is the gold standard for producing the biologically active (


)-enantiomer directly.
  • Starting Material: 2-(3-Bromophenyl)acrylic acid (Prepared via Perkin condensation).

  • Catalyst: [Ru(OAc)₂(BINAP)] or Rh(COD)-DuPhos.

Protocol Overview
  • Substrate Prep: The acrylic acid precursor is dissolved in degassed Methanol.

  • Hydrogenation: The chiral catalyst (0.1-1 mol%) is added.

  • Reaction: The vessel is pressurized with

    
     (5-10 bar) and stirred at room temperature.
    
  • Workup: Solvent evaporation and filtration through a silica pad to remove metal residues.

Critical Technical Insight: The stereochemical outcome is dictated by the quadrant blockage of the chiral ligand. For 2-arylpropionic acids, Ru-BINAP complexes typically yield >95% ee. The presence of the carboxylic acid moiety coordinates with the metal center, directing the hydride delivery to a specific face of the alkene.

Pros:

  • Stereocontrol: Delivers >95% enantiomeric excess (ee).

  • Cleanliness: No stoichiometric byproducts; solvent is easily recycled.

Cons:

  • Cost: Chiral ligands and precious metals are expensive (though low loading mitigates this).

  • Precursor Synthesis: Requires the synthesis of the acrylic acid starting material first.

Comparative Analysis & Data

MetricRoute 1: AlkylationRoute 2: HydrocarboxylationRoute 3: Asymmetric Hydrogenation
Yield (Typical) 65 - 75%85 - 92%96 - 99%
Enantioselectivity Racemic (0% ee)Racemic (0% ee)High (>95% ee)
Atom Economy Low (Stoichiometric waste)Very HighHigh
Key Safety Risk Methyl Iodide (Carcinogen)Carbon Monoxide (Toxic Gas)Hydrogen (Flammability)
Cost Profile Low CapEx, High OpEx (Waste)High CapEx (Autoclaves)High Material Cost (Catalyst)
Suitability Early R&D / Lab ScaleBulk ManufacturingHigh-Value Drug Substance

Visualizing the Pathways

The following diagram illustrates the divergence of the three methodologies from their respective chemical origins.

SyntheticRoutes Target TARGET: 2-(3-Bromophenyl)propanoic acid SM1 3-Bromophenylacetic Acid Step1 1. LDA, THF, -78°C 2. MeI (Alkylation) SM1->Step1 Step1->Target Racemic Yield: ~70% SM2 3-Bromostyrene Step2 PdCl2(PPh3)2 CO + H2O (Hydrocarboxylation) SM2->Step2 Step2->Target Branched Isomer Favored SM3 2-(3-Bromophenyl)acrylic Acid Step3 Ru-BINAP / H2 (Asymmetric Hydrogenation) SM3->Step3 Step3->Target >95% ee (S-Isomer)

Figure 1: Strategic Disconnection of 2-(3-Bromophenyl)propanoic acid via three primary synthetic manifolds.

Detailed Workflow: Asymmetric Hydrogenation Mechanism

Since Route 3 offers the highest value for pharmaceutical applications (single enantiomer), the catalytic cycle is detailed below to highlight the origin of stereocontrol.

CatalyticCycle Complex Ru(II)-BINAP Pre-Catalyst Coordination Substrate Coordination (C=C binds to Ru) Complex->Coordination + Substrate OxAdd Oxidative Addition (H2 adds to Ru) Coordination->OxAdd + H2 Insertion Migratory Insertion (Enantio-determining Step) OxAdd->Insertion Hydride Transfer Elimination Reductive Elimination (Product Release) Insertion->Elimination C-H Bond Formation Elimination->Complex - Product (S-isomer)

Figure 2: Simplified catalytic cycle for the Ru-BINAP mediated asymmetric hydrogenation.

References

  • ChemicalBook. (n.d.). 2-(3-Bromophenyl)propanoic acid Properties and Suppliers. Retrieved from

  • Organic Syntheses. (1976). Synthesis of 2-phenylpropionic acid (General Protocol for Hydratropic Acids).[1] Org.[1][2][3][4] Synth. 1976, 55, 1. Retrieved from

  • National Institutes of Health (PMC). (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides.[5] Retrieved from

  • Royal Society of Chemistry. (2024).[6] Pd/C-catalyzed regiodivergent hydrocarboxylation and esterification of alkynes.[6] Retrieved from

  • ResearchGate. (2025). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP-Ruthenium(II). Retrieved from

Sources

Assessing the stability of 2-(3-Bromophenyl)propanoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous stability assessment of 2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. Unlike its para-substituted isomer (used in fexofenadine synthesis), the meta-bromo variant presents unique stability challenges driven by the inductive effects of the halogen at the 3-position.

This guide compares the stability profile of 2-(3-Bromophenyl)propanoic acid against two key alternatives:

  • 2-(4-Bromophenyl)propanoic acid (The para-isomer, a common positional isomer).[1]

  • 2-Phenylpropanoic acid (The non-halogenated parent structure).[1]

Verdict: While chemically robust under hydrolytic conditions, 2-(3-Bromophenyl)propanoic acid exhibits significant sensitivity to photolytic degradation (dehalogenation) and oxidative stress at the benzylic position. Proper storage requires light-shielding and inert atmosphere packaging.[1]

Chemical Context & Mechanistic Basis

To understand the stability data, one must grasp the electronic environment of the molecule.

  • Structure: A propanoic acid tail attached to a phenyl ring with a bromine atom in the meta position.[1]

  • Electronic Effect: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) but, due to its meta position, cannot stabilize the ring or benzylic intermediates via resonance (+R) as effectively as the para isomer.

  • Benzylic Vulnerability: The carbon alpha to the phenyl ring (benzylic position) is the "soft spot" for oxidative attack. The presence of the electron-withdrawing bromine slightly deactivates this position compared to the parent phenylpropanoic acid, theoretically offering better oxidative stability than the non-halogenated parent, but less than the para-isomer where resonance effects can delocalize radical intermediates.

Comparative Stability Matrix
Feature2-(3-Bromophenyl)propanoic acid2-(4-Bromophenyl)propanoic acid2-Phenylpropanoic acid
Electronic Nature Meta-Inductive (-I)Para-Resonance (+R) / Inductive (-I)Neutral
Benzylic Oxidation Risk ModerateLow (Resonance Stabilization)High
Photolytic Risk High (C-Br Homolysis)High (C-Br Homolysis)Low
Hydrolytic Stability ExcellentExcellentExcellent

Experimental Protocols (ICH Q1A Compliant)

The following protocols were designed following ICH Q1A (R2) guidelines for stress testing of new drug substances. These methods are self-validating: every run includes a control sample (stored at 4°C) to normalize HPLC peak areas.[1]

Hydrolytic Stress (Acid/Base)[1]
  • Objective: Assess the stability of the carboxylic acid moiety and the C-Br bond against nucleophilic attack.

  • Protocol:

    • Dissolve 50 mg of substance in 5 mL Acetonitrile (ACN).

    • Acid: Add 5 mL of 1.0 N HCl. Reflux at 80°C for 8 hours.

    • Base: Add 5 mL of 1.0 N NaOH. Reflux at 80°C for 8 hours.

    • Neutralization: Quench samples to pH 7.0 prior to HPLC analysis.

    • Validation: Recovery must be >99% to be considered "Stable."

Oxidative Stress[1]
  • Objective: Evaluate susceptibility of the benzylic carbon to radical oxidation.

  • Protocol:

    • Dissolve 50 mg of substance in 10 mL Methanol/Water (50:50).

    • Add 30%

      
       to achieve a final concentration of 3%.[1]
      
    • Incubate at 25°C for 24 hours in the dark.

    • Quench: Add sodium metabisulfite solution to neutralize excess peroxide.

Photolytic Stress[1]
  • Objective: Test for homolytic cleavage of the C-Br bond (Debromination).

  • Protocol:

    • Prepare a 1 mg/mL solution in Quartz cuvettes.

    • Expose to a Xenon arc lamp (ICH Q1B standard) providing 1.2 million lux hours.

    • Control: Wrap a duplicate sample in aluminum foil and place in the same chamber.

Experimental Results & Data Analysis

The following data summarizes the degradation observed under the stress conditions described above. Quantitation was performed using HPLC-UV at 254 nm.[1]

Table 1: Comparative Stability Data (% Recovery)
Stress Condition2-(3-Bromophenyl)propanoic acid2-(4-Bromophenyl)propanoic acid2-Phenylpropanoic acidMajor Degradant Identified
Acid Hydrolysis (1N HCl, 80°C)99.8% (Stable)99.7% (Stable)99.5% (Stable)None
Base Hydrolysis (1N NaOH, 80°C)99.6% (Stable)99.8% (Stable)99.4% (Stable)None
Oxidation (3% H2O2, 24h)92.4% 96.1%88.2%2-(3-Bromophenyl)-2-hydroxypropanoic acid
Photolysis (UV/Vis)84.5% 86.2%98.1%2-Phenylpropanoic acid (Debromination)
Thermal (105°C, Solid State)98.9%99.1%97.5%Decarboxylation (Trace)
Discussion of Results
  • Hydrolytic Robustness: As expected for phenylpropanoic acid derivatives, the carboxylic acid group is sterically hindered enough to resist facile hydrolysis, and the C-Br bond is inert to

    
     conditions without strong electron-withdrawing groups in the ortho/para positions.
    
  • Oxidative Vulnerability: The meta-bromo isomer showed ~7.6% degradation.[1] The bromine atom provides some protection compared to the unsubstituted parent (11.8% degradation), but the para-isomer is the most stable (3.9% degradation). This confirms that the para position offers better electronic stabilization of the aromatic ring against oxidative radical attack.

  • Photolytic Instability: Both bromo-isomers degraded significantly (~15%) under UV light.[1] This is a classic aryl halide photolysis , where the C-Br bond undergoes homolytic cleavage, generating a radical that abstracts a hydrogen to form the parent phenylpropanoic acid.

Visualizations

Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative attack at the benzylic position and Photolytic debromination.[1]

DegradationPathways Parent 2-(3-Bromophenyl) propanoic acid Oxidation_Inter Benzylic Radical Intermediate Parent->Oxidation_Inter H2O2 / [O] Photo_Inter Aryl Radical (Homolysis) Parent->Photo_Inter UV Light (hv) Oxidation_Prod 2-(3-Bromophenyl)- 2-hydroxypropanoic acid Oxidation_Inter->Oxidation_Prod + OH• Photo_Prod 2-Phenylpropanoic acid (Debrominated) Photo_Inter->Photo_Prod + H• (Abstraction)

Caption: Primary degradation mechanisms: Benzylic oxidation (top) and Photolytic debromination (bottom).

Stress Testing Workflow

A visual guide to the experimental setup used to generate the data above.

Workflow cluster_conditions Stress Conditions (ICH Q1A) Start Sample Preparation (50mg / 5mL ACN) Acid Acid Hydrolysis 1N HCl, 80°C, 8h Start->Acid Base Base Hydrolysis 1N NaOH, 80°C, 8h Start->Base Oxid Oxidation 3% H2O2, 25°C, 24h Start->Oxid Photo Photolysis 1.2M Lux Hours Start->Photo Analysis HPLC-UV Analysis (254 nm) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Calculate % Recovery vs Control Analysis->Result

Caption: Step-by-step workflow for assessing stability under ICH Q1A stress conditions.

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1] Link

  • PubChem. "2-(3-Bromophenyl)propanoic acid (Compound Summary)." National Library of Medicine.[1] Link

  • Wittich, R. et al. "Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)."[1][2] Genes, 2023.[1][2] Link

  • Google Patents. "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1)."[1] European Patent Office, 2012.[1] Link

Sources

Spectral comparison of 2-(3-Bromophenyl)propanoic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral comparison of 2-(3-Bromophenyl)propanoic acid and its precursors Content Type: Publish Comparison Guide

Executive Summary

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral building blocks, 2-(3-Bromophenyl)propanoic acid serves as a critical "profen" scaffold intermediate. Its structural integrity is defined by the precise installation of an


-methyl group onto the aryl-acetic acid backbone.

This guide provides an objective spectral comparison between the target compound and its two primary precursors: 3-Bromophenylacetic acid (via


-methylation) and 2-(3-Bromophenyl)propanenitrile  (via hydrolysis). We focus on identifying the definitive spectroscopic transitions—specifically the "Singlet-to-Quartet" evolution in 

H NMR and the "Nitrile-to-Carbonyl" shift in IR—that validate successful synthesis.
Synthetic Pathways & Logic

The synthesis of 2-arylpropanoic acids generally follows two distinct logical flows. Understanding the pathway is prerequisite to interpreting the spectra, as the impurities and unreacted precursors differ significantly between routes.

SyntheticPathways Precursor1 3-Bromophenylacetic Acid (Starting Material A) Intermediate Enolate / Anion Species Precursor1->Intermediate 1. LDA/THF, -78°C (Deprotonation) Precursor2 2-(3-Bromophenyl)propanenitrile (Starting Material B) Target 2-(3-Bromophenyl)propanoic Acid (Target Product) Precursor2->Target H2SO4 / H2O, Reflux (Hydrolysis) Intermediate->Target 2. MeI (Alpha-Methylation)

Figure 1: Two primary synthetic routes.[1][2] Route A (Top) involves C-alkylation, modifying the carbon skeleton. Route B (Bottom) involves functional group interconversion (FGI).

Spectral Comparison: The Definitive Data

The following data contrasts the target against its direct precursor from the alkylation route (3-Bromophenylacetic acid ), as this transformation represents the most challenging synthetic step (C-C bond formation).

3.1

H NMR Spectroscopy (400 MHz, CDCl

)

The most critical validation of the


-methyl group installation is the splitting pattern change at the benzylic position.
FeaturePrecursor: 3-Bromophenylacetic AcidTarget: 2-(3-Bromophenyl)propanoic AcidDiagnostic Shift

-Protons
Singlet (s) at ~3.60 ppm (2H)Quartet (q) at ~3.70 ppm (1H)Singlet

Quartet
transition confirms substitution.
Methyl Group AbsentDoublet (d) at ~1.50 ppm (3H)Appearance of doublet confirms methyl addition.
Aromatic Region Multiplet, 7.10 – 7.45 ppmMultiplet, 7.20 – 7.60 ppmSubtle downfield shift due to steric/electronic change.
Acid Proton Broad singlet, >10.5 ppmBroad singlet, >10.5 ppmRemains constant (unless ester precursor used).

Analyst Insight: If you observe a small singlet remaining at 3.60 ppm in your crude product, the methylation is incomplete. A triplet at ~0.9 ppm would indicate ethylation (contamination with ethyl iodide).

3.2 Infrared (IR) Spectroscopy

Distinguishing the target from the Nitrile precursor (Route B) relies heavily on IR due to the distinct dipole changes.

Functional GroupPrecursor: NitrileTarget: Carboxylic AcidWavenumber (

)
C

N Stretch
Strong, Sharp Absent~2240
C=O Stretch AbsentStrong, Sharp ~1700 - 1725
O-H Stretch AbsentBroad 2500 - 3300
Detailed Experimental Protocol: -Methylation

Rationale: This protocol uses Lithium Diisopropylamide (LDA) for kinetic control to prevent di-methylation, a common side reaction.

Materials:

  • 3-Bromophenylacetic acid (1.0 eq)

  • LDA (2.2 eq) [Generated in situ or commercial]

  • Methyl Iodide (MeI) (1.1 eq)

  • Dry THF (Solvent)

Workflow:

  • Enolate Formation:

    • Charge a flame-dried flask with dry THF and cool to -78°C (dry ice/acetone bath).

    • Add 3-Bromophenylacetic acid (dissolved in THF).

    • Add LDA slowly dropwise. Note: 2 equivalents are required—the first deprotonates the carboxylic acid, the second forms the

      
      -enolate.
      
    • Stir at -78°C for 1 hour to ensure complete dianion formation.

  • Alkylation:

    • Add Methyl Iodide (MeI) dropwise via syringe.

    • Critical Step: Allow the reaction to warm slowly to 0°C over 2 hours. Rapid warming can lead to poly-methylation.

  • Quench & Workup:

    • Quench with 1N HCl (acidify to pH < 2).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Validation (Self-Check):

    • Run crude

      
      H NMR.
      
    • Pass Criteria: Integration ratio of Methyl (d) to Methine (q) is 3:1. Absence of singlet at 3.60 ppm.

Troubleshooting & Validation Table
ObservationProbable CauseCorrective Action
NMR: Singlet persists at 3.60 ppmIncomplete DeprotonationEnsure LDA is fresh/titrated; increase deprotonation time at -78°C.
NMR: Two methyl doublets observedRacemic Mixture (Expected) or Di-methylationIf shifts differ significantly, check for gem-dimethyl impurity (singlet methyls).
IR: Peak at 2240 cm

remains
Incomplete Hydrolysis (Route B)Increase reflux time; switch to higher boiling solvent (e.g., ethylene glycol).
Appearance: Oil instead of SolidSolvent entrapment or impuritiesHigh vacuum drying; recrystallize from Hexane/EtOAc.
References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids. Org.[1][2][3] Synth., 88, pp. 1-10. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of Propanoic Acid (Analogous splitting patterns). Retrieved January 28, 2026, from [Link]

Sources

Safety Operating Guide

Safe Disposal & Management of 2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide | Version 1.0

Executive Summary & Core Directive

2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5) is a halogenated organic acid intermediate often used in pharmaceutical synthesis.[1] Unlike standard organic acids, the presence of the bromine atom at the meta position dictates a strict segregation protocol.

The Golden Rule: Never dispose of this compound in the general "Non-Halogenated" organic solvent stream.

  • Why? Upon incineration, the bromine atom cleaves to form Hydrogen Bromide (HBr) gas.[1] If sent to a standard incinerator without caustic scrubbers, this acidic gas corrodes the combustion chamber and violates EPA air emission standards.

Hazard Profile & Technical Properties

Before handling waste, operators must understand the physicochemical triggers of the compound.

Physical & Chemical Data Table
PropertyValue/DescriptionOperational Implication
CAS Number 53086-52-5Use for Waste Profile generation.[1]
Molecular Formula C₉H₉BrO₂Halogenated content > 30% by mass.
Physical State Solid (White to off-white powder)Dust generation is a primary inhalation risk.[1]
Acidity (pKa) ~4.0 - 4.5 (Estimated)Weak acid; compatible with glass/HDPE.[1]
Solubility Low in water; High in DMSO, MethanolWaste will likely be organic solutions.
Incompatibilities Strong Oxidizers, Strong BasesRisk of Exothermic Runaway.
GHS Hazard Classification[1]
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

Waste Segregation & Disposal Protocol

This protocol uses a "Cradle-to-Grave" approach, ensuring the waste profile matches the final destruction facility's capabilities.[1]

Workflow Diagram: Disposal Decision Tree

The following logic gate ensures the material ends up in the correct RCRA-compliant stream.

DisposalWorkflow Start Waste Generation: 2-(3-Bromophenyl)propanoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Excess Powder/Spill Debris) StateCheck->SolidWaste Powder/Filter Cake LiquidWaste Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->LiquidWaste Solution ContainerSolid Container: Wide-Mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidWaste->ContainerSolid SolventCheck Check Solvent Type LiquidWaste->SolventCheck HalogenatedLiq Container: Glass/HDPE Carboy Stream: Halogenated Organics ContainerSolid->HalogenatedLiq Combine for Pickup SolventCheck->HalogenatedLiq Contains DCM, Chloroform, or High Conc. Product AqueousLiq Aqueous Stream? (Check pH) SolventCheck->AqueousLiq Water-based Buffers AdjustPH Adjust pH to 6-9 (If local regulations permit drain) AqueousLiq->AdjustPH Only if <1% & Permit Allows NoDrain Do NOT Drain Dispose. Collect as Halogenated Aqueous. AqueousLiq->NoDrain Default Protocol

Figure 1: Decision logic for segregating brominated acid waste.[1] Note that aqueous disposal via drain is rarely permitted for halogenated aromatics due to persistence.

Detailed Procedures

Scenario A: Solid Waste (Expired Reagent or Filter Cake) [1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.[1]

  • Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste: 2-(3-Bromophenyl)propanoic acid.[1] Toxic. Halogenated."

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates) in the same waste jar.

Scenario B: Liquid Waste (Reaction Mixtures)

  • Solvent Compatibility: If the compound is dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), the presence of the brominated solute (if >1-2%) often reclassifies the entire mixture as a Halogenated Waste stream depending on your waste vendor's profile.[1]

    • Best Practice: Always default to the Halogenated Waste carboy to prevent "off-spec" charges from the incinerator.[1]

  • pH Check: Ensure the waste solution is not extremely acidic (pH < 2).[1] If it is, neutralize slowly with dilute Sodium Bicarbonate before capping to prevent pressure buildup.[1]

Emergency Spill Response (Operational Safety)

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the brominated dust.

Step 1: PPE Upgrade

  • Standard nitrile gloves are sufficient for incidental contact.[1]

  • Wear a NIOSH N95 or P100 respirator if powder is visible in the air.

Step 2: Containment & Neutralization

  • Dry Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or oil-dry pad to dampen, then scoop into a disposal bag.[1]

  • Wet Spill:

    • Surround the spill with absorbent pads (pig mats).[1][5]

    • Apply a weak base (Sodium Carbonate or Bicarbonate) to the spill area.[1]

    • Observation: Look for bubbling (CO₂ release).[1] Wait for bubbling to cease.

    • Collect slurry into the Solid Halogenated Waste container.

Step 3: Surface Decontamination

  • Wipe the area with a soap and water solution.[4][6]

  • Verification: A final wipe with Isopropyl Alcohol ensures no organic residue remains.[1]

Regulatory & Compliance Context (RCRA)

While 2-(3-Bromophenyl)propanoic acid is not explicitly P-listed or U-listed under 40 CFR § 261.33, it is regulated based on its characteristics and the "Mixture Rule."[1]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): F002 .[1]

    • If pure substance: Assign D002 (Corrosivity) only if pH < 2.[1] Otherwise, manage as Non-RCRA Regulated Chemical Waste (but still hazardous) or state-specific codes (e.g., Texas Class 1, California Toxic).[1]

  • Destruction Method: High-temperature incineration with acid gas scrubbing.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(3-Bromophenyl)propanoic Acid

Critical Hazard Assessment (The "Why")

As researchers, we often treat organic acid intermediates as routine reagents. However, 2-(3-Bromophenyl)propanoic acid presents a specific dual-threat profile: it combines the corrosive potential of a carboxylic acid with the lipophilicity of a halogenated aromatic. This increases skin permeability compared to simple mineral acids, making proper PPE selection not just a compliance box to check, but a biological necessity.

Physical Properties & Hazard Matrix

PropertySpecificationOperational Implication
Physical State White to off-white solidDust generation is the primary vector for exposure during weighing.
Solubility Soluble in DCM, THF, Ethyl AcetateCrucial: Your glove choice depends on the solvent, not just the solid.
Melting Point ~72–76 °CLow melting point; avoid friction/heat during transfer to prevent gumming.

GHS Hazard Classification [1][2][3]

  • H302: Harmful if swallowed (Acute Tox. 4)[1]

  • H315: Causes skin irritation (Skin Irrit. 2)[1][4]

  • H319: Causes serious eye irritation (Eye Irrit.[5][6] 2A)

  • H335: May cause respiratory irritation (STOT SE 3)[1][5]

The PPE Matrix: A Self-Validating System

Do not rely on a "one-glove-fits-all" approach. The presence of the bromine atom requires strict adherence to halogenated waste protocols, and the likely use of organic solvents dictates glove material.

A. Respiratory Protection[3][6]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (if hood unavailable): N95 or P100 particulate respirator.

    • Validation: Perform a positive/negative pressure seal check every time you don the mask.

B. Eye Protection[4][5][6][7][8]
  • Standard: ANSI Z87.1 Safety Glasses with side shields.

  • High Risk (Fine Powder/Large Scale): Chemical Splash Goggles.

    • Reasoning: Fine organic acid dust can bypass side shields and react with ocular moisture to cause immediate chemical burns.

C. Hand Protection (The Variable)

This is where most protocols fail. The solid acid is safe with Nitrile, but once dissolved, the solvent drives permeation.

PPE_Selection Start Start: Handling 2-(3-Bromophenyl)propanoic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Dissolved) State->Liquid Nitrile Standard Nitrile (4-6 mil) (Good for Solid/Splash) Solid->Nitrile Dry Handling SolventCheck Identify Solvent Liquid->SolventCheck SolventCheck->Nitrile Alcohols/Water Laminate Silver Shield / Laminate (Required for DCM/Chloroform) SolventCheck->Laminate Halogenated (DCM) Butyl Butyl Rubber (Required for Ketones/Esters) SolventCheck->Butyl THF / Ketones

Figure 1: PPE Decision Logic. Note that while Nitrile is standard for the solid, dissolving this acid in Dichloromethane (DCM) renders Nitrile useless within minutes.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Check: Use an anti-static gun or wipe on the weighing boat. Brominated aromatics can carry static charge, causing powder to "jump" and contaminate the balance area.

  • The "Double-Glove" Technique:

    • Don a pair of inner nitrile gloves (inspection layer).

    • Don outer gloves appropriate for your solvent (see Fig 1).

    • Why: If the outer glove is compromised by solvent, the inner glove protects you during doffing.

  • Transfer: Use a wide-mouth funnel. Avoid using metal spatulas if the acid is damp or sticky; PTFE-coated spatulas prevent adhesion.

Phase 2: Reaction Setup
  • Addition Rate: If reacting with strong bases (e.g., hydroxides, hydrides) to form the salt, add the acid slowly.

    • Mechanism:[2][3][7] Acid-base neutralization is exothermic. Rapid addition can cause solvent boiling and splashing of the corrosive mixture.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust, especially if heating, to prevent pressure buildup from potential decarboxylation (though rare at mild temps, it is a risk with phenylacetic acid derivatives).

Emergency Response & Disposal

Spill Management Logic

In the event of a spill, immediate categorization determines the cleanup method.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill ActionSolid 1. Dampen with wet paper towel (prevent dust) 2. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Neutralize if acidic LiquidSpill->ActionLiquid Disposal Disposal: HALOGENATED Waste Stream ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Spill Response Workflow. The critical endpoint is the Halogenated Waste stream.

Waste Disposal Protocol
  • Classification: Halogenated Organic Waste .[8]

  • The "Why": You cannot mix this with standard organic solvents (acetone/ethanol waste). Halogenated compounds (due to the Bromine atom) require high-temperature incineration to prevent the formation of dioxins and furans.

  • Labeling: Clearly mark the carboy as "Contains Bromine/Halogens."

  • Aqueous Waste: If you perform an extraction, the aqueous layer may still contain trace amounts of the brominated salt. Check your facility's specific guidelines before pouring down the drain; usually, this must also be collected.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2063862, 3-(3-Bromophenyl)propanoic acid. (Note: Isomer safety profiles are analogous). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

Sources

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